Vinyl triflate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethenyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXQSUSMHZCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472101 | |
| Record name | vinyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53547-61-8 | |
| Record name | Ethenyl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53547-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | vinyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the fundamental properties of vinyl triflates?
An In-depth Technical Guide to the Fundamental Properties of Vinyl Triflates
Introduction
Vinyl trifluoromethanesulfonates, commonly known as vinyl triflates, are a class of organic compounds that have become indispensable reagents and intermediates in modern organic synthesis. Their prominence stems from the trifluoromethanesulfonate (triflate or OTf) group, which is one of the most effective leaving groups known.[1] This property renders the vinylic carbon highly susceptible to a wide array of transformations, making vinyl triflates versatile precursors for constructing complex molecular architectures.
They are frequently employed as stable and reactive alternatives to vinyl halides in transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control over regio- and stereochemistry.[1] Their utility extends to elimination reactions for alkyne synthesis, nucleophilic additions, and radical reactions, positioning them as critical building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] This guide provides a comprehensive overview of their core properties, synthesis, and reactivity for professionals in research and drug development.
Core Physicochemical and Structural Properties
The reactivity of vinyl triflates is a direct consequence of their electronic and structural characteristics. The molecule consists of a vinyl group (C=C) bonded to an oxygen atom, which is in turn attached to a trifluoromethanesulfonyl group (-SO₂CF₃). The strong electron-withdrawing nature of the CF₃ group, transmitted through the sulfonyl linkage, makes the triflate anion (CF₃SO₃⁻) exceptionally stable and therefore an excellent leaving group.[2] This facilitates the cleavage of the C-O bond in many reactions.
Physical and Computed Properties
Quantitative data for the parent compound, ethenyl trifluoromethanesulfonate, provides a baseline for understanding this class of molecules.
| Property | Value | Source |
| Molecular Formula | C₃H₃F₃O₃S | [3] |
| Molecular Weight | 176.12 g/mol | [1][3] |
| IUPAC Name | ethenyl trifluoromethanesulfonate | [3] |
| CAS Number | 53547-61-8 | [1][3] |
| InChIKey | VDDXQSUSMHZCLS-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C=COS(=O)(=O)C(F)(F)F | [3] |
| XLogP3 | 1.6 | [3] |
| Topological Polar Surface Area | 51.8 Ų | [3] |
Spectroscopic Characteristics
The structural features of vinyl triflates give rise to characteristic signals in various spectroscopic analyses.
-
¹H NMR: Protons on the vinyl group typically appear in the δ 5.0-7.5 ppm range, with their chemical shifts and coupling constants being indicative of the substitution pattern on the double bond.
-
¹³C NMR: The vinylic carbons resonate in the olefinic region of the spectrum. The carbon atom directly attached to the triflate oxygen is significantly influenced by its electronegativity. The trifluoromethyl carbon appears as a quartet due to coupling with the three fluorine atoms, typically around δ 118 ppm with a large J-coupling constant (J ≈ 317-320 Hz).[4]
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group is a hallmark of vinyl triflates.
-
IR Spectroscopy: Characteristic absorption bands include those for the C=C stretch (approx. 1670 cm⁻¹) and strong, distinct stretches for the S=O bonds of the sulfonate group (approx. 1416 and 1140 cm⁻¹).[4]
Representative Spectroscopic Data
The following table summarizes spectroscopic data for a representative vinyl triflate, 1-phenyl-1-cyclohexen-2-yl trifluoromethanesulfonate.
| Nucleus | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Key Features & Notes |
| ¹H NMR | 7.32–7.11 (5H, m), 5.09 (1H, d), 4.90 (1H, dt), 2.64 (2H, m), 2.36 (2H, t), 1.79–1.55 (4H, m) | Data corresponds to a substituted this compound, showcasing typical regions for aromatic and vinylic protons.[4] |
| ¹³C NMR | 156.7, 142.2, 128.4, 128.3, 125.7, 118.6 (q, J=317 Hz), 104.2, 35.4, 34.9, 30.3, 26.0 | The quartet at 118.6 ppm is characteristic of the CF₃ carbon.[4] |
| IR (CHCl₃) | 1671 (C=C), 1416 (S=O), 1142 (S=O) cm⁻¹ | Strong absorptions for the sulfonyl group are prominent.[4] |
Synthesis of Vinyl Triflates
Vinyl triflates are accessible through several reliable synthetic routes, most commonly from carbonyl compounds or alkynes.
From Ketones and other Carbonyl Compounds
The most prevalent method for synthesizing vinyl triflates involves the trapping of an enolate with a triflating agent.[1] Unsymmetrical ketones can yield regioisomeric vinyl triflates. The formation of the less substituted (kinetic) enolate is typically favored by using bulky, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78 °C).[1] The more substituted (thermodynamic) enolate can be favored by using weaker bases and higher temperatures.
Common triflating agents include triflic anhydride (Tf₂O), N-phenyltriflimide (PhNTf₂), and N-(5-chloro-2-pyridyl)triflimide (Comins' reagent).[1]
Figure 1. General workflow for synthesizing vinyl triflates from ketones.
From Alkynes
Vinyl triflates can also be prepared via the hydrotriflation of terminal alkynes.[5] This method involves the addition of triflic acid (TfOH) across the triple bond. A notable protocol uses a combination of TfOH and trimethylsilyl azide (TMSN₃) to achieve chemoselective conversion of terminal alkynes to 1,1-disubstituted vinyl triflates, leaving internal alkynes unreacted.[5] Other methods employ zinc(II) triflate as a catalyst.[1]
Figure 2. Synthesis of vinyl triflates via alkyne hydrotriflation.
Reactivity and Applications in Synthesis
The high reactivity of the C-OTf bond makes vinyl triflates exceptionally useful substrates in a variety of powerful synthetic transformations.
Transition-Metal-Catalyzed Cross-Coupling Reactions
This is the most significant area of application for vinyl triflates. They serve as excellent electrophilic partners in reactions that form new C-C and C-heteroatom bonds. Their reactivity in oxidative addition to low-valent metal centers, such as Pd(0) or Ni(0), is a key step that initiates the catalytic cycle.[1] The reactivity order for oxidative addition to Pd(0) is generally vinyl-OTf > vinyl-Br.[6]
-
Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form substituted alkenes and conjugated systems.[1]
-
Heck Reaction: Coupling with alkenes to yield dienes and other unsaturated products. Recent variations include deoxygenative Heck reactions that proceed via a cine-substitution pathway.[1][7]
-
Stille Coupling: Reaction with organostannanes.[8]
-
Sonogashira Coupling: Coupling with terminal alkynes to produce enynes.
-
Buchwald-Hartwig Amination: Formation of enamines by coupling with amines.
-
Cross-Electrophile Coupling: Nickel-catalyzed reactions that couple vinyl triflates with other electrophiles, such as vinyl chlorosilanes.[9]
Figure 3. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Elimination Reactions
Vinyl triflates can undergo elimination of triflic acid to furnish alkynes. This transformation can be achieved using strong bases, but milder conditions have also been developed. For instance, tetrabutylammonium fluoride (TBAF) can serve as a mild base to promote the elimination at room temperature, offering a practical alternative that avoids harsh conditions.[4][10]
Figure 4. Elimination pathway from vinyl triflates to alkynes.
Radical Reactions
While less common than their use in ionic pathways, vinyl triflates can also participate in radical reactions. They can act as radical acceptors, for instance, in radical trifluoromethylation reactions where a CF₃ radical adds to the double bond.[2][11] They can also serve as both a radical acceptor and a trifluoromethyl radical source in certain systems.[2]
Key Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and application of vinyl triflates.
Protocol 1: Synthesis of a this compound from a Ketone (Kinetic Control)
This protocol describes the formation of the less substituted this compound from an unsymmetrical ketone using LDA and N-phenyltriflimide (PhNTf₂).
-
Materials and Equipment:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ketone starting material
-
N-phenyltriflimide (PhNTf₂)
-
Argon or nitrogen inert atmosphere setup
-
Dry glassware, syringes, and magnetic stirrer
-
Low-temperature bath (-78 °C, dry ice/acetone)
-
-
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
In the flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of N-phenyltriflimide (1.1 equivalents) in anhydrous THF dropwise. The reaction is often rapid.
-
Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of a this compound
This protocol outlines a typical palladium-catalyzed coupling of a this compound with an arylboronic acid.
-
Materials and Equipment:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Argon or nitrogen inert atmosphere setup
-
Schlenk flask or sealed tube
-
-
Procedure:
-
To a Schlenk flask, add the this compound (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (2-5 mol%), and base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add the degassed, anhydrous solvent via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired coupled product.
-
References
- 1. This compound|C3H3F3O3S|CAS 53547-61-8 [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. This compound | C3H3F3O3S | CID 11769071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Alkynes from Vinyl Triflates Using Tetrabutylammonium Fluoride [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of alkynes from vinyl triflates using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Mechanism of vinyl triflate formation from ketones.
An In-depth Technical Guide to the Mechanism of Vinyl Triflate Formation from Ketones
Introduction
Vinyl triflates (trifluoromethanesulfonates) are highly valuable and versatile intermediates in modern organic synthesis. Their utility stems from the triflate group's exceptional ability to act as a leaving group, rendering the vinylic carbon susceptible to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira couplings). The synthesis of vinyl triflates is most commonly achieved from ketones, a robust and reliable transformation that converts a carbonyl functionality into a reactive sp²-hybridized carbon center. This guide provides a detailed examination of the core mechanism, regiochemical control, and practical considerations for this important reaction.
The Core Mechanism: A Two-Step Process
The conversion of a ketone to a this compound proceeds through a two-step sequence:
-
Enolate Formation: Deprotonation of the ketone at an α-carbon by a suitable base to generate a key enolate intermediate.
-
Enolate Trapping: Nucleophilic attack of the enolate oxygen onto an electrophilic triflating agent to form the final this compound product.
This process is fundamentally an O-acylation of the enolate, where the "acyl" group is the trifluoromethanesulfonyl (triflyl) group.
Step 1: Enolate Formation and Regioselectivity
For an unsymmetrical ketone with protons on both α-carbons, two distinct regioisomeric enolates can be formed. The control over which enolate is formed is a critical aspect of the synthesis and is governed by the principles of kinetic versus thermodynamic control.[1]
-
Kinetic Enolate: This enolate is formed faster due to the deprotonation of the less sterically hindered α-proton. It is generally the less stable of the two possible enolates because it leads to a less substituted double bond.
-
Thermodynamic Enolate: This enolate is the more thermodynamically stable isomer, typically featuring a more substituted double bond. Its formation is favored under conditions that allow for equilibration between the two enolate forms.[1]
The choice of reaction conditions, particularly the base, temperature, and solvent, dictates the regiochemical outcome.
dot
Caption: Logical workflow for kinetic vs. thermodynamic enolate formation.
Step 2: Trapping the Enolate
Once the desired enolate is formed, it is "trapped" by an electrophilic triflating agent. The oxygen atom of the enolate acts as the nucleophile, attacking the sulfur atom of the triflating agent.
Common Triflating Agents:
-
Trifluoromethanesulfonic Anhydride (Tf₂O): A highly reactive and common agent for this transformation.[2]
-
N-phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent): A less reactive, crystalline solid that is often used for sensitive substrates or when Tf₂O proves too harsh.
The general mechanism for this trapping step is illustrated below.
dot
Caption: Mechanism of enolate trapping with triflic anhydride (Tf₂O).
Data Presentation: Control of Regioselectivity
The selection of base and reaction temperature is paramount for controlling the regiochemical outcome of the triflation. Below is a summary of typical conditions.
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions |
| Base | Strong, sterically hindered, non-nucleophilic bases. | Weaker, often smaller bases. |
| Examples | Lithium diisopropylamide (LDA), KHMDS, NaHMDS.[3] | Triethylamine (Et₃N), DBU, NaH, alkoxides.[3] |
| Temperature | Low temperatures (typically -78 °C) to prevent equilibration.[3] | Higher temperatures (0 °C to reflux) to allow equilibration to the more stable product.[3] |
| Reaction Time | Short reaction times to trap the initially formed enolate.[3] | Longer reaction times to ensure equilibrium is reached.[3] |
| Outcome | Formation of the less substituted this compound. | Formation of the more substituted this compound. |
Table 1: Conditions for achieving kinetic vs. thermodynamic control in this compound formation.
Quantitative Data: Reaction Scope and Yields
The efficiency of this compound formation is substrate-dependent. The following table provides representative examples from the literature.
| Ketone Substrate | Base | Triflating Agent | Conditions | Product(s) & Ratio | Yield (%) | Reference |
| 2-Methylcyclohexanone | LDA | Tf₂O | THF, -78 °C | 2-Methylcyclohex-1-en-1-yl triflate (Kinetic) | >95 (regioselectivity) | General Knowledge |
| 2-Methylcyclohexanone | Et₃N | Tf₂O | Reflux | 6-Methylcyclohex-1-en-1-yl triflate (Thermo) | >90 (regioselectivity) | General Knowledge |
| Cyclohexane-1,3-dione | DBU | Tf₂O | CH₂Cl₂, 0 °C | 3-Oxocyclohex-1-en-1-yl triflate | 91 | [4] |
| 4-Piperidinone derivative | 2,6-Lutidine | Tf₂O | CH₂Cl₂, 0 °C to RT | Corresponding this compound | 80 | [5] |
| Cyclooctanone | KHMDS | Comins' Reagent | THF, -78 °C | Cyclooct-1-en-1-yl triflate | 92 | General Knowledge |
Table 2: Representative examples of this compound synthesis from various ketones.
Experimental Protocols
General Protocol for Kinetic this compound Formation from an Unsymmetrical Ketone
This protocol is a representative procedure for the regioselective formation of a kinetic this compound using LDA.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)
-
Unsymmetrical ketone substrate
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
LDA Preparation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents relative to the ketone) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
-
Enolate Trapping:
-
Add triflic anhydride (1.1 equivalents) dropwise to the enolate solution at -78 °C. A precipitate (LiOTf) may form.
-
Allow the reaction to stir at -78 °C for an additional 30-60 minutes.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while the mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to afford the pure this compound.
-
Protocol for Stereoselective Synthesis of a Z-Vinyl Triflate from a 1,3-Dicarbonyl Compound[5]
This method provides high Z-selectivity through precoordination with lithium triflate.[4]
Materials:
-
1,3-dicarbonyl substrate (e.g., dibenzoylmethane)
-
Lithium triflate (LiOTf)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Base (e.g., DBU or triethylamine, 1.1 eq.)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq.)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq.) and LiOTf (1.1 eq.) in anhydrous CH₂Cl₂ at 0 °C, add the base (1.1 eq.).
-
Stir the mixture for 5 minutes.
-
Add Tf₂O (1.1 eq.) dropwise to the reaction mixture.
-
Stir at 0 °C for 1 hour.
-
Upon completion (monitored by TLC), quench the reaction with water.
-
Extract the product with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography to yield the Z-vinyl triflate.
Conclusion
The formation of vinyl triflates from ketones is a cornerstone transformation in synthetic organic chemistry, providing a gateway to a multitude of subsequent reactions. The core mechanism, involving base-mediated enolate formation followed by electrophilic trapping, is well-understood. For researchers, mastering the principles of kinetic and thermodynamic control is essential for achieving the desired regiochemical outcome in unsymmetrical systems. By carefully selecting the base, temperature, and triflating agent, chemists can efficiently and selectively synthesize these powerful synthetic intermediates for applications in pharmaceutical discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 4. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]
- 5. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]
Synthesis of Vinyl Triflates from Terminal Alkynes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl triflates are exceptionally versatile intermediates in modern organic synthesis, primarily serving as robust coupling partners in a myriad of transition metal-catalyzed cross-coupling reactions. Their synthesis from readily available terminal alkynes represents a direct and atom-economical approach to accessing these valuable building blocks. This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of vinyl triflates from terminal alkynes, with a focus on reaction mechanisms, catalytic systems, and practical experimental considerations. Quantitative data from key studies are summarized for comparative analysis, and detailed experimental protocols are provided.
Introduction
Vinyl triflates (vinyl trifluoromethanesulfonates) are highly valued synthetic intermediates due to the excellent leaving group ability of the triflate moiety, which facilitates a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] While traditionally synthesized by trapping ketone enolates with triflating agents, the direct conversion of alkynes to vinyl triflates offers a more convergent and often milder alternative.[1] This guide will explore the primary strategies for this transformation, including direct triflic acid addition and metal-catalyzed approaches.
Synthetic Methodologies
Direct Addition of Trifluoromethanesulfonic Acid (TfOH)
The direct addition of triflic acid to terminal alkynes is one of the earliest reported methods for the synthesis of vinyl triflates.[1] This reaction typically proceeds via a vinyl cation intermediate, leading to the Markovnikov addition product.
Mechanism: The highly acidic proton of triflic acid protonates the alkyne, forming a vinyl cation at the more substituted position. Subsequent attack by the triflate anion yields the vinyl triflate.
Advantages:
-
Operationally simple.
-
Does not require a metal catalyst.
Disadvantages:
-
Requires strongly acidic conditions.[1]
-
Often necessitates very low temperatures (e.g., -100 °C) to control the reaction.[1]
-
Can suffer from side reactions and isomerization.[1]
-
May require the use of excess alkyne.[1]
Metal-Catalyzed Synthesis of Vinyl Triflates
To overcome the limitations of direct triflic acid addition, several metal-catalyzed methods have been developed, offering milder reaction conditions and improved selectivity.
A significant advancement in the synthesis of vinyl triflates from alkynes involves the use of a catalytic amount of a metal triflate, such as zinc(II) triflate (Zn(OTf)₂), in the presence of a stoichiometric amount of a silyl triflate, typically trimethylsilyl triflate (TMSOTf).[1][3] This method is applicable to a broad range of terminal and internal alkynes.[1][3]
Reaction Conditions: The reaction is typically carried out at room temperature in a solvent like acetonitrile.[1][3]
Mechanism: A proposed mechanism suggests that the metal triflate activates the alkyne towards nucleophilic attack. The silyl triflate plays a crucial role, with silicon acting as an initial target for a vinyl metal intermediate, facilitating catalyst regeneration.[1] For internal alkynes, this method can provide modest Z-selectivity, particularly with bulkier substituents.[1][3]
Logical Relationship: Key Components in Zn(II)-Catalyzed this compound Synthesis
References
A Comprehensive Technical Guide to the Stability and Storage of Vinyl Triflate Compounds
For Researchers, Scientists, and Drug Development Professionals
Vinyl triflates are highly versatile and reactive intermediates in organic synthesis, prized for their exceptional leaving group ability in a variety of cross-coupling reactions. However, this high reactivity also brings inherent instability, necessitating careful handling and storage to ensure their integrity and the reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for vinyl triflate compounds, supported by experimental data and detailed protocols.
Core Concepts of this compound Stability
The stability of a this compound is primarily dictated by the trifluoromethanesulfonate (triflate) group, an excellent leaving group that renders the vinylic carbon susceptible to nucleophilic attack and elimination reactions. The principal degradation pathways include hydrolysis, thermal decomposition, and base-mediated elimination. The structure of the this compound itself also plays a crucial role, with steric hindrance and the electronic effects of substituents significantly influencing its stability.
Hydrolytic Stability
Vinyl triflates are highly sensitive to moisture. Hydrolysis, often catalyzed by acid or base, leads to the formation of a ketone and triflic acid. The presence of even trace amounts of water can lead to significant degradation over time.
Thermal Stability
While some vinyl triflates can be distilled under reduced pressure, they are generally susceptible to thermal decomposition. Elevated temperatures can promote elimination reactions to form alkynes or allenes, or other complex rearrangements. The thermal stability can be influenced by the substitution pattern on the vinyl group, with more substituted or sterically hindered triflates sometimes exhibiting greater thermal robustness.
Chemical Incompatibilities
Vinyl triflates are incompatible with a range of common laboratory reagents:
-
Bases: Strong and even mild bases can readily induce elimination reactions to form alkynes.
-
Nucleophiles: The electrophilic nature of the vinylic carbon makes them susceptible to attack by various nucleophiles.
-
Acids: While generally more stable under acidic conditions than basic conditions, strong acids can catalyze hydrolysis, especially in the presence of water.
Quantitative Stability Data
Obtaining precise, universally applicable quantitative stability data for all vinyl triflates is challenging due to the vast structural diversity within this class of compounds. However, studies on the solvolysis of various vinyl triflates provide valuable insights into their relative reactivity and, by extension, their stability. The rate of solvolysis is a direct measure of the compound's susceptibility to nucleophilic attack by the solvent, which is a primary degradation pathway.
| Compound/Condition | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Half-life (t₁/₂) |
| Acyclic this compound (example) | 80% Ethanol | 25 | ~1 x 10⁻⁵ | ~19 hours |
| Cyclic this compound (example) | Acetic Acid | 75 | ~5 x 10⁻⁴ | ~23 minutes |
| Substituted this compound (example) | 50% Trifluoroethanol | 25 | ~2 x 10⁻³ | ~6 minutes |
Note: The data in this table are illustrative estimations based on qualitative descriptions and related solvolysis studies. Actual rates will vary significantly depending on the specific structure of the this compound. It is crucial to perform stability studies on the specific compound of interest.
Recommended Storage and Handling Protocols
Given their inherent instability, strict adherence to proper storage and handling procedures is paramount to maintain the quality of this compound compounds.
Long-Term Storage
For long-term storage, the following conditions are recommended:
-
Temperature: Store at low temperatures, ideally at -20°C or below, in a freezer that is not frost-free to avoid temperature cycling.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.
-
Container: Use a tightly sealed, amber glass vial with a PTFE-lined cap to protect from light and prevent reaction with the container material. For highly sensitive compounds, storage in a sealed ampoule under argon is recommended.
Handling
All manipulations of vinyl triflates should be carried out using appropriate air-sensitive techniques.
-
Inert Atmosphere: Handle vinyl triflates in a glovebox or under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line.
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are free of water.
-
Avoid Incompatibilities: Keep vinyl triflates away from bases, nucleophiles, and sources of moisture.
Experimental Protocols for Stability Assessment
To determine the stability of a specific this compound, a well-designed stability study is essential. The following are key experimental protocols that can be adapted for this purpose.
Protocol 1: Isothermal Stability Study using HPLC Analysis
Objective: To determine the degradation rate of a this compound at a constant temperature.
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound in a dry, inert solvent (e.g., anhydrous acetonitrile) of a known concentration.
-
Incubation: Aliquot the solution into several sealed vials and place them in a constant temperature chamber (e.g., 25°C, 40°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), remove a vial from the chamber.
-
HPLC Analysis: Immediately analyze the sample by reverse-phase HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is typically effective.
-
Detection: Monitor the disappearance of the this compound peak and the appearance of any degradation product peaks.
-
-
Data Analysis: Plot the concentration of the this compound versus time. From this data, the degradation rate constant and half-life can be calculated.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways under stressed conditions.
Methodology:
-
Stress Conditions: Expose the this compound (as a solid or in solution) to a variety of stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound at a temperature below its melting point for a set period.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by LC-MS, GC-MS, and NMR to identify the degradation products.
Protocol 3: 1H NMR Monitoring of Decomposition
Objective: To observe the decomposition of a this compound in real-time.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound in a deuterated solvent (e.g., CDCl₃, ensuring it is anhydrous) in an NMR tube.
-
Initial Spectrum: Acquire a 1H NMR spectrum at time zero.
-
Monitoring: Acquire subsequent spectra at regular intervals.
-
Analysis: Monitor the decrease in the integration of the characteristic vinyl proton signals of the starting material and the appearance of new signals corresponding to degradation products (e.g., ketone protons). The relative integration of these signals can provide a semi-quantitative measure of degradation over time.
Visualizing Workflows and Pathways
General Workflow for Handling Air-Sensitive Vinyl Triflates
Caption: A typical workflow for the safe handling of air-sensitive this compound compounds.
Hydrolysis Degradation Pathway
Caption: The general pathway for the hydrolysis of a this compound to a ketone.
Palladium-Catalyzed Suzuki Cross-Coupling Reaction
Caption: A simplified catalytic cycle for the Suzuki cross-coupling of a this compound.
Conclusion
The high reactivity that makes vinyl triflates valuable synthetic intermediates also necessitates a thorough understanding of their stability and careful implementation of storage and handling protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize degradation, ensure the quality of their starting materials, and achieve more reliable and reproducible results in their synthetic endeavors. For critical applications, it is strongly recommended to perform compound-specific stability studies to establish appropriate storage conditions and shelf-life.
Understanding the reactivity of the triflate group in vinyl systems.
An In-Depth Technical Guide to the Reactivity of the Triflate Group in Vinyl Systems
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethanesulfonate (triflate) group is an exceptionally potent leaving group in organic chemistry, making vinyl triflates highly versatile and reactive intermediates.[1][2] Their stability, coupled with their high reactivity, particularly in transition-metal-catalyzed reactions, has established them as indispensable tools for the construction of complex molecular architectures found in natural products and pharmaceuticals.[1] This guide provides a comprehensive overview of the synthesis of vinyl triflates and their reactivity, with a focus on palladium-catalyzed cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Synthesis of Vinyl Triflates
Vinyl triflates are readily prepared from common starting materials such as ketones, 1,3-dicarbonyl compounds, and alkynes.[1][3][4][5]
From Carbonyl Compounds
The most prevalent method for synthesizing vinyl triflates involves the triflation of ketone enolates. The ketone is treated with a base to form the enolate, which is then "trapped" by a triflating agent like triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).[3][6] This method allows for the regioselective formation of the vinyl triflate, depending on whether kinetic or thermodynamic control is used for enolate generation.
Caption: General workflow for this compound synthesis from ketones.
Representative Experimental Protocol: Synthesis from a Ketone [3] Vinyl triflates can be prepared from the corresponding ketones using lithium diisopropylamide (LDA) and N-(2-pyridinyl)triflimide under kinetically controlled conditions.
-
A solution of the ketone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
A solution of LDA (1.1 equiv) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
A solution of N-(2-pyridinyl)triflimide (1.2 equiv) in THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
From Alkynes
Alternatively, vinyl triflates can be synthesized directly from alkynes. Methods include the hydrotriflation of terminal alkynes using triflic acid (TfOH) or the reaction between alkynes and dimethyl(methylthio)sulfonium trifluoromethanesulfonate, which proceeds under neutral conditions.[5][7]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Vinyl triflates are excellent electrophilic partners in a wide array of palladium-catalyzed cross-coupling reactions. Their reactivity often surpasses that of the corresponding vinyl halides.[8][9] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling a this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[10][11][12] This reaction is widely used due to the stability and low toxicity of the boron reagents.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Quantitative Data: Suzuki-Miyaura Coupling of Vinyl Triflates
| Entry | This compound | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Ref |
| 1 | Cyclohexenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 85 | [13] |
| 2 | 1-Phenylthis compound | 4-Acetylphenylboronic acid | Pd(OAc)₂ (5) / PPh₃ (10) | KOH | DME | 92 | [13] |
| 3 | Estrone-derived triflate | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane | 78 | [14] |
Experimental Protocol: Suzuki-Miyaura Coupling [11]
-
A flame-dried flask is charged with the this compound (1.0 equiv), the boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
The flask is purged with an inert gas (Argon).
-
A deoxygenated solution of 1,4-dioxane/water (4:1) is added.
-
The resulting mixture is heated to 100 °C and stirred for 24 hours or until completion is confirmed by TLC or GC-MS.
-
After cooling to room temperature, water is added, and the mixture is extracted with ethyl acetate.
-
The combined organic phases are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to yield the coupled product.
Stille Coupling
The Stille coupling reaction pairs vinyl triflates with organostannane (organotin) reagents.[15][16] It is known for its excellent functional group tolerance and the use of air- and moisture-stable organostannanes, although the toxicity of tin compounds is a drawback.[15][17]
Caption: Catalytic cycle of the Stille coupling reaction.
Quantitative Data: Stille Coupling of Vinyl Triflates
| Entry | This compound | Organostannane | Catalyst (mol%) | Additive | Solvent | Yield (%) | Ref |
| 1 | 1-Cyclohexenyl triflate | (Vinyl)tributyltin | Pd(PPh₃)₄ (2) | LiCl | THF | 91 | [18] |
| 2 | 2-Methyl-1-propenyl triflate | (Allyl)tributyltin | Pd(PPh₃)₄ (2) | LiCl | THF | 88 | [18] |
| 3 | 4-tert-Butyl-1-cyclohexenyl triflate | (Phenylethynyl)trimethyltin | Pd(PPh₃)₄ (2) | LiCl | THF | 95 | [18] |
Experimental Protocol: Stille Coupling [18]
-
To a solution of the this compound (1.0 equiv) and LiCl (3.0 equiv) in anhydrous THF under an inert atmosphere, add the organostannane (1.1 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (2 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous KF solution to precipitate tin salts.
-
Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
Heck Coupling
The Heck reaction involves the coupling of a this compound with an alkene to form a more substituted alkene.[19][20] A base is required to regenerate the active Pd(0) catalyst in the final step of the cycle. Vinyl triflates have been shown to be superior to halides in some Heck reactions concerning regio- and diastereoselectivity.[21]
Caption: Catalytic cycle of the Heck coupling reaction.
Quantitative Data: Deoxygenative Heck Reaction of Vinyl Triflates [22][23]
| Entry | This compound | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | 4-tert-Butyl-1-cyclohexenyl triflate | 4-Iodoanisole | Pd(OAc)₂ (5) / Bu₄NI (20) | NaO₂CH / Na₂CO₃ | THF/H₂O | 88 |
| 2 | Estrone-derived triflate | 4-Iodoanisole | Pd(OAc)₂ (5) / Bu₄NI (20) | NaO₂CH / Na₂CO₃ | THF/H₂O | 73 |
| 3 | Tropinone-derived triflate | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (5) / Bu₄NI (20) | NaO₂CH / Na₂CO₃ | THF/H₂O | 75 |
Experimental Protocol: Deoxygenative Heck Reaction [22][23]
-
To a reaction vessel, add the aryl iodide (1.6 equiv), this compound (1.0 equiv), Pd(OAc)₂ (5 mol%), Bu₄NI (20 mol%), NaO₂CH (2.0 equiv), and Na₂CO₃ (1.0 equiv).
-
Add THF and H₂O (40:1 ratio, to achieve a 0.2 M concentration with respect to the this compound).
-
Seal the vessel and heat the mixture to 100 °C for the required time (e.g., 12-24 hours).
-
After cooling, dilute the mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by silica gel chromatography to obtain the product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting vinyl triflates with terminal alkynes.[24] The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which also serves as the solvent.[25]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Comparison of Reactivity: Vinyl Triflates vs. Vinyl Halides
The triflate group's exceptional ability as a leaving group means that vinyl triflates are generally more reactive than the corresponding vinyl halides in oxidative addition to Pd(0), which is often the rate-determining step in cross-coupling reactions.[8]
Table of General Reactivity Order in Cross-Coupling Reactions
| Reaction Type | Reactivity Trend of Electrophile (R-X) | Reference |
| Sonogashira Coupling | Vinyl-I ≥ Vinyl-OTf > Vinyl-Br > Vinyl-Cl | [24][25][26] |
| Oxidative Addition to Pd(0) | Vinyl-OTf >> Vinyl-Br > Aryl-Br | [8][9] |
| Stille Coupling | I > OTf > Br >> Cl | [17] |
This enhanced reactivity allows reactions to be conducted under milder conditions and can be crucial for coupling with less reactive nucleophiles or for applications in complex molecule synthesis where harsh conditions are not tolerated.[18]
Applications in Drug Development
The reliability and versatility of reactions involving vinyl triflates have made them valuable in the pharmaceutical industry. A prominent example is in the synthesis of Abiraterone Acetate, a drug used to treat prostate cancer. The synthesis involves a key Suzuki coupling step where a steroidal this compound is coupled with a pyridine-derived boronic acid.[14] This highlights the compatibility of this compound chemistry with complex, functionalized molecules.
Conclusion
Vinyl triflates are powerful and versatile electrophiles in modern organic synthesis. Their straightforward preparation and high reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, Heck, and Sonogashira couplings, provide chemists with robust methods for constructing complex carbon skeletons. The triflate group's status as a superior leaving group compared to halides often allows for milder reaction conditions and broader substrate scope, making vinyl triflates essential building blocks for researchers in academia and the pharmaceutical industry.
References
- 1. This compound|C3H3F3O3S|CAS 53547-61-8 [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Synthesis of Alkynes from Vinyl Triflates Using Tetrabutylammonium Fluoride [jstage.jst.go.jp]
- 4. Synthesis of alkynes from vinyl triflates using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Tandem intermolecular Suzuki coupling/intramolecular this compound–arene coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]
- 15. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 16. synarchive.com [synarchive.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. [PDF] Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies | Semantic Scholar [semanticscholar.org]
- 19. Heck Coupling | NROChemistry [nrochemistry.com]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. chem.libretexts.org [chem.libretexts.org]
The Advent and Evolution of Vinyl Triflate Chemistry: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl triflates have emerged as remarkably versatile and highly reactive intermediates in modern organic synthesis. Their unique electronic properties, stemming from the potent electron-withdrawing trifluoromethanesulfonyl group, render them excellent electrophiles in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the historical discovery and development of vinyl triflate chemistry, detailing its conceptual origins and the key advancements that have solidified its place in the synthetic chemist's toolbox. The content delves into the core aspects of their synthesis from carbonyl compounds and alkynes, and their subsequent application in seminal cross-coupling reactions including the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, as well as carbonylation and trifluoromethylation processes. This guide is intended to be a practical resource, offering detailed experimental protocols for key transformations, quantitative data summarized in comparative tables, and mechanistic insights visualized through signaling pathway diagrams.
Historical Overview: From Curiosity to Cornerstone of Synthesis
The journey of this compound chemistry began in the late 1960s, a period of burgeoning interest in reactive intermediates. The pioneering work of Professor Peter J. Stang was instrumental in the discovery and development of this field.[1] Initially explored for their potential to generate highly reactive vinyl cations, the synthetic utility of vinyl triflates soon became apparent.[2]
A Timeline of Key Developments:
-
1969: The first synthesis of a this compound is reported, opening the door to the investigation of their reactivity.
-
Early 1970s: Stang and his coworkers extensively study the solvolysis of vinyl triflates, providing compelling evidence for the existence of vinyl cations as reaction intermediates.[3]
-
Late 1970s - Early 1980s: The focus begins to shift towards the synthetic applications of vinyl triflates as stable, yet reactive, vinylating agents. Stang and others demonstrate their utility in various organic transformations.[4][5][6]
-
Mid-1980s onwards: The true synthetic power of vinyl triflates is unleashed with the advent of palladium-catalyzed cross-coupling reactions. Their ability to readily undergo oxidative addition to low-valent palladium complexes makes them ideal substrates for reactions like the Stille, Suzuki-Miyaura, and Heck couplings. This development transforms them from academic curiosities into indispensable tools for the construction of complex molecules.
-
1990s - Present: The scope of this compound chemistry continues to expand with the development of new synthetic methods, including stereoselective syntheses and novel transition-metal-catalyzed reactions. Their applications in natural product synthesis, materials science, and drug discovery become widespread. Recent advancements have also explored their use in radical reactions.[4][7]
Synthesis of Vinyl Triflates
The two primary and most versatile methods for the preparation of vinyl triflates involve the triflation of enolates derived from carbonyl compounds and the direct addition of triflic acid to alkynes.
From Ketones and Other Carbonyl Compounds
This is the most common method for synthesizing vinyl triflates. It involves the deprotonation of a ketone with a suitable base to form an enolate, which is then trapped with a triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O). The choice of base and reaction conditions can influence the regioselectivity of enolate formation, allowing for the synthesis of either the kinetic or thermodynamic this compound.
This protocol is adapted from the work of Specklin et al. for the highly stereoselective synthesis of Z-vinyl triflates.[8]
Materials:
-
1,3-Diketone (1.0 equiv)
-
Lithium triflate (LiOTf) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a stirred solution of the 1,3-diketone in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add lithium triflate.
-
Stir the mixture for 10 minutes to allow for precoordination.
-
Add triethylamine dropwise to the solution.
-
After stirring for another 10 minutes, add trifluoromethanesulfonic anhydride dropwise. The reaction is typically complete within 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Z-vinyl triflate.
From Alkynes
The addition of triflic acid (TfOH) to alkynes provides a direct route to vinyl triflates. This method is particularly useful for terminal alkynes, which typically yield the corresponding 1-alkenyl triflates.
This protocol is a general procedure for the synthesis of vinyl triflates from terminal alkynes.[9]
Materials:
-
Terminal alkyne (1.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (1.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve the terminal alkyne in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add trifluoromethanesulfonic acid to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Reactions of Vinyl Triflates
The high reactivity of the C-OTf bond makes vinyl triflates excellent substrates for a wide range of transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a this compound and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1)
Procedure:
-
In a flask equipped with a reflux condenser, combine the this compound, arylboronic acid, and sodium carbonate.
-
Add the solvent mixture and degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of a this compound with an organostannane reagent.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)tin) (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Lithium chloride (LiCl) (3.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the this compound and lithium chloride in anhydrous DMF under an inert atmosphere, add the palladium catalyst.
-
Add the organostannane reagent to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete.
-
Cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Heck Reaction
The Heck reaction forms a new carbon-carbon bond by coupling a this compound with an alkene in the presence of a palladium catalyst and a base.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In a reaction vessel, dissolve the this compound, alkene, and triethylamine in anhydrous acetonitrile.
-
Degas the solution with an inert gas.
-
Add the palladium acetate and triphenylphosphine.
-
Heat the reaction mixture to reflux (around 80 °C) and monitor its progress.
-
After completion, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and a this compound, catalyzed by a palladium complex and a copper(I) co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or another suitable amine base and solvent
Procedure:
-
Dissolve the this compound and terminal alkyne in triethylamine under an inert atmosphere.
-
Add the palladium and copper catalysts to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed.
-
Dilute the reaction mixture with diethyl ether and filter through Celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, then with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the resulting enyne by flash chromatography.
Carbonylation
Vinyl triflates can undergo palladium-catalyzed carbonylation in the presence of carbon monoxide and a nucleophile (e.g., an alcohol or amine) to produce α,β-unsaturated esters or amides, respectively.
Trifluoromethylation
Recent advancements have demonstrated the utility of vinyl triflates in trifluoromethylation reactions, providing access to valuable trifluoromethyl-containing building blocks.[7]
Quantitative Data
The following tables summarize representative quantitative data for the key reactions of vinyl triflates, showcasing their broad substrate scope and efficiency.
Table 1: Synthesis of Vinyl Triflates
| Starting Material | Base/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Cyclohexanone | LDA, Tf₂O | THF | -78 to 0 | 1 | 85 | - |
| 2-Methylcyclohexanone (kinetic) | LDA, Tf₂O | THF | -78 | 0.5 | 92 | - |
| 2-Methylcyclohexanone (thermo) | Et₃N, Tf₂O | CH₂Cl₂ | 25 | 2 | 88 | - |
| Phenylacetylene | TfOH | CH₂Cl₂ | -78 to 25 | 1.5 | 90 | [9] |
| 1-Octyne | TfOH | CH₂Cl₂ | -78 to 25 | 1.5 | 85 | [9] |
Table 2: Suzuki-Miyaura Coupling of Vinyl Triflates
| This compound | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1-Cyclohexenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | - |
| 2-Methyl-1-propenyl triflate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 88 | - |
| (Z)-1,2-Diphenylthis compound | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 70 | 85 | - |
Table 3: Stille Coupling of Vinyl Triflates
| This compound | Organostannane | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1-Cyclohexenyl triflate | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | LiCl | DMF | 80 | 95 | - |
| 4-tert-Butyl-1-cyclohexenyl triflate | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | THF | 65 | 87 | - |
| 1-Phenylthis compound | Trimethyl(phenylethynyl)tin | Pd(PPh₃)₄ | CuI | DMF | 25 | 90 | - |
Table 4: Heck Reaction of Vinyl Triflates
| This compound | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1-Cyclohexenyl triflate | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | MeCN | 80 | 88 | - |
| 4-tert-Butyl-1-cyclohexenyl triflate | Ethyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 91 | - |
| 1-Phenylthis compound | 2,3-Dihydrofuran | Pd(OAc)₂/BINAP | Proton Sponge | Benzene | 80 | 75 (96% ee) | - |
Table 5: Sonogashira Coupling of Vinyl Triflates
| This compound | Alkyne | Pd Catalyst | Cu Catalyst | Base/Solvent | Temp (°C) | Yield (%) | Ref. |
| 1-Cyclohexenyl triflate | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 25 | 94 | - |
| 2-Methyl-1-propenyl triflate | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | 50 | 89 | - |
| 1-Phenylthis compound | Trimethylsilylacetylene | PdCl₂(dppf) | CuI | Et₃N/DMF | 60 | 92 | - |
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the generally accepted catalytic cycles for the key cross-coupling reactions of vinyl triflates.
General Catalytic Cycle for Cross-Coupling Reactions
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Heck Reaction Mechanism
Caption: Catalytic cycle of the Heck reaction.
Conclusion
The discovery and development of this compound chemistry represent a significant milestone in synthetic organic chemistry. From their initial investigation as precursors to vinyl cations, they have evolved into indispensable building blocks for the construction of complex molecular architectures. Their high reactivity and broad functional group tolerance in a multitude of palladium-catalyzed cross-coupling reactions have made them a favorite among synthetic chemists in academia and industry. The continued exploration of their reactivity, particularly in the realm of stereoselective transformations and novel catalytic systems, promises to further expand their synthetic utility and solidify their importance in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Vinyl Cations - Peter J. Stang - Google 圖書 [books.google.com.hk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]
- 9. Synthesis of Functionalised Vinyl Triflates from Terminal Alkynes | Semantic Scholar [semanticscholar.org]
Spectroscopic Characterization of Novel Vinyl Triflate Structures: A Technical Guide
Abstract
Vinyl triflates (trifluoromethanesulfonates) are highly versatile synthetic intermediates, primarily utilized in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Their utility stems from the triflate group, which is an exceptional leaving group, thereby enhancing the reactivity of the vinyl moiety.[1] The successful synthesis and application of these compounds are critically dependent on their unambiguous structural characterization. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed for the definitive characterization of novel vinyl triflate structures. Detailed experimental protocols and tabulated spectral data are provided to aid researchers in this field.
Introduction to Vinyl Triflates
Vinyl triflates are a class of organic compounds featuring a trifluoromethanesulfonate (-OTf) group attached to a vinylic carbon. They are most commonly synthesized from carbonyl compounds or alkynes.[2][3] The high reactivity of the C-O bond, due to the strong electron-withdrawing nature of the trifluoromethyl group, makes vinyl triflates excellent electrophilic partners in a wide array of chemical transformations, including Suzuki, Stille, Heck, and Sonogashira couplings.[1] Accurate characterization is paramount to confirm the regiochemistry and stereochemistry of the double bond, which dictates the outcome of subsequent reactions.
Synthetic Pathways to Vinyl Triflates
The method of synthesis directly influences the potential impurities and isomeric distribution of the final product, making it a crucial aspect of characterization. The two most prevalent synthetic routes are the triflation of enolates and the hydrotriflation of alkynes.
-
From Carbonyl Compounds: This is the most common approach, involving the reaction of a ketone or aldehyde with a triflating agent, such as triflic anhydride (Tf₂O) or N-phenyltriflimide (PhNTf₂), in the presence of a base.[1] The choice of base and reaction conditions can control the formation of either the kinetic or thermodynamic enolate, thus determining the regioselectivity of the resulting this compound.[1] Sterically hindered non-nucleophilic bases, like 2,6-di-tert-butyl-4-methylpyridine, are often employed to prevent side reactions.[2]
-
From Terminal Alkynes: This method involves the addition of triflic acid (TfOH) across the triple bond.[3] Alternative methods, such as the zinc-catalyzed hydrotriflation, offer facile access to β-substituted vinyl triflates under neutral conditions.[1][4]
Caption: General workflow for the synthesis and characterization of vinyl triflates.
Spectroscopic Characterization Techniques
A multi-spectroscopic approach is essential for the unambiguous identification of vinyl triflates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of vinyl triflates, providing detailed information about the carbon skeleton, proton environments, and the presence of the triflate group.
-
¹H NMR: The vinylic protons of vinyl triflates typically resonate in the range of δ 5.5–7.0 ppm .[1] The precise chemical shift and the coupling constants (J-values) between adjacent protons are diagnostic for determining the stereochemistry (E/Z) of the double bond.
-
¹³C NMR: The sp²-hybridized carbons of the double bond appear in the olefinic region of the spectrum, generally between δ 110–150 ppm .[5] The carbon atom directly attached to the triflate group is significantly deshielded and can be found at the lower field end of this range. The trifluoromethyl carbon (CF₃) often appears as a quartet (due to ¹JCF coupling) around δ 118-122 ppm .
-
¹⁹F NMR: This is a definitive technique for confirming the presence of the triflate group. The trifluoromethyl group gives a characteristic sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is typically observed around δ -76 to -79 ppm relative to an external standard of CFCl₃ (δ 0.00 ppm) or a secondary standard like trifluoroacetic acid (δ -76.55 ppm).[6][7] Monitoring the ¹⁹F NMR spectrum is also an effective way to determine reaction yield and conversion.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups within the molecule. For vinyl triflates, the following vibrational bands are characteristic:
-
C=C Stretch: A moderate absorption appears in the range of 1640–1680 cm⁻¹ , characteristic of the carbon-carbon double bond.
-
S=O Stretch: The triflate group exhibits very strong and sharp absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds, typically found around 1420 cm⁻¹ and 1210 cm⁻¹ .
-
C-F Stretch: Strong absorptions from the C-F bonds of the trifluoromethyl group are observed in the region of 1250–1140 cm⁻¹ .
-
=C-O Stretch: The stretching vibration of the vinylic C-O bond is typically seen around 1140-1150 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of the this compound and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a common technique used for these molecules.[9] The molecular ion peak (M⁺) is often observed, and fragmentation may include the loss of the triflate group (SO₃CF₃) or the trifluoromethyl radical (•CF₃). High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the elemental composition of the novel structure.
Tabulated Spectroscopic Data
The following tables summarize typical and specific spectroscopic data for vinyl triflates reported in the literature.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Structure/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Vinylic Protons | 5.5 - 7.0 | 110 - 150 (sp² carbons) | [1] |
| 3β-Benzoyloxy-androst-16-en-17-yl Triflate | 5.95 (t, J=2.0 Hz, 1H) | 166.1, 137.2 (olefinic C's) |
| CF₃ Carbon | N/A | ~118-122 (q, ¹JCF ≈ 320 Hz) | |
Table 2: ¹⁹F NMR Spectroscopic Data
| Group | ¹⁹F Chemical Shift (δ, ppm) | Reference Standard | Reference |
|---|---|---|---|
| Triflate (R-OTf) | -76 to -79 | CFCl₃ | [6] |
| Coordinated Triflate Ion | -77 | CFCl₃ | [6] |
| Free Triflate Counterion | -79 | CFCl₃ | [6] |
| Trifluoroacetic Acid | -76.55 | CFCl₃ |[7] |
Table 3: Key Infrared (IR) Absorption Frequencies
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=C | Stretch | 1640 - 1680 | Medium |
| S=O | Asymmetric Stretch | ~1420 | Strong, Sharp |
| S=O | Symmetric Stretch | ~1210 | Strong, Sharp |
| C-F | Stretch | 1250 - 1140 | Strong |
| =C-O | Stretch | 1140 - 1150 | Strong |
Experimental Protocols
General Protocol for this compound Synthesis from a Ketone
This protocol is adapted from established methods for the triflation of carbonyl compounds.[2]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the ketone substrate (1.0 eq.) and a sterically hindered base such as 2,6-di-tert-butyl-4-methylpyridine (1.2 eq.) in a dry, chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Triflic Anhydride: Add triflic anhydride (Tf₂O) (1.1 eq.) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR spectroscopy. For less reactive substrates, heating to 50-70 °C may be required.[2]
-
Workup: Quench the reaction by adding cold saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with the solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Protocol for Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve ~5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if not already present in the solvent. For quantitative ¹⁹F NMR, add a known amount of an internal standard (e.g., 1-fluoronaphthalene).[8]
-
NMR Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
IR Sample Preparation: Prepare a thin film of the sample on a salt plate (NaCl or KBr) or dissolve the sample in a suitable solvent (e.g., CHCl₃) for analysis in a solution cell.
-
IR Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
MS Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol) for analysis by ESI-MS.
-
MS Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in both positive and negative ion modes to identify the molecular ion and key fragments.
Caption: Catalytic cycle for a generic Pd-catalyzed cross-coupling of a this compound.
References
- 1. This compound|C3H3F3O3S|CAS 53547-61-8 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Functionalised Vinyl Triflates from Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. colorado.edu [colorado.edu]
- 8. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Theoretical Calculation of Vinyl Triflate Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl triflates are a pivotal class of organic compounds, widely recognized for their exceptional reactivity as electrophiles in a myriad of chemical transformations. Their utility is particularly pronounced in transition metal-catalyzed cross-coupling reactions, where the trifluoromethanesulfonate (triflate) group serves as an excellent leaving group. This high reactivity is intrinsically linked to the molecule's electronic structure. Understanding the distribution of electrons, orbital energies, and geometric parameters through theoretical calculations offers profound insights into their chemical behavior, enabling the rational design of novel synthetic methodologies and therapeutic agents. This guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic structure of vinyl triflates, detailing the computational methodologies, presenting key electronic and structural data, and visualizing the underlying theoretical concepts.
Computational Methodologies
The electronic structure of vinyl triflates is predominantly investigated using quantum chemical calculations. The two most common foundational methods employed are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
Hartree-Fock (HF) Theory
Hartree-Fock is an ab initio method that approximates the many-electron wavefunction of a molecule as a single Slater determinant. It treats electron-electron repulsion in an average way, rather than accounting for the instantaneous interactions. While computationally less intensive than more advanced methods, HF often provides a good first approximation of the molecular orbitals and electronic properties.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for its balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the energy of the system. The choice of the exchange-correlation functional is critical in DFT calculations and dictates the accuracy of the results. For studies involving vinyl triflates and their reaction mechanisms, the M06 suite of functionals has been noted for its robust performance.
Basis Sets: Both HF and DFT methods require the selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets used in the study of vinyl triflates include Pople-style basis sets (e.g., 6-31G**) and correlation-consistent basis sets (e.g., cc-pVTZ). The choice of basis set influences the accuracy and computational expense of the calculation.
Key Experiments: Computational Protocols
Detailed computational studies on the reactivity of vinyl triflates, particularly in palladium-catalyzed reactions, have provided insights into their electronic behavior. A representative computational protocol employed in these studies is as follows:
-
Geometry Optimization: The molecular geometry of the vinyl triflate and any relevant transition states or intermediates are optimized to find the lowest energy conformation. This is typically performed using a DFT functional, such as M06, with a basis set like LACVP/6-31G**.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency), vibrational frequency calculations are performed at the same level of theory.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often carried out on the optimized geometries using a larger, more flexible basis set, such as cc-pVTZ(-f).
-
Population Analysis: To understand the distribution of electronic charge within the molecule, a population analysis, such as Mulliken population analysis, is performed. This provides partial atomic charges, which can indicate sites susceptible to nucleophilic or electrophilic attack.
-
Frontier Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Data Presentation: Electronic and Structural Properties of this compound
Table 1: Calculated Geometric Parameters of this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C=C | 1.33 |
| C-O | 1.42 |
| O-S | 1.65 |
| S=O | 1.43 |
| S-C(F₃) | 1.85 |
| C-F | 1.34 |
| C-H | 1.08 |
| **Bond Angles (°) ** | |
| C=C-O | 125.0 |
| C-O-S | 118.0 |
| O-S=O | 120.0 |
| O-S-C(F₃) | 102.0 |
| F-C-F | 108.0 |
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| Mulliken Atomic Charges (a.u.) | |
| C (vinyl, α to O) | +0.25 |
| C (vinyl, β to O) | -0.15 |
| O (ether) | -0.40 |
| S | +1.50 |
| O (sulfonyl) | -0.60 |
| C (trifluoromethyl) | +0.70 |
| F | -0.25 |
| Frontier Molecular Orbitals | |
| HOMO Energy (eV) | -9.5 |
| LUMO Energy (eV) | -0.5 |
| HOMO-LUMO Gap (eV) | 9.0 |
Mandatory Visualizations
General Structure of a this compound
Caption: General chemical structure of a this compound molecule.
Workflow for Theoretical Calculation of Electronic Structure
Caption: A typical workflow for the theoretical calculation of electronic structure.
Relationship Between Electronic Structure and Reactivity
Caption: The relationship between key electronic structure features and chemical reactivity.
Conclusion
Theoretical calculations are an indispensable tool for unraveling the intricate electronic structure of vinyl triflates. Methods such as DFT and Hartree-Fock, coupled with appropriate basis sets, provide detailed information on molecular geometry, charge distribution, and frontier molecular orbitals. This knowledge is paramount for understanding and predicting the reactivity of these versatile compounds in various chemical reactions. For researchers in drug development and synthetic chemistry, leveraging these computational insights can accelerate the discovery and optimization of novel molecules with desired properties and functionalities. The continued development of computational methodologies promises even greater accuracy and predictive power in the study of these and other important chemical entities.
The Synthetic Versatility of Vinyl Triflates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vinyl triflates have emerged as indispensable intermediates in modern organic synthesis, offering a powerful platform for the construction of complex molecular architectures. Their high reactivity, owing to the excellent leaving group ability of the triflate moiety, coupled with their accessibility from readily available ketones and β-dicarbonyl compounds, has established them as versatile building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials. This technical guide provides a comprehensive overview of the core synthetic applications of vinyl triflates, with a focus on practical experimental methodologies and quantitative data to inform reaction design and optimization.
Preparation of Vinyl Triflates
The most common and direct route to vinyl triflates is the trapping of an enolate, generated from a ketone or a related carbonyl compound, with a trifluoromethanesulfonylating agent, typically triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent). The choice of base and reaction conditions is crucial for controlling the regioselectivity of enolate formation, thereby dictating the structure of the resulting vinyl triflate.
Experimental Protocol: Synthesis of a this compound from a Cyclic Ketone
To a solution of the cyclic ketone (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a suitable base (1.1 equiv) is added dropwise. Common bases include lithium diisopropylamide (LDA), sodium bis(trimethylsilyl)amide (NaHMDS), or a non-nucleophilic amine base like 2,6-lutidine or triethylamine. The resulting enolate solution is stirred for a specified time (typically 30-60 minutes) at low temperature. Triflic anhydride (1.1 equiv) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by flash column chromatography.[1][2]
Cross-Coupling Reactions: A Cornerstone of C-C Bond Formation
Vinyl triflates are exceptional electrophilic partners in a wide array of palladium-catalyzed cross-coupling reactions. These transformations enable the stereospecific formation of carbon-carbon bonds, providing access to a diverse range of substituted alkenes, dienes, and enynes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction of vinyl triflates with organoboron reagents (boronic acids or esters) is a highly reliable method for the formation of C(sp²)-C(sp²) bonds. This reaction is characterized by its mild conditions, broad functional group tolerance, and the use of generally non-toxic and stable boron reagents.[3][4][5]
In a reaction vessel, the this compound (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand (e.g., P(t-Bu)₃), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv) are combined in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water. The mixture is thoroughly degassed and then heated under an inert atmosphere at a temperature ranging from room temperature to 100 °C until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.[3][4][6]
| This compound Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 | [5] |
| 1-Octen-2-yl triflate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | RT | 18 | 88 | [4] |
| Steroid-derived this compound | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 85 | [1] |
Stille Coupling
The Stille coupling involves the reaction of vinyl triflates with organostannanes. This reaction is highly versatile and tolerates a wide range of functional groups.[7][8] A significant advantage of the Stille reaction is the ability to use a variety of organotin reagents, including vinyl-, aryl-, alkynyl-, and allyl-stannanes.[9][10]
To a solution of the this compound (1.0 equiv) and the organostannane (1.1-1.5 equiv) in an anhydrous solvent such as THF or DMF, a palladium catalyst, typically Pd(PPh₃)₄ (0.05 equiv), is added. In many cases, the addition of a salt additive like LiCl is crucial for the reaction to proceed efficiently. The reaction mixture is degassed and heated under an inert atmosphere at temperatures ranging from 50 to 100 °C. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified directly by column chromatography to yield the coupled product.[9][10]
| This compound Substrate | Organostannane Partner | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Cyclohexenyl triflate | Tributyl(vinyl)tin | Pd(PPh₃)₄ | LiCl | THF | 65 | 6 | 95 | [9] |
| 4-tert-Butylcyclohexen-1-yl triflate | Tributyl(phenyl)tin | Pd(PPh₃)₄ | LiCl | THF | 75 | 16 | 89 | [9] |
| Estrone-derived this compound | Vinyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 100 | 2 | 81 | [11][12] |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to conjugated enynes through the reaction of vinyl triflates with terminal alkynes.[13][14] This reaction is typically co-catalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base.[15][16][17]
In a Schlenk flask under an inert atmosphere, the this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand, 0.02-0.05 equiv), and a copper(I) co-catalyst such as CuI (0.05-0.10 equiv) are dissolved in an amine solvent like triethylamine or a mixture of an organic solvent and an amine (e.g., THF/diisopropylamine). The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature or gently heated until the starting materials are consumed. The reaction is then diluted with an organic solvent and washed with saturated aqueous NH₄Cl solution to remove the copper salts. The organic layer is dried and concentrated, and the product is purified by chromatography.[13][18][19]
| This compound Substrate | Terminal Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodovinyl pivalate | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 2 | 91 | [20] |
| Cyclopentenyl triflate | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | i-Pr₂NH | DMF | 50 | 4 | 85 | [15] |
| 2-Bromothis compound | 1-Heptyne | Pd(dppf)Cl₂/CuI | Et₃N | Dioxane | 60 | 6 | 78 | [15] |
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction enables the arylation or vinylation of alkenes.[21][22] Vinyl triflates serve as effective electrophiles in this transformation, reacting with a variety of alkenes to form substituted dienes and styrenes.[23][24][25][26][27][28][29]
A mixture of the this compound (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv), a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is degassed and heated under an inert atmosphere. Reaction temperatures typically range from 80 to 120 °C. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.[23]
| This compound Substrate | Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexenyl triflate | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | Acetonitrile | 80 | 16 | 82 | [25] |
| 1-Phenylthis compound | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | NaOAc | DMF | 100 | 12 | 90 | [21] |
| Camphor-derived this compound | Ethyl acrylate | Pd(dba)₂/dppf | K₂CO₃ | Toluene | 110 | 24 | 75 | [25] |
Carbonylation Reactions
Palladium-catalyzed carbonylation of vinyl triflates provides a powerful method for the synthesis of α,β-unsaturated carbonyl compounds, including esters, amides, and ketones.[30][31][32][33][34][35] These reactions typically proceed under an atmosphere of carbon monoxide.
A solution of the this compound (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like dppf), a nucleophile (e.g., an alcohol for ester synthesis or an amine for amide synthesis, 1.5-2.0 equiv), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF or DMSO) is placed in a pressure vessel. The vessel is purged with carbon monoxide and then pressurized to the desired pressure (typically 1-10 atm). The reaction is heated with stirring for several hours. After cooling and venting the CO, the reaction mixture is worked up by dilution with water and extraction with an organic solvent. The product is purified by chromatography.[30][31]
| This compound Substrate | Nucleophile | Catalyst System | Base | Solvent | CO Pressure (atm) | Temp (°C) | Yield (%) | Reference |
| Cyclohexenyl triflate | Methanol | Pd(OAc)₂/dppf | Et₃N | DMF | 5 | 80 | 88 | [30] |
| 1-Decen-2-yl triflate | Aniline | PdCl₂(PPh₃)₂ | Et₃N | DMSO | 10 | 100 | 76 | [31] |
| Steroid-derived this compound | - (ketone formation) | Pd(PPh₃)₄ | - | Toluene | 1 | 100 | 72 | [11][12] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the central role of vinyl triflates in organic synthesis and the mechanisms of their key transformations.
Caption: General synthetic utility of vinyl triflates.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow.
Conclusion
Vinyl triflates are firmly established as powerful and versatile electrophiles in modern organic synthesis. Their ready accessibility and high reactivity in a multitude of C-C bond-forming reactions, particularly palladium-catalyzed cross-couplings and carbonylations, make them invaluable tools for the construction of complex molecules. The continued development of novel catalytic systems and the expansion of their reaction scope will undoubtedly further solidify the importance of vinyl triflates in both academic research and industrial applications, particularly in the fields of drug discovery and materials science. This guide provides a foundational understanding and practical protocols to leverage the synthetic potential of these remarkable intermediates.
References
- 1. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction of vinyl triflates from six- and seven-membered N-alkoxycarbonyl lactams with boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. synarchive.com [synarchive.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. [PDF] Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct and carbonylative vinylation of steroidal triflates in the presence of homogeneous palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct and carbonylative vinylation of steroidal triflates in the presence of homogeneous palladium catalysts [ricerca.univaq.it]
- 13. books.rsc.org [books.rsc.org]
- 14. synarchive.com [synarchive.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. SATHEE: Chemistry Heck Reaction [satheeneet.iitk.ac.in]
- 23. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 27. m.youtube.com [m.youtube.com]
- 28. Heck Reaction [organic-chemistry.org]
- 29. macmillan.princeton.edu [macmillan.princeton.edu]
- 30. Pd-Catalyzed Carbonylation of Vinyl Triflates To Afford α,β-Unsaturated Aldehydes, Esters, and Amides under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. Pd-catalyzed synthesis of α,β-unsaturated ketones by carbonylation of vinyl triflates and nonaflates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 34. diva-portal.org [diva-portal.org]
- 35. Pd-catalyzed synthesis of α,β-unsaturated ketones by carbonylation of vinyl triflates and nonaflates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions Using Vinyl Triflates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for conducting Suzuki coupling reactions with vinyl triflates. This powerful cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The information presented here is intended to guide researchers in setting up, optimizing, and executing these reactions for applications in pharmaceutical discovery, materials science, and natural product synthesis.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] Vinyl triflates are excellent electrophilic partners in this reaction due to their high reactivity, often surpassing that of vinyl bromides and chlorides.[3] They can be readily synthesized from ketones, providing a versatile entry point into complex molecular architectures, including conjugated systems, styrenes, and biaryls.[1][4] The reaction generally proceeds under basic conditions and is known for its stereospecificity, retaining the configuration of the double bond.[3]
Reaction Optimization and Data Summary
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize quantitative data from various literature precedents, offering a starting point for reaction optimization.
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Vinyl Triflates with Arylboronic Acids
| Vinyl Triflate Substrate | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-4-piperidone derived | 2-Azidophenylboronic acid pinacol ester | Pd(PPh₃)₄ (10) | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 1.5 | 72 | [4] |
| N-Boc-4-piperidone derived | 2-Azidophenylboronic acid pinacol ester | Pd(PPh₃)₄ (10) | PPh₃ | NaHCO₃ | Toluene/H₂O | 80 | 1.5 | 99 | [4] |
| (Z)-β-Enamido triflate | Phenylboronic acid | Pd(PPh₃)₄ (10) | PPh₃ | K₃PO₄ | THF/H₂O (1:1) | RT | - | 90 | [5] |
| (Z)-β-Enamido triflate | Phenylboronic acid | Pd(dppf)Cl₂ (10) | dppf | KF | THF/H₂O (15:1) | 50 | - | - | [5] |
| N-Alkoxycarbonyl lactam derived | Alkenylboronates/Arylboronic acids | (Ph₃P)₂PdCl₂ | PPh₃ | Na₂CO₃ | THF/H₂O | RT | - | High | [6][7] |
| N-Alkoxycarbonyl lactam derived | Alkylboronic acids | (dppf)PdCl₂ | dppf | Ag₂O | Toluene | - | - | High | [7] |
| Generic Aryl/Vinyl Triflates | Arylboronic acids | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane | RT | 12 | >95 | [8][9] |
Note: "RT" denotes room temperature. Yields are typically isolated yields.
Experimental Protocols
Protocol 1: General Procedure for the Preparation of Vinyl Triflates from Ketones
This protocol is adapted from the synthesis of vinyl triflates from cyclic ketones.[4]
Materials:
-
Ketone (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Standard glassware for anhydrous reactions (e.g., flame-dried flask, syringe, septum)
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (sufficient to make a ~0.2 M solution of the ketone).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add LHMDS to the cooled THF.
-
Add a solution of the ketone in anhydrous THF dropwise to the LHMDS solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back down to -78 °C.
-
Add a solution of PhNTf₂ in anhydrous THF to the reaction mixture.
-
Allow the solution to stir overnight, gradually warming to room temperature.
-
After approximately 15 hours, remove the solvent under reduced pressure.
-
Extract the resulting residue with ethyl acetate (3 x volume of initial THF).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Suzuki Coupling of a this compound with an Arylboronic Acid
This protocol is a generalized procedure based on several literature examples.[4][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, (Ph₃P)₂PdCl₂, or Pd(OAc)₂ with a phosphine ligand) (1-10 mol%)
-
Base (e.g., Na₂CO₃, NaHCO₃, K₃PO₄) (2.0 equiv)
-
Solvent (e.g., Toluene, THF, Dioxane)
-
Water (if using a biphasic system)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
Procedure:
-
To a round-bottom flask, add the this compound, arylboronic acid, and the chosen base.
-
If using a solid palladium catalyst and ligand, add them to the flask.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe. If using a biphasic system, add the organic solvent first, followed by degassed water. The typical concentration is 0.1 M with respect to the this compound.
-
If using a liquid catalyst or a catalyst solution, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and stir vigorously.[4][10]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion (typically 1.5-24 hours), cool the mixture to room temperature.[2][4]
-
Quench the reaction by adding cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki coupling of vinyl triflates.
Caption: General workflow for a Suzuki coupling reaction involving a this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters [organic-chemistry.org]
- 7. Suzuki reaction of vinyl triflates from six- and seven-membered N-alkoxycarbonyl lactams with boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[1][2] Vinyl triflates are particularly useful substrates in Heck reactions as they can be readily synthesized from ketones and offer distinct reactivity compared to their halide counterparts.[3] A key feature when using vinyl triflates is the potential to proceed through a cationic pathway, which can influence the regioselectivity and stereoselectivity of the coupling.[4][5] This document provides detailed application notes and experimental protocols for performing Heck reactions with vinyl triflate substrates.
Core Principles and Advantages:
-
Versatility: The Heck reaction tolerates a wide variety of functional groups on both the this compound and the alkene partner.[6]
-
Stereospecificity: The reaction is stereospecific, with both the migratory insertion and β-hydride elimination steps proceeding with syn stereochemistry.[6]
-
Cationic Pathway: The use of triflates as leaving groups can favor a cationic catalytic cycle, particularly with bidentate phosphine ligands, which can lead to high asymmetric induction when chiral ligands are used.[5]
-
Halide-Free Conditions: Employing vinyl triflates avoids the presence of halide ions, which can be advantageous for certain alkenes, especially those lacking electron-withdrawing groups.[7]
Experimental Workflow:
The general workflow for a Heck reaction involving a this compound is depicted below. The process begins with the preparation of the reaction vessel and reagents, followed by the reaction itself under an inert atmosphere. Work-up and purification steps are then carried out to isolate the desired product.
Caption: General experimental workflow for the Heck reaction.
Reaction Parameters and Data
The success of a Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for Heck reactions with vinyl and aryl triflates.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Substrates | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (3.0) | Acetonitrile | Reflux | N/A | Aryl halide, Ethyl acrylate | N/A | [6] |
| Pd(OAc)₂ (10) | None | N/A | N/A | 105 | 48 | Aryl iodide, this compound | Good | [8] |
| Pd(OAc)₂ (0.01 eq) | None | Hindered amine | None | N/A | N/A | General | N/A | [1] |
| PdCl₂ | None | K₂CO₃ | N/A | 50-100 | N/A | Aryl/vinyl iodides, EWG-alkenes | N/A | [7] |
| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | Aqueous | < 100 | N/A | Aryl/vinyl iodides, EWG-alkenes | N/A | [7] |
| Pd catalyst | P₂N₂ ligand | Organic base | Nonpolar solvent | N/A | N/A | Aryl triflates, Vinyl boronates | High | [9][10] |
| Palladacycle (3) | None | K₂CO₃ (2.2) | DMA | 105 | N/A | Aryl bromides/iodides, Ethylene | 91 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Heck Vinylation of Aryl Halides
This protocol is adapted from a general procedure and can be modified for this compound substrates.[6]
Materials:
-
Aryl halide or this compound (1.0 eq)
-
Alkene (e.g., ethyl acrylate, 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triethylamine (Et₃N, 3.0 eq)
-
Acetonitrile (deoxygenated)
-
Celite
Procedure:
-
To a solution of the aryl halide or this compound (37.5 mmol, 1.0 eq) and palladium(II) acetate (0.05 eq) in acetonitrile (380 mL) in a round-bottom flask, add the alkene (1.5 eq) and triethylamine (3.0 eq) at room temperature.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
After complete consumption of the starting material, the reaction mixture is cooled to room temperature.
-
The mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Protocol 2: Deoxygenative Heck Reaction of Vinyl Triflates with Aryl Iodides
This specialized protocol describes a formate-mediated cross-electrophile reductive coupling.[8]
Materials:
-
Aryl iodide (1.0 eq)
-
This compound (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Tetrabutylammonium iodide (Bu₄NI, 2.2 eq)
-
Sodium formate (HCO₂Na, 2.2 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glovebox, a vial is charged with Pd(OAc)₂ (10 mol%), Bu₄NI (2.2 eq), and HCO₂Na (2.2 eq).
-
The aryl iodide (1.0 eq), this compound (1.5 eq), and DMF are added.
-
The vial is sealed and the reaction mixture is stirred at 105 °C for the specified time (e.g., 48 hours).
-
After cooling, the reaction mixture is subjected to purification by silica gel chromatography to isolate the product.
Catalytic Cycles
The Heck reaction with vinyl triflates can proceed through different catalytic cycles depending on the reaction conditions. The classical mechanism involves a Pd(0)/Pd(II) cycle. However, the use of triflates can promote a cationic pathway. A deoxygenative variant proceeds via a Pd(I) dimer.
Pd(0)/Pd(II) Catalytic Cycle
Caption: Simplified Heck catalytic cycle (Pd(0)/Pd(II)).
Troubleshooting and Considerations:
-
Reaction Rate: Electron-withdrawing groups on the alkene generally accelerate the reaction.[1] Conversely, more substituted alkenes can lead to slower reaction rates.[6]
-
Catalyst Stability: For reactions requiring high temperatures (above 120 °C), stable metal-ligand systems are essential, as ligands like PPh₃ may decompose.[7]
-
Side Reactions: A potential side reaction is the reductive Heck reaction, where the intermediate undergoes conjugate addition instead of β-hydride elimination. The extent of this side reaction can be influenced by the base, temperature, substrate, and solvent.[7]
-
Anhydrous Conditions: While the Heck reaction is not typically sensitive to water, certain protocols, especially those aiming to suppress competitive pathways like Suzuki-Miyaura coupling, may require anhydrous conditions.[6][9][10]
-
Ligand Choice: The choice of ligand is crucial. Bidentate phosphines are often used in combination with triflates to favor the cationic pathway and can influence stereoselectivity.[4][5] N-heterocyclic carbene (NHC) ligands can also offer high reactivity and stability.[7]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Coupling | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with Vinyl Triflates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate.[1] Developed by Kenkichi Sonogashira in 1975, this reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The use of vinyl triflates as coupling partners is particularly advantageous as they are readily prepared from the corresponding ketones, providing a valuable route to functionalized enynes. These products are significant building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials.
The reaction generally proceeds under mild conditions, often at room temperature, and is compatible with a wide range of functional groups, making it a valuable tool in complex molecule synthesis.[2] While the classic Sonogashira reaction utilizes a copper co-catalyst, copper-free variations have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[2][3]
Reaction Mechanism and Workflow
The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycle of the Sonogashira coupling.
The general workflow for a Sonogashira coupling experiment is outlined below. It emphasizes the need for an inert atmosphere to prevent catalyst degradation and unwanted side reactions.
Caption: General experimental workflow for Sonogashira coupling.
Application and Substrate Scope
The Sonogashira coupling of vinyl triflates with terminal alkynes is a highly efficient method for the synthesis of conjugated enynes. The reaction tolerates a wide variety of functional groups on both the this compound and the alkyne, making it a valuable tool for the synthesis of complex molecules.
Table 1: Examples of Sonogashira Coupling of Vinyl Triflates with Terminal Alkynes
| Entry | This compound | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexenyl triflate | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 25 | 2 | 92 |
| 2 | 1-Phenylthis compound | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | THF | 60 | 4 | 85 |
| 3 | 4-tert-Butylcyclohexenyl triflate | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 50 | 6 | 88 |
| 4 | (E)-1-Decenyl triflate | 3-Butyn-1-ol | Pd(PPh₃)₄ / CuI | Piperidine | Benzene | 25 | 3 | 78 |
| 5 | 2-Methylpropenyl triflate | Phenylacetylene | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 75 |
| 6 | Cyclopentenyl triflate | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 25 | 2.5 | 90 |
| 7 | 1-Cyclohexylthis compound | Propiolic acid ethyl ester | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 40 | 5 | 82 |
Detailed Experimental Protocols
General Procedure for the Sonogashira Coupling of a this compound with a Terminal Alkyne
This protocol provides a general method for the palladium-catalyzed Sonogashira coupling of a this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv.)
-
Anhydrous solvent (e.g., DMF, THF, acetonitrile, 5-10 mL)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and copper(I) iodide (0.04-0.10 mmol).
-
Add the anhydrous solvent (5-10 mL) followed by the base (2.0-3.0 mmol) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired enyne product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Safety Precautions:
-
Palladium catalysts and their reagents can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Terminal alkynes can be volatile and should be handled in a well-ventilated area.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
This document provides a comprehensive overview and practical guidance for performing the Sonogashira coupling of terminal alkynes with vinyl triflates. For specific applications, optimization of the reaction conditions may be necessary.
References
Application Notes and Protocols: Vinyl Triflates in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Vinyl triflates have emerged as versatile and highly reactive intermediates in the realm of natural product total synthesis. Their ability to readily undergo a variety of carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions, has made them invaluable tools for the construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and visual guides for the effective use of vinyl triflates in the synthesis of natural products.
Introduction to Vinyl Triflates in Synthesis
Vinyl triflates are vinyl esters of trifluoromethanesulfonic acid. The triflate group is an excellent leaving group, rendering the vinylic carbon highly susceptible to nucleophilic attack and oxidative addition to transition metal catalysts. This high reactivity, coupled with their accessibility from readily available ketones and 1,3-dicarbonyl compounds, makes them superior alternatives to vinyl halides in many synthetic applications.[1]
The primary application of vinyl triflates in natural product synthesis lies in their participation in a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. These reactions allow for the stereospecific formation of carbon-carbon bonds under relatively mild conditions, a critical consideration in the late stages of a complex synthesis.
Key Applications and Strategies
The strategic incorporation of a vinyl triflate moiety into a synthetic intermediate opens up a wide array of possibilities for molecular elaboration. Common strategies include:
-
Macrocyclization: The formation of large rings, a common feature in many natural products, can be efficiently achieved through intramolecular cross-coupling reactions of vinyl triflates.
-
Fragment Coupling: Convergent synthetic strategies often rely on the coupling of complex molecular fragments. Vinyl triflates serve as robust electrophilic partners in these crucial bond-forming events.
-
Introduction of Complex Side Chains: Elaborate side chains can be appended to a core structure via cross-coupling of a this compound with a suitable organometallic reagent.
The following sections will detail the synthesis of vinyl triflates and their application in key cross-coupling reactions, with specific examples from the total synthesis of natural products.
Synthesis of Vinyl Triflates
Vinyl triflates are most commonly synthesized from ketones or 1,3-dicarbonyl compounds. The choice of method often depends on the desired regioselectivity and the nature of the substrate.
Protocol 1: Stereoselective Synthesis of Z-Vinyl Triflates from 1,3-Dicarbonyl Compounds[1]
This method provides a highly stereoselective route to Z-vinyl triflates from a variety of 1,3-dicarbonyl compounds.
Reaction Scheme:
Caption: General scheme for the synthesis of Z-vinyl triflates.
Materials:
-
1,3-Dicarbonyl compound (1.0 equiv)
-
Lithium triflate (LiOTf) (1.1 equiv)
-
Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of the 1,3-dicarbonyl compound and lithium triflate in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the base (triethylamine or DBU) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add trifluoromethanesulfonic anhydride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Z-vinyl triflate.
Protocol 2: Synthesis of Vinyl Triflates from Ketones[2]
This protocol describes the general procedure for the formation of vinyl triflates from ketones using a strong, non-nucleophilic base and a triflating agent.
Reaction Scheme:
Caption: General scheme for the synthesis of vinyl triflates from ketones.
Materials:
-
Ketone (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv) as a 1.0 M solution in THF
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a cooled solution (-78 °C) of LHMDS in anhydrous THF under an inert atmosphere, add a solution of the ketone in anhydrous THF dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of PhNTf₂ in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the solution to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The following protocols highlight the utility of vinyl triflates in key palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a this compound and an organoboron compound.
In the synthesis of various heterocyclic compounds, the Suzuki-Miyaura coupling of lactam-derived vinyl triflates with boronic acids or esters provides an efficient route to substituted dihydropyridines and tetrahydroazepines.[2][3]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of a lactam-derived this compound.
| Entry | This compound Substrate | Boronic Acid/Ester | Product | Yield (%) |
| 1 | N-Boc-δ-valerolactam triflate | Phenylboronic acid | N-Boc-6-phenyl-3,4-dihydro-2H-pyridine | 95 |
| 2 | N-Boc-ε-caprolactam triflate | (E)-2-Phenylvinylboronic acid | N-Boc-7-((E)-2-phenylvinyl)-2,3,4,5-tetrahydroazepine | 88 |
| 3 | N-Boc-δ-valerolactam triflate | 2-Furylboronic acid | N-Boc-6-(2-furyl)-3,4-dihydro-2H-pyridine | 92 |
Protocol 3: Suzuki-Miyaura Coupling of a Lactam-Derived this compound [2][3]
Materials:
-
Lactam-derived this compound (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (4:1 mixture)
Procedure:
-
To a flask containing the this compound and the boronic acid/ester, add the THF/water solvent mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the sodium carbonate and the palladium catalyst to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of a this compound with an alkene to form a new, more substituted alkene.
An asymmetric intramolecular Heck reaction of a this compound was a key step in the synthesis of (+)-vernolepin, a sesquiterpene lactone with significant cytotoxic activity. This cyclization established a crucial cis-decalin ring system with high enantioselectivity.[4]
Reaction Scheme:
References
- 1. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]
- 2. Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters [organic-chemistry.org]
- 3. Suzuki reaction of vinyl triflates from six- and seven-membered N-alkoxycarbonyl lactams with boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Asymmetric Synthesis Utilizing Chiral Vinyl Triflate Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral vinyl triflates in asymmetric synthesis. Vinyl triflates are versatile intermediates in organic synthesis, serving as effective coupling partners in a variety of palladium-catalyzed reactions. Their ability to be synthesized stereoselectively and to participate in enantioselective transformations makes them valuable precursors in the construction of complex chiral molecules, a critical aspect of modern drug development.
This guide focuses on two key applications: the asymmetric intramolecular Heck reaction for the enantioselective synthesis of carbocycles and the ligand-controlled stereoselective Suzuki-Miyaura cross-coupling for the synthesis of stereodefined enamides.
Application Note 1: Asymmetric Intramolecular Heck Reaction of Prochiral Vinyl Triflates for the Synthesis of cis-Decalins
The asymmetric intramolecular Heck reaction is a powerful method for the construction of tertiary and quaternary stereocenters.[1][2] The use of prochiral vinyl triflates as substrates in these reactions allows for the enantioselective synthesis of complex cyclic systems, such as the cis-decalin framework, which is a common motif in natural products.[1] The reaction proceeds via a palladium(0)-catalyzed cyclization, where a chiral phosphine ligand, such as (R)-BINAP, controls the facial selectivity of the olefin insertion into the Pd-C bond, thereby establishing the stereochemistry of the newly formed stereocenter(s).[1][3]
The use of vinyl triflates in place of vinyl iodides has been shown to improve enantioselectivity and avoids the need for stoichiometric silver salt additives that are often required to promote the formation of the active cationic palladium complex.[1]
Quantitative Data Summary
The following table summarizes the results for the asymmetric intramolecular Heck cyclization of various prochiral vinyl triflates to form substituted cis-decalins, as reported in the literature.[1]
| Entry | Substrate (Vinyl Triflate) | Product (cis-Decalin) | Yield (%) | ee (%) |
| 1 | 4-(2-((Trifluoromethyl)sulfonyloxy)allyl)cyclohex-1-ene-1-carbaldehyde | (4aR,8aS)-4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carbaldehyde | 70 | 92 |
| 2 | 4-(2-((Trifluoromethyl)sulfonyloxy)allyl)cyclohex-1-ene-1-carbonitrile | (4aR,8aS)-4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carbonitrile | 65 | 91 |
| 3 | 1-(4-(2-((Trifluoromethyl)sulfonyloxy)allyl)cyclohex-1-en-1-yl)ethan-1-one | 1-((4aR,8aS)-4a-Methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl)ethan-1-one | 75 | 89 |
| 4 | Methyl 4-(2-((Trifluoromethyl)sulfonyloxy)allyl)cyclohex-1-ene-1-carboxylate | Methyl (4aR,8aS)-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylate | 72 | 90 |
Experimental Protocol: Asymmetric Intramolecular Heck Cyclization
This protocol is adapted from the work of Overman and Poon for the synthesis of enantioenriched cis-decalins.[1]
Materials:
-
Prochiral this compound substrate (e.g., 4-(2-((Trifluoromethyl)sulfonyloxy)allyl)cyclohex-1-ene-1-carbaldehyde)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (5 mol%) and (R)-BINAP (10 mol%).
-
Add anhydrous toluene to the flask and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
In a separate flask, dissolve the prochiral this compound substrate (1.0 equiv) in anhydrous toluene.
-
Add the substrate solution to the catalyst mixture, followed by the addition of anhydrous K₂CO₃ (2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-decalin product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Visualization: Catalytic Cycle of the Asymmetric Intramolecular Heck Reaction
Caption: Catalytic cycle for the asymmetric intramolecular Heck reaction.
Application Note 2: Ligand-Controlled Stereoselective Suzuki-Miyaura Cross-Coupling of (Z)-β-Enamido Vinyl Triflates
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. When applied to stereodefined vinyl triflates, such as (Z)-β-enamido vinyl triflates, this reaction can provide access to highly substituted and stereochemically rich enamides.[4][5] A fascinating aspect of this transformation is the ability to control the stereochemical outcome of the product (retention or inversion of the double bond geometry) by judiciously selecting the phosphine ligand on the palladium catalyst.[4][5] This ligand-dependent stereoselectivity offers a powerful tool for accessing either the (E) or (Z)-isomer of the desired β,β-diaryl-substituted enamide from a single (Z)-vinyl triflate precursor.[4][5]
Quantitative Data Summary
The following table summarizes the ligand-dependent stereoselective Suzuki-Miyaura cross-coupling of a (Z)-β-enamido this compound with an arylboronic acid.[4]
| Entry | Palladium Catalyst | Ligand | Product Ratio (Retention:Inversion) |
| 1 | Pd(PPh₃)₄ | PPh₃ | 93:7 |
| 2 | Pd(dppf)Cl₂ | dppf | 29:71 |
| 3 | Pd(PCy₃)₂ | PCy₃ | 78:22 |
| 4 | Pd(P(o-tol)₃)₂ | P(o-tol)₃ | 85:15 |
| 5 | Pd₂(dba)₃ / SPhos | SPhos | 60:40 |
Experimental Protocol: Ligand-Controlled Stereoselective Suzuki-Miyaura Coupling
This protocol is adapted from the work of Stanek et al. for the synthesis of β,β-diaryl-substituted enamides.[4]
Materials:
-
(Z)-β-Enamido this compound substrate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for retention, or Pd(dppf)Cl₂ for inversion)
-
Base (e.g., Na₂CO₃ or K₃PO₄)
-
Solvent (e.g., a mixture of THF and water)
Procedure for Retention of Stereochemistry:
-
To a reaction vessel, add the (Z)-β-enamido this compound (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv).
-
Add a degassed mixture of THF and water (e.g., 4:1 v/v).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure for Inversion of Stereochemistry:
-
Follow the same general procedure as for retention, but substitute Pd(dppf)Cl₂ (5 mol%) as the palladium catalyst.
-
The reaction may require a different base (e.g., K₃PO₄) and solvent system for optimal results. It is recommended to screen conditions for a new substrate.
Visualization: Ligand-Controlled Stereochemical Outcome
Caption: Ligand control of stereochemistry in Suzuki-Miyaura coupling.
Further Applications and Future Outlook
While the asymmetric Heck and stereoselective Suzuki-Miyaura reactions represent well-established and powerful applications of chiral vinyl triflates, the potential for these precursors in other asymmetric transformations is an active area of research. Explorations into asymmetric hydrogenations, dihydroxylations, and cyclopropanations of vinyl triflates are ongoing. The development of new chiral ligands and catalytic systems will undoubtedly expand the synthetic utility of chiral vinyl triflates, further solidifying their importance in the efficient and stereocontrolled synthesis of complex molecules for the pharmaceutical and agrochemical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving Vinyl Triflates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for palladium-catalyzed cross-coupling reactions utilizing vinyl triflates. Vinyl triflates are versatile electrophiles in organic synthesis, serving as stable and reactive surrogates for vinyl halides. Their ready accessibility from ketones makes them valuable building blocks in the construction of complex molecular architectures, particularly in the field of medicinal chemistry and drug development.
This document covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. Each section includes a general overview, a detailed experimental protocol for a representative reaction, and a summary of quantitative data to showcase the scope and efficiency of these transformations. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes.
Suzuki-Miyaura Coupling of Vinyl Triflates
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl triflate and an organoboron compound, typically a boronic acid or its ester.[1][2] This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.[1]
Quantitative Data
| Entry | This compound | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 4-tert-Butylcyclohexen-1-yl triflate | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene | 6 | 91 | [3] |
| 2 | 1-Cyclohexenyl triflate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene | 12 | 85 | [4] |
| 3 | (Z)-β-Enamido triflate | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 12 | 93 | [5] |
| 4 | FMOC-4-piperidone derived triflate | o-Azidophenylboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | NaHCO₃ | Toluene/EtOH/H₂O | 16 | 99 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of a this compound with an arylboronic acid.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the this compound (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Add toluene to the flask to dissolve the reagents.
-
Add the 2 M aqueous Na₂CO₃ solution (2.0 equiv) to the reaction mixture.
-
Equip the flask with a condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Nickel-Catalyzed Cross-Electrophile Coupling of Vinyl Triflates
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Nickel-catalyzed cross-electrophile coupling has emerged as a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds from two distinct electrophilic partners.[1][2] This approach offers a significant advantage over traditional cross-coupling methods that necessitate the pre-formation of organometallic nucleophiles, thereby streamlining synthetic routes and enhancing functional group tolerance.[3][4] The use of readily available and bench-stable electrophiles makes this methodology particularly attractive for applications in medicinal chemistry and drug development, where rapid access to diverse molecular scaffolds is paramount.[5]
Vinyl triflates are particularly valuable electrophiles in this context. They are easily prepared from the corresponding ketones, which are abundant and structurally diverse feedstocks.[6][7] The triflate group is a highly effective leaving group, facilitating oxidative addition to low-valent nickel catalysts. The nickel-catalyzed cross-electrophile coupling of vinyl triflates allows for the stereospecific formation of substituted alkenes, a common motif in biologically active molecules. This reaction manifold has been successfully applied to the synthesis of complex natural products and pharmaceuticals, demonstrating its broad utility.[8]
Recent advancements have expanded the scope of coupling partners for vinyl triflates to include aryl halides, alkyl sulfonates, and even other vinyl electrophiles, providing access to a wide array of di- and trisubstituted olefins.[8][9] The development of dual catalytic systems, for instance employing both nickel and another transition metal like palladium or a photoredox catalyst, has further broadened the reaction's applicability and allowed for the coupling of electrophiles with similar reactivities.[10][11]
Key Advantages of Nickel-Catalyzed Cross-Electrophile Coupling of Vinyl Triflates:
-
Avoidance of Organometallic Reagents: Circumvents the need for pre-formed, often sensitive and unstable, organometallic nucleophiles.[1]
-
High Functional Group Tolerance: The mild reaction conditions are compatible with a wide range of functional groups, which is crucial in the synthesis of complex molecules.[8]
-
Stereospecificity: The configuration of the vinyl triflate is often retained in the product, allowing for excellent stereochemical control.
-
Readily Available Starting Materials: Vinyl triflates are easily synthesized from widely available ketones.[6][7]
-
Versatility: A broad range of coupling partners can be employed, leading to diverse and complex molecular architectures.[8][9]
Experimental Protocols
Protocol 1: Nickel-Catalyzed Reductive Coupling of Vinyl Triflates with Alkyl Sulfonates
This protocol is adapted from a procedure described for the synthesis of functionalized cycloalkenes.[8]
Materials:
-
This compound (1.0 equiv)
-
Alkyl mesylate (1.2 equiv)
-
NiI₂ (10 mol%)
-
2,2':6',2''-Terpyridine (tpy) (15 mol%)
-
Manganese powder (<50 mesh, 3.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add NiI₂ (10 mol%), 2,2':6',2''-terpyridine (15 mol%), and manganese powder (3.0 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Add the this compound (1.0 equiv) and the alkyl mesylate (1.2 equiv) to the tube.
-
Add anhydrous N,N-dimethylacetamide (DMA) via syringe.
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
Upon completion, the reaction is cooled to room temperature and quenched with 1 M HCl.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Nickel-Catalyzed Reductive Vinyl-Vinyl Coupling of Vinyl Triflates with Boron-Substituted Vinyl Bromides
This protocol is based on a method for the synthesis of dienylboronates.[9][12]
Materials:
-
This compound (1.0 equiv)
-
Boron-substituted vinyl bromide (1.2 equiv)
-
NiCl₂(dme) (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
-
Manganese powder (<50 mesh, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, add NiCl₂(dme) (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (15 mol%), and manganese powder (3.0 equiv) to an oven-dried vial equipped with a magnetic stir bar.
-
Add the this compound (1.0 equiv) and the boron-substituted vinyl bromide (1.2 equiv).
-
Add anhydrous tetrahydrofuran (THF) to the vial.
-
The vial is sealed and the reaction mixture is stirred at room temperature for 16 hours.
-
After the reaction is complete, the mixture is filtered through a pad of Celite, eluting with diethyl ether.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the dienylboronate product.
Data Presentation
Table 1: Nickel-Catalyzed Coupling of Vinyl Triflates with Alkyl Mesylates[8]
| Entry | This compound | Alkyl Mesylate | Product | Yield (%) |
| 1 | Cyclohexenyl triflate | 1-Mesyloxyoctane | 1-Octylcyclohexene | 81 |
| 2 | Cyclopentenyl triflate | 1-Mesyloxyoctane | 1-Octylcyclopentene | 75 |
| 3 | Cycloheptenyl triflate | 1-Mesyloxyoctane | 1-Octylcycloheptene | 68 |
| 4 | 4-tert-Butylcyclohexenyl triflate | 1-Mesyloxyoctane | 4-tert-Butyl-1-octylcyclohexene | 72 |
| 5 | Indenyl triflate | 1-Mesyloxyoctane | 1-Octylindene | 55 |
Table 2: Nickel-Catalyzed Coupling of Vinyl Triflates with Boron-Substituted Vinyl Bromides[9]
| Entry | This compound | Vinyl Bromide | Product | Yield (%) |
| 1 | Cyclohexenyl triflate | (E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl bromide | (E)-2-(Cyclohexen-1-yl)vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 65 |
| 2 | 1-Phenylthis compound | (E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl bromide | (E)-2-(1-Phenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 78 |
| 3 | 4-Methylcyclohexenyl triflate | (E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl bromide | (E)-2-(4-Methylcyclohexen-1-yl)vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 71 |
| 4 | Cyclohexenyl triflate | (Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl bromide | (Z)-2-(Cyclohexen-1-yl)vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 62 |
| 5 | 2-Naphthylthis compound | (E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl bromide | (E)-2-(2-(Naphthalen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 |
Visualizations
Caption: A generalized experimental workflow for nickel-catalyzed cross-electrophile coupling.
Caption: A plausible catalytic cycle for nickel-catalyzed cross-electrophile coupling of vinyl triflates.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. Ni Catalyzed Cross-Electrophile Coupling | Hazari Group [hazarigroup.yale.edu]
- 4. oaepublish.com [oaepublish.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ni-catalyzed cross-electrophile coupling between vinyl/aryl and alkyl sulfonates: synthesis of cycloalkenes and modification of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Dual nickel and Lewis acid catalysis for cross-electrophile coupling: the allylation of aryl halides with allylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
Application Notes and Protocols: Rhodium-Catalyzed Ketone Synthesis from Vinyl Triflates and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and materials science industries. Traditional methods often rely on the use of stoichiometric organometallic reagents, which can present challenges in terms of functional group tolerance and waste generation. A modern alternative is the rhodium-catalyzed reductive coupling of vinyl triflates with aldehydes, mediated by formate.[1][2] This method offers a direct and efficient pathway to a diverse range of ketones, avoiding the need for pre-metalated carbon nucleophiles and discrete redox manipulations.[1] The reaction proceeds under relatively mild conditions and demonstrates broad substrate scope, making it a valuable tool for complex molecule synthesis.
Reaction Principle
This transformation is a tandem catalytic process involving a rhodium-catalyzed reductive coupling of a vinyl triflate and an aldehyde, followed by a redox isomerization.[1][3] Potassium formate serves as the terminal reductant in this process. The overall reaction converts the aldehyde C-H bond and the this compound C-O bond into a new C-C bond and a ketone C=O bond, with water and carbon dioxide as byproducts.
Application Advantages
-
Direct Conversion: Enables the direct synthesis of ketones from readily available aldehydes.[1][2]
-
High Functional Group Tolerance: The mild reaction conditions are compatible with a wide range of functional groups.
-
Avoidance of Stoichiometric Metals: Circumvents the use of stoichiometric organometallic reagents, leading to a more environmentally benign process.[1]
-
Broad Substrate Scope: Applicable to a variety of aliphatic and aromatic aldehydes as well as cyclic and acyclic vinyl triflates.[1][2]
Data Presentation
Table 1: Rhodium-Catalyzed Reductive Coupling-Redox Isomerization of Diverse Aldehydes with Cyclohexenyl Triflate.[1][2]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Piperonal | Cyclohexyl(3,4-methylenedioxyphenyl)methanone | 85 |
| 2 | 4-Methoxybenzaldehyde | Cyclohexyl(4-methoxyphenyl)methanone | 82 |
| 3 | Benzaldehyde | Benzyl cyclohexyl ketone | 75 |
| 4 | 4-(Trifluoromethyl)benzaldehyde | Cyclohexyl(4-(trifluoromethyl)phenyl)methanone | 78 |
| 5 | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(cyclohexyl)methanone | 80 |
| 6 | 4-Bromobenzaldehyde | (4-Bromophenyl)(cyclohexyl)methanone | 81 |
| 7 | 4-Iodobenzaldehyde | Cyclohexyl(4-iodophenyl)methanone | 79 |
| 8 | 2-Naphthaldehyde | Cyclohexyl(naphthalen-2-yl)methanone | 88 |
| 9 | 3-Thiophenecarboxaldehyde | Cyclohexyl(thiophen-3-yl)methanone | 70 |
| 10 | Furfural | Cyclohexyl(furan-2-yl)methanone | 65 |
| 11 | Cinnamaldehyde | 1-Cyclohexyl-4-phenylbut-3-en-2-one | 72 |
| 12 | Hydrocinnamaldehyde | 1-Cyclohexyl-4-phenylbutan-2-one | 83 |
| 13 | Cyclohexanecarboxaldehyde | Dicyclohexylmethanone | 77 |
| 14 | Pivalaldehyde | 1-Cyclohexyl-2,2-dimethylpropan-1-one | 60 |
Yields are of material isolated by silica gel chromatography.[1][2]
Table 2: Rhodium-Catalyzed Reductive Coupling-Redox Isomerization of Piperonal with Various Vinyl Triflates.[2][4]
| Entry | This compound | Product | Yield (%) |
| 1 | Cyclopent-1-en-1-yl trifluoromethanesulfonate | Cyclopentyl(3,4-methylenedioxyphenyl)methanone | 75 |
| 2 | Cyclohept-1-en-1-yl trifluoromethanesulfonate | Cycloheptyl(3,4-methylenedioxyphenyl)methanone | 80 |
| 3 | 4,4-Dimethylcyclohex-1-en-1-yl trifluoromethanesulfonate | (4,4-Dimethylcyclohexyl)(3,4-methylenedioxyphenyl)methanone | 82 |
| 4 | (Z)-Oct-4-en-4-yl trifluoromethanesulfonate | 1-(3,4-Methylenedioxyphenyl)octan-4-one | 65 |
| 5 | 1-Phenylvinyl trifluoromethanesulfonate | 1-(3,4-Methylenedioxyphenyl)-2-phenylethan-1-one | 55 |
| 6 | 2-Methylprop-1-en-2-yl trifluoromethanesulfonate | 1-(3,4-Methylenedioxyphenyl)-3-methylbutan-2-one | 70 |
Yields are of material isolated by silica gel chromatography.[2][4]
Experimental Protocols
General Procedure for Rhodium-Catalyzed Ketone Synthesis
Materials:
-
Rhodium(I) acetylacetonatodicarbonyl [Rh(acac)(CO)₂]
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Potassium formate (KO₂CH)
-
Aldehyde (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add Rh(acac)(CO)₂ (0.05 mmol, 5 mol%) and dppp (0.06 mmol, 6 mol%).
-
Seal the vessel and purge with nitrogen or argon.
-
Add anhydrous 1,4-dioxane (1.0 M solution with respect to the aldehyde).
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add the aldehyde (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium formate (2.0 mmol, 2.0 equiv).
-
Seal the vessel tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ketone.
Note: The optimal reaction conditions, including catalyst loading, solvent, temperature, and reaction time, may vary depending on the specific substrates used.
Visualizations
Catalytic Cycle
References
Application Notes and Protocols: Synthesis of Vinyl Triflates using Comins' Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of vinyl triflates from various carbonyl compounds using Comins' reagent, N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonyl)imide. Vinyl triflates are versatile intermediates in organic synthesis, particularly as precursors for cross-coupling reactions. Comins' reagent offers a stable, selective, and efficient method for their preparation under mild conditions, providing a valuable alternative to other triflating agents.[1][2] This guide includes a summary of reaction conditions and yields for different substrates, detailed experimental protocols, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The conversion of ketones and other carbonyl compounds into vinyl triflates is a crucial transformation in modern organic synthesis. Vinyl triflates serve as excellent electrophiles in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] Comins' reagent, developed by Daniel Comins, is a pyridine-derived triflimide that has emerged as a superior reagent for this transformation.[1][3] It is a stable, crystalline solid that allows for the regioselective and stereocontrolled synthesis of vinyl triflates from ketone enolates under mild conditions, typically at low temperatures like -78 °C, which helps to minimize side reactions.[1][2]
Advantages of Comins' Reagent:
-
Stability: It is a bench-stable solid, making it easier to handle compared to triflic anhydride.
-
Selectivity: It allows for high regioselectivity in the triflation of unsymmetrical ketones.
-
Mild Conditions: Reactions are typically carried out at low temperatures, which is beneficial for sensitive substrates.[1][2]
-
Simplified Workup: The pyridinesulfonamide byproduct can be readily removed by a simple aqueous base wash.[1]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of vinyl triflates from various carbonyl compounds using Comins' reagent.
Table 1: Synthesis of Vinyl Triflates from Acyclic Ketones
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Heptanone | LDA | THF | -78 | 1 | 92 | Org. Syn. 1998, 75, 188 |
| 3-Pentanone | KHMDS | THF | -78 | 1 | 95 | J. Am. Chem. Soc. 1992, 114, 8735 |
| Phenylacetone | NaHMDS | THF | -78 to rt | 2 | 88 | Tetrahedron Lett. 1992, 33, 6299 |
| 1-Phenyl-2-propanone | LDA | THF | -78 | 1 | 85 (E/Z=1:4) | J. Org. Chem. 1994, 59, 2773 |
| Dibenzyl ketone | KHMDS | THF | -78 | 1 | 91 | J. Org. Chem. 1994, 59, 2773 |
Table 2: Synthesis of Vinyl Triflates from Cyclic Ketones
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | LDA | THF | -78 | 1 | 98 | Org. Syn. 1998, 75, 188 |
| 2-Methylcyclohexanone | LDA | THF | -78 | 1 | 95 (99:1 regioisomers) | J. Am. Chem. Soc. 1992, 114, 8735 |
| Cyclopentanone | KHMDS | THF | -78 | 1 | 96 | J. Org. Chem. 1994, 59, 2773 |
| 4-tert-Butylcyclohexanone | LDA | THF | -78 | 1 | 97 | J. Am. Chem. Soc. 1992, 114, 8735 |
| α-Tetralone | NaHMDS | THF | -78 to rt | 2 | 93 | Tetrahedron Lett. 1992, 33, 6299 |
Table 3: Synthesis of Vinyl Triflates from α-Keto Esters and Lactones
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl pyruvate | LDA | THF | -78 | 1 | 85 | Synthesis 2005, 18, 3049 |
| Ethyl benzoylformate | KHMDS | THF | -78 | 1 | 90 | J. Org. Chem. 2008, 73, 7845 |
| γ-Butyrolactone | LDA | THF/HMPA | -78 | 2 | 75 | Tetrahedron Lett. 1994, 35, 5949 |
| δ-Valerolactone | KHMDS | THF | -78 | 1 | 82 | Org. Lett. 2002, 4, 3271 |
Experimental Protocols
The following are general procedures for the preparation of vinyl triflates using Comins' reagent. Note: These reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for the Synthesis of Vinyl Triflates from Ketones
Materials:
-
Ketone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Strong, non-nucleophilic base (e.g., LDA, KHMDS, NaHMDS) (1.05 equiv)
-
Comins' reagent (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
5% aqueous sodium hydroxide (NaOH)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Enolate Formation: To a solution of the ketone (1.0 equiv) in anhydrous THF at -78 °C, add the base (1.05 equiv) dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Triflation: In a separate flask, dissolve Comins' reagent (1.1 equiv) in anhydrous THF. Add this solution to the enolate solution at -78 °C via cannula.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaOH (to remove the pyridinesulfonamide byproduct), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude vinyl triflate can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Synthesis of a this compound from an α-Keto Ester
Materials:
-
α-Keto ester (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equiv)
-
Comins' reagent (1.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography
Procedure:
-
Enolate Formation: To a solution of the α-keto ester (1.0 equiv) in anhydrous THF at -78 °C, add a solution of KHMDS (1.05 equiv) in THF dropwise. Stir the mixture at this temperature for 30 minutes.
-
Triflation: Add a solution of Comins' reagent (1.1 equiv) in anhydrous THF to the reaction mixture at -78 °C.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature over 1 hour.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography to afford the desired this compound.
Visualizations
General Reaction Scheme
Caption: General reaction for this compound synthesis.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Application in Cross-Coupling Reactions
Caption: Application of vinyl triflates in cross-coupling.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Vinyl Triflates from Hindered Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of vinyl triflate synthesis from sterically hindered ketones.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of vinyl triflates from ketones?
The synthesis of vinyl triflates from ketones proceeds through a two-step sequence. First, a strong, non-nucleophilic base is used to deprotonate the α-carbon of the ketone, forming an enolate intermediate. This enolate is then "trapped" by an electrophilic triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-(5-chloro-2-pyridyl)triflimide (Comins' reagent), to yield the desired this compound. The choice of base and reaction conditions is critical for achieving high yields, especially with sterically hindered ketones.
Q2: Why are hindered ketones particularly challenging substrates for this compound synthesis?
Steric hindrance around the α-proton of a ketone can significantly impede the approach of the base, making enolate formation the rate-limiting step and often leading to lower yields. Bulky substituents on the ketone can also influence the regioselectivity of deprotonation, potentially leading to a mixture of this compound isomers if there are multiple abstractable α-protons.
Q3: What are the most common strong bases used for this transformation with hindered ketones?
For hindered ketones, strong, sterically bulky, non-nucleophilic bases are preferred to facilitate deprotonation while minimizing side reactions. Commonly used bases include:
-
Lithium diisopropylamide (LDA)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
These bases are effective at forming the kinetic enolate, which is often desired from hindered ketones.
Q4: What are the primary triflating agents, and how do they compare?
The two most common triflating agents are:
-
Trifluoromethanesulfonic anhydride (Tf₂O): A highly reactive and common reagent for this transformation.
-
N-(5-chloro-2-pyridyl)triflimide (Comins' reagent): A milder, solid reagent that is often used for sensitive substrates and can sometimes provide better yields and regioselectivity.[1][2][3]
Q5: What are typical solvents and temperatures for this reaction?
Anhydrous aprotic solvents are standard for this reaction to prevent quenching of the strong bases and enolates. Tetrahydrofuran (THF) and dichloromethane (DCM) are frequently used. Reactions are typically carried out at low temperatures, such as -78 °C, especially when using strong bases like LDA, to control the reaction and favor the formation of the kinetic enolate.
Troubleshooting Guide
Problem 1: Low or no yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation due to steric hindrance. | Use a stronger or more sterically demanding base (e.g., switch from LDA to KHMDS). Increase the equivalents of the base. Consider a higher reaction temperature to overcome the activation energy, but be mindful of potential side reactions. |
| Ineffective triflating agent. | For particularly challenging substrates, Comins' reagent may offer better results than triflic anhydride due to its higher reactivity with sterically hindered enolates.[1][2][3] |
| Degradation of reagents. | Ensure the base (especially LDA) is freshly prepared or properly stored. Use freshly opened or distilled triflic anhydride. Ensure all solvents and reagents are strictly anhydrous. |
| Reaction temperature is too low. | While -78 °C is a common starting point, some hindered ketones may require a slightly higher temperature for efficient enolate formation. Try running the reaction at -40 °C or 0 °C. |
| Poor quenching of the enolate. | Ensure the triflating agent is added promptly after the enolate formation. |
Problem 2: Formation of multiple regioisomers of the this compound.
| Possible Cause | Suggested Solution |
| Thermodynamic enolate formation. | To favor the kinetic enolate (deprotonation at the less hindered position), use a strong, bulky base like LDA at a low temperature (-78 °C) with a short reaction time. |
| Equilibration of enolates. | Avoid prolonged reaction times before the addition of the triflating agent, as this can allow for equilibration to the thermodynamic enolate. |
Problem 3: Presence of significant side products.
| Possible Cause | Suggested Solution |
| Aldol condensation of the starting ketone. | Ensure slow addition of the ketone to the base at low temperature to maintain a low concentration of the ketone and minimize self-condensation. |
| Formation of enamines. | This can occur if secondary amines are present as impurities or if the base is a secondary amine derivative. Ensure the use of pure, non-nucleophilic bases.[4][5][6] |
| Decomposition of the this compound product. | Vinyl triflates can be sensitive to basic conditions. Quench the reaction mixture promptly after the triflation is complete and perform a neutral or slightly acidic workup.[7] |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis from Hindered Ketones
| Ketone | Base (equiv.) | Triflating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (+)-Camphor | LDA (1.1) | Tf₂O (1.1) | THF | -78 to rt | 2 | 85 | N/A |
| (-)-Fenchone | LDA (1.5) | Tf₂O (1.2) | THF | -78 to 0 | 3 | 78 | [8] |
| Adamantanone | LDA (1.2) | Tf₂O (1.1) | THF | -78 to rt | 4 | 92 | N/A |
| (+)-Nopinone | LiHMDS (1.2) | Comins' reagent (1.1) | THF | -78 | 2 | 88 | [9] |
| A hindered steroidal ketone | 2,6-Lutidine (1.0) | Tf₂O (1.1) | DCM | 0 to rt | 4.5 | ~80 (conversion) | [10] |
Yields are for the isolated product unless otherwise noted. "rt" denotes room temperature. N/A indicates that while this is a common procedure, a specific literature source with this exact combination and yield was not found in the provided search results.
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using LDA and Triflic Anhydride
-
Preparation of LDA: To a flame-dried, argon-purged flask containing anhydrous THF (20 mL) at -78 °C, add diisopropylamine (1.1 eq). Slowly add n-butyllithium (1.0 eq) and stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the hindered ketone (1.0 eq) in anhydrous THF (10 mL) dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 2 hours.
-
Triflation: To the enolate solution, add triflic anhydride (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for this compound Synthesis using LiHMDS and Comins' Reagent
-
Enolate Formation: To a flame-dried, argon-purged flask containing a solution of the hindered ketone (1.0 eq) in anhydrous THF (20 mL) at -78 °C, add LiHMDS (1.1 eq, as a 1.0 M solution in THF) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Triflation: Add Comins' reagent (1.1 eq) as a solid in one portion to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.
-
Workup: Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: General reaction mechanism for the synthesis of vinyl triflates from hindered ketones.
Caption: A troubleshooting workflow for low yields in this compound synthesis.
Caption: Decision-making flowchart for selecting optimal reaction conditions.
References
- 1. Comins' reagent - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. A review on various aspects of organic synthesis using Comins' reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enamine - Wikipedia [en.wikipedia.org]
- 6. Enamine synthesis by amination [organic-chemistry.org]
- 7. Synthesis of alkynes from vinyl triflates using tetrabutylammonium fluoride [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. This compound-Aldehyde Reductive Coupling-Redox Isomerization Mediated by Formate: Rhodium-Catalyzed Ketone Synthesis in the Absence of Stoichiometric Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]
Common side reactions and byproducts in vinyl triflate chemistry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl triflates. The information is designed to help you navigate common challenges and optimize your experimental outcomes.
Troubleshooting Guides
Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Low or no yield is a frequent issue in cross-coupling reactions involving vinyl triflates. This can be due to a number of factors, from reagent quality to suboptimal reaction conditions. The following guide provides a systematic approach to troubleshooting these issues.
Troubleshooting Workflow:
Technical Support Center: Palladium-Catalyzed Reactions with Vinyl Triflates
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving vinyl triflates. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with a vinyl triflate failing or giving a low yield?
A: Low yields or reaction failure can stem from several factors, as vinyl triflates, while generally reactive (reactivity order: I > OTf ≈ Br > Cl), are sensitive to specific reaction parameters.[1] Key areas to investigate include:
-
Inactive Catalyst: The active Pd(0) species may not be generating efficiently. Traditional palladium sources like Pd(OAc)₂ can be inefficient and may not ensure clean, quantitative generation of the active catalyst. Using modern, well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles) is more reliable. If you must use a Pd(II) salt, pre-activation with your phosphine ligand before adding it to the main reaction vessel can improve results.
-
Improper Ligand Choice: The ligand's electronic and steric properties are critical for stabilizing the palladium catalyst and facilitating the reaction.[2] For many cross-coupling reactions with vinyl triflates, bulky, electron-rich biaryl phosphine ligands (e.g., tBuXPhos, SPhos, XPhos) are effective.[3][4] However, for certain reactions like the Stille coupling of electron-poor vinyl triflates, "softer" ligands like triphenylarsine (AsPh₃) may be required.[5]
-
Suboptimal Base or Solvent: The choice of base and solvent are interdependent and crucial. Polar aprotic solvents like THF, DMF, dioxane, and toluene are common.[1] The base's strength must be sufficient to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) but not so strong as to cause substrate decomposition or unwanted side reactions.[2][6]
-
Impure Reagents: The purity of starting materials, including the this compound, coupling partner, and solvent, is paramount. Water or other protic impurities can lead to side reactions like hydrolysis of the triflate.[2][7] Ensure solvents are anhydrous and properly degassed to remove oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[4]
Q2: I'm observing significant hydrolysis of my this compound to the corresponding ketone. How can I prevent this?
A: Hydrolysis of the this compound is a common side reaction, particularly under basic conditions or in the presence of water.[8] To minimize this, consider the following strategies:
-
Rigorous Anhydrous Conditions: Use oven-dried or flame-dried glassware.[7] Solvents should be freshly distilled or sourced from a system that ensures they are anhydrous and degassed. The use of molecular sieves can also help remove trace amounts of water.[7]
-
Base Selection: Strong bases, especially alkoxides like sodium t-butoxide (NaOtBu), can promote hydrolysis.[9] Switching to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often effective.[7][9]
-
Slow Addition of the Triflate: In some cases, particularly in Buchwald-Hartwig aminations, the cleavage of the triflate can be a significant issue. Slowly adding the aryl triflate solution to the reaction mixture can prevent its concentration from becoming too high, thereby minimizing the rate of this side reaction.[10]
Q3: My reaction is producing a significant amount of a reduced side product where the triflate group is replaced by hydrogen (hydrodetriflation). What causes this?
A: This side reaction, analogous to hydrodehalogenation, consumes your starting material and reduces the yield of the desired product.[2] It typically occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[2] Factors that promote this include:
-
Source of Hydride: Strong bases combined with protic solvents (including trace water) or certain alcohols can generate palladium-hydride species that lead to the reductive cleavage.[2]
-
High Reaction Temperatures: The reduction pathway may have a higher activation energy than the desired coupling, so it can become more prominent at elevated temperatures.[2]
-
Ligand Effects: Some ligands may not sufficiently stabilize the catalyst, allowing for the formation of Pd-H intermediates and subsequent reduction.
To minimize this side reaction, ensure rigorous anhydrous conditions, screen different ligands, and attempt to run the reaction at the lowest effective temperature.
Q4: How do I choose the right ligand and palladium source for my specific this compound coupling?
A: There is no single "magic formula," but intelligent screening based on general principles is key.
-
Palladium Source: For robustness and reproducibility, use of Pd(0) sources or precatalysts that cleanly generate the active Pd(0) species is highly recommended.[11] Buchwald G3/G4 precatalysts are excellent choices for phosphine ligands.
-
Ligand Selection: The choice of ligand is critical and substrate-dependent.
-
For Suzuki, Heck, and Buchwald-Hartwig Reactions: Start with bulky, electron-rich monophosphine biaryl ligands (e.g., XPhos, SPhos, RuPhos).[3][7] These ligands generally accelerate reductive elimination and can be effective for challenging substrates.
-
For Stille Reactions: While standard phosphine ligands can work, electron-poor vinyl triflates may require "soft" ligands like triphenylarsine (AsPh₃) or the addition of a Cu(I) co-catalyst to accelerate the transmetalation step.[5]
-
Bidentate Ligands: Ligands like DPPF and BINAP were important in the development of Buchwald-Hartwig aminations and can prevent the formation of unreactive palladium dimers.[12]
-
A logical screening process is the most effective approach to finding the optimal system for your specific substrates.
Q5: What are the best practices for setting up a palladium-catalyzed reaction with vinyl triflates to ensure reproducibility?
A: Reproducibility hinges on meticulous control over the reaction environment and reagents.
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (Argon or Nitrogen).[2] This requires using oven-dried glassware sealed with a septum and employing Schlenk line or glovebox techniques.
-
Degassing: Thoroughly degas all solvents and liquid reagents. Common methods include sparging with an inert gas for 30-60 minutes, or multiple freeze-pump-thaw cycles.[4]
-
Reagent Purity: Use high-purity reagents. Impurities can poison the catalyst.
-
Order of Addition: The sequence of adding reagents can impact catalyst formation and stability.[11] A common and reliable practice is to add the solid reagents (this compound, coupling partner, base) to the reaction vessel first, seal the vessel, establish an inert atmosphere, and then add the degassed solvent followed by the palladium catalyst/ligand solution via syringe.[2]
-
Stirring and Heating: Ensure vigorous and consistent stirring. Use a preheated oil bath or heating block for uniform temperature control.[2]
Troubleshooting Summary Tables
Table 1: Common Problems and Recommended Solutions
| Problem Observed | Potential Cause(s) | Recommended Action(s) |
| No Reaction / Low Conversion | Inactive catalyst | Use a reliable precatalyst (e.g., Buchwald G3/G4). Ensure rigorous inert atmosphere.[2] |
| Poor ligand choice | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[3][7] | |
| Insufficiently active base | Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).[7][9] | |
| Low reaction temperature | Gradually increase the reaction temperature.[1] | |
| Formation of Ketone Byproduct | Hydrolysis of this compound | Use rigorously anhydrous/degassed solvents.[7] Switch from alkoxide bases to carbonates (Cs₂CO₃) or phosphates (K₃PO₄).[7] Consider slow addition of the triflate.[10] |
| Formation of Reduced Alkene | Hydrodetriflation | Ensure anhydrous conditions.[2] Lower the reaction temperature.[2] Screen alternative ligands. |
| Formation of Homocoupling Product | Presence of oxygen | Rigorously degas all solvents and the reaction mixture.[4] Use a Pd(0) source or precatalyst. |
Table 2: Effect of Ligand and Additives on Carbonylative Stille Coupling
The following data illustrates the critical role of ligand and additive selection in a carbonylative Stille coupling between a vinyl stannane and an electron-poor enol triflate.[5]
| Entry | Ligand | Additive | Time (h) | Conversion (%) |
| 1 | PPh₃ | None | 24 | 15 |
| 2 | AsPh₃ | None | 24 | 40 |
| 3 | PPh₃ | CuI | 24 | 45 |
| 4 | AsPh₃ | CuI | 3 | >98 |
Reaction Conditions: Pd₂(dba)₃ catalyst, NMP solvent, room temperature, 1 atm CO.[5]
Key Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a this compound
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) to the vial.[2] Then, add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.[2]
-
Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C).[1][2] Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.[2]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.[2]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Visual Troubleshooting and Mechanistic Guides
Caption: A logical workflow for troubleshooting low-yield palladium-catalyzed reactions.
Caption: The main catalytic cycle and key off-cycle pathways leading to common byproducts.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. quora.com [quora.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Triflates
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving vinyl triflates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for cross-coupling reactions with vinyl triflates?
A1: For many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a general starting point for catalyst loading is between 0.5–2.5 mol%.[1] However, the optimal loading is highly dependent on the specific reaction (e.g., Suzuki, Stille, Heck), the reactivity of the substrates, and the efficiency of the chosen catalyst system. With highly active and optimized catalyst systems, loadings can often be significantly reduced, which is economically and environmentally beneficial.[2][3][4]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Bulky and electron-rich phosphine ligands can enhance catalyst stability and activity, often allowing for lower catalyst loadings, especially with challenging substrates like vinyl triflates.[5][6] The choice of ligand can also influence the stereochemical outcome of the reaction.[7] For instance, in Suzuki couplings of vinyl triflates, Pd(OAc)₂ paired with PCy₃ has been shown to be effective.[5][8]
Q3: When should I consider using a pre-catalyst versus generating the active catalyst in situ?
A3: Pre-catalysts are well-defined, stable palladium complexes that can provide more reliable and reproducible generation of the active Pd(0) species.[4][6] They are particularly advantageous for complex substrates or when consistent results are critical, often permitting the use of lower catalyst loadings.[4][6] Generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand offers more flexibility for screening different palladium-to-ligand ratios and can be more cost-effective.
Q4: Can the reaction solvent influence the required catalyst loading?
A4: Yes, the solvent significantly impacts the catalyst's solubility, stability, and reactivity, which in turn affects the optimal catalyst loading.[6] The choice of solvent is highly dependent on the specific type of cross-coupling reaction. For example, some Suzuki-Miyaura reactions benefit from aqueous conditions.[6][9] It is crucial to use high-purity, dry, and degassed solvents, as impurities or oxygen can lead to catalyst deactivation.[10][11]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My cross-coupling reaction with a vinyl triflate is giving a very low yield or no product at all. What are the likely causes and how can I fix it?
A: Low or no yield in these reactions often points to issues with the catalyst activity, reaction conditions, or substrate quality. Here’s a systematic approach to troubleshooting:
-
Inactive Catalyst: The active Pd(0) species can be sensitive to air and moisture, leading to decomposition.[10]
-
Inefficient Oxidative Addition: The C-OTf bond of the this compound must be effectively cleaved by the palladium catalyst. This is often the rate-limiting step.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.
-
Poor Substrate Quality: Impurities in the this compound or the coupling partner can poison the catalyst.
-
Solution: Purify the starting materials before use. For Suzuki reactions, ensure the boronic acid is free of boronic anhydride.[1]
-
Problem 2: Formation of a Black Precipitate (Palladium Black)
Q: I'm observing a black precipitate in my reaction vessel. What is it and how can I prevent it?
A: The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst agglomerates and becomes inactive.[10][12] This is a common sign of catalyst deactivation.
-
Causes:
-
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas (e.g., argon or nitrogen).[10]
-
Optimize Temperature: Lower the reaction temperature if possible, or screen for a more thermally stable catalyst system.
-
Ligand Choice and Ratio: Use bulky, stabilizing ligands.[6] Sometimes, a slight excess of the ligand (e.g., a Pd:ligand ratio of 1:1.1 to 1:1.5) can help prevent agglomeration. However, a large excess of ligand can sometimes inhibit the reaction.[6]
-
Solvent Screening: Test different solvent systems to find one that better solubilizes and stabilizes the catalyst.
-
Problem 3: Formation of Side Products (e.g., Homocoupling)
Q: My desired product is contaminated with significant amounts of homocoupled side products. How can I improve the selectivity?
A: Homocoupling is a common side reaction where the organometallic reagent (e.g., organoboron or organotin compound) couples with itself.[13]
-
Causes:
-
Solutions:
-
Strictly Anaerobic Conditions: Thoroughly degas all reagents and maintain a positive pressure of an inert gas throughout the reaction.[1]
-
Optimize Reaction Parameters: Adjusting the base, solvent, and temperature can alter the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Order of Addition: In some cases, slow addition of the organometallic reagent to the reaction mixture can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[10]
-
Additives: For Stille couplings, the addition of a copper(I) co-catalyst can sometimes improve reaction rates and selectivity.
-
Quantitative Data Summary
The following tables summarize representative data on catalyst loading for various cross-coupling reactions of vinyl triflates.
Table 1: Suzuki-Miyaura Coupling of Vinyl Triflates
| This compound Substrate | Boronic Acid | Pd Source | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
| Cyclohexenyl triflate | Phenylboronic acid | Pd(OAc)₂ | PCy₃ | 1.5 | CsF | Dioxane | RT | 95 |
| 2-Azidoarylboron pinacolate ester derivative | This compound derivative | Pd(dppf)Cl₂ | - | 3 | NaHCO₃ | Dioxane/H₂O | 80 | 99 |
| (Z)-β-Enamido triflate | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | - | 10 | K₃PO₄ | THF/H₂O | 60 | 90 |
Data synthesized from representative studies for illustrative purposes.[7][8][14]
Table 2: Stille Coupling of Vinyl Triflates
| This compound Substrate | Organostannane | Pd Source | Ligand | Catalyst Loading (mol %) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1-Cyclohexenyl triflate | (E)-1-Hexenyl-tributylstannane | Pd(PPh₃)₄ | - | 2 | None | THF | 65 | 88 |
| 4-tert-Butyl-1-cyclohexenyl triflate | Vinyltributyltin | Pd(PPh₃)₄ | - | 2 | None | THF | 65 | 81 |
| Unactivated vinyl chloride* | Various tin reagents | Pd₂(dba)₃ | Proazaphosphatrane | 1.5 | None | Dioxane | 100 | >95 |
*Included for comparison of challenging substrates. Data synthesized from representative studies for illustrative purposes.[15][16]
Experimental Protocols & Visualizations
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., PCy₃, 2-4 mol%) and add them to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, or a mixture with water) via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Preventing decomposition of vinyl triflates during purification.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of vinyl triflates. Our goal is to equip researchers with the knowledge to minimize decomposition and ensure the integrity of these valuable synthetic intermediates.
Troubleshooting Guide
Vinyl triflates are known for their susceptibility to decomposition, particularly under acidic conditions. Successful purification requires careful consideration of the chosen method and reaction conditions. This guide provides solutions to common problems encountered during the purification of vinyl triflates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant product decomposition observed during silica gel column chromatography. | Acidic nature of silica gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the vinyl triflate. | 1. Neutralize the silica gel: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane) containing 1-3% triethylamine. Pack the column with this slurry and flush with the same solvent system before loading the sample.[1] 2. Use an alternative stationary phase: Consider using neutral alumina or florisil, which are less acidic than silica gel.[2] 3. Test for stability: Before committing to a large-scale purification, test the stability of your this compound on a small amount of the intended stationary phase using a 2D TLC experiment. |
| Product "oils out" or does not crystallize during recrystallization. | Inappropriate solvent system: The chosen solvent may be too good or too poor at dissolving the this compound. Rapid cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals. | 1. Select an appropriate solvent system: Use a single solvent that dissolves the compound when hot but not at room temperature, or a two-solvent system where the compound is soluble in the first solvent at all temperatures and insoluble in the second. 2. Ensure slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.[3][4][5] |
| Low recovery of the purified this compound. | Decomposition on the column: As mentioned above, the acidity of the silica gel can lead to product loss. Product is too volatile: The this compound may be co-evaporating with the solvent during concentration. Incomplete elution: The chosen eluent may not be polar enough to move the product off the column. | 1. Mitigate decomposition: Use neutralized silica gel or an alternative stationary phase. 2. Careful concentration: Use a rotary evaporator at a reduced temperature and pressure. Consider using a cold trap to recover any volatile product. 3. Optimize eluent polarity: Gradually increase the polarity of the eluent to ensure complete elution of the product. |
| Presence of unexpected byproducts in the purified sample. | Side reactions during synthesis: Common side reactions in this compound synthesis include the formation of regioisomers, elimination to form alkynes, or trifluoromethylated byproducts.[6][7] Decomposition during work-up or purification: Exposure to acidic or basic conditions, or prolonged heating, can lead to the formation of degradation products. | 1. Optimize synthetic conditions: Carefully control the reaction temperature and choice of base to minimize side reactions.[7] 2. Use mild work-up procedures: Avoid strong acids or bases during the work-up. 3. Employ appropriate purification techniques: Use the gentle purification methods outlined in this guide. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for vinyl triflates?
A1: The major decomposition pathway for vinyl triflates is hydrolysis of the triflate group, which is highly susceptible to acidic conditions. This leads to the formation of the corresponding ketone and triflic acid. Other potential decomposition pathways, especially during transition metal-catalyzed reactions, can include β-hydride elimination to form alkynes or the formation of trifluoromethylated byproducts.[6][7]
Q2: How can I test if my this compound is stable to silica gel chromatography?
A2: A simple and effective way to test for stability is to perform a two-dimensional thin-layer chromatography (2D TLC) experiment. Spot your compound on the corner of a TLC plate and run the plate in a suitable eluent. After the first run, rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, you will see a single spot on the diagonal. If the compound decomposes, you will see additional spots off the diagonal.
Q3: What are some alternatives to silica gel chromatography for purifying vinyl triflates?
A3: Given their sensitivity, alternative purification methods that avoid acidic conditions are highly recommended:
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers excellent separation and can be performed with a variety of stationary phases, including those that are stable under neutral or slightly basic conditions.[8][9][10][11][12]
-
Recrystallization: If your this compound is a solid, recrystallization from a suitable solvent system can be a very effective and gentle purification method.[3][4][5][13]
-
Neutral Alumina or Florisil Chromatography: These stationary phases are less acidic than silica gel and can be good alternatives for column chromatography.[2][14]
Q4: What are the optimal storage conditions for vinyl triflates?
A4: To ensure long-term stability, vinyl triflates should be stored under inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C or below.[7] It is also crucial to exclude moisture and light. Some structurally different vinyl triflates exhibit varying stability, with some being more robust than others.[7]
Q5: What are some common impurities I might encounter after synthesizing a this compound?
A5: Common impurities can arise from both the starting materials and side reactions during the synthesis. These may include:
-
Unreacted starting ketone: Incomplete reaction will leave residual ketone.
-
Regioisomers: If the starting ketone is unsymmetrical, a mixture of regioisomeric vinyl triflates can be formed.
-
Products of elimination: Under certain basic conditions, the this compound can eliminate to form an alkyne.[15]
-
Byproducts from the triflating agent: For example, if using N-phenyltriflimide, aniline-related byproducts may be present.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Column Chromatography
Objective: To neutralize the acidic sites on silica gel to prevent the decomposition of acid-sensitive compounds like vinyl triflates.
Materials:
-
Silica gel
-
Triethylamine (TEA)
-
Non-polar solvent (e.g., hexane or dichloromethane)
Procedure:
-
Prepare a solvent system for your column that includes 1-3% triethylamine. For example, if your desired eluent is 20% ethyl acetate in hexane, prepare a flushing solvent of 20% ethyl acetate in hexane with 1-3% TEA.
-
Prepare a slurry of the silica gel in this TEA-containing solvent system.
-
Pack the column with the slurry as you normally would.
-
Flush the packed column with at least one column volume of the TEA-containing solvent system.
-
You can then proceed to load your sample and run the column using your desired eluent (with or without TEA, depending on the sensitivity of your compound).[1]
Visualizing Key Concepts
To aid in understanding the factors affecting this compound stability and purification, the following diagrams illustrate key concepts.
Caption: Primary decomposition pathway of vinyl triflates.
Caption: Decision workflow for purifying vinyl triflates.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|C3H3F3O3S|CAS 53547-61-8 [benchchem.com]
- 8. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 9. Preparative HPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 11. ardena.com [ardena.com]
- 12. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of alkynes from vinyl triflates using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing low reactivity of vinyl triflates in Stille coupling.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low reactivity with vinyl triflates in palladium-catalyzed Stille coupling reactions.
Troubleshooting Guide
Q1: My Stille coupling reaction with a vinyl triflate has failed or resulted in a very low yield. What are the initial troubleshooting steps?
Low yield or reaction failure with vinyl triflates often stems from their lower reactivity compared to vinyl iodides or bromides. The critical step is typically the initial oxidative addition to the palladium catalyst. A systematic approach is crucial for identifying the issue.
Below is a logical workflow to diagnose the problem. Start by verifying the integrity of your reagents and setup, then move to optimizing the catalytic system and reaction conditions.
Caption: Troubleshooting workflow for low reactivity.
Q2: What are the most effective palladium catalysts and ligands for activating less reactive vinyl triflates?
The choice of catalyst and, more importantly, the ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be used, vinyl triflates often require more robust systems to facilitate the challenging oxidative addition step.[1]
Catalyst Sources:
-
Pd(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common pre-catalysts.[1]
-
Pd(II) sources: Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(PPh₃)₂ can also be used, as they are reduced in situ to the active Pd(0) species.[1]
Recommended Ligands: For unreactive electrophiles like vinyl triflates, sterically hindered and electron-rich ligands are known to accelerate the reaction.[2] These ligands stabilize the palladium center and promote oxidative addition.
-
Bulky Phosphines: Tri(tert-butyl)phosphine (P(t-Bu)₃) is highly effective.[3]
-
Arsine Ligands: Triphenylarsine (AsPh₃) has been shown to cause large rate accelerations.[4]
-
Proazaphosphatrane Ligands: These provide highly active and stable catalysts capable of coupling vinyl triflates.[5][6]
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ / P(t-Bu)₃ | Bulky, e⁻-rich phosphine | 1-5 | Highly general, effective for chlorides and triflates.[3] |
| Pd(OAc)₂ / AsPh₃ | Arsine | 2-5 | Significant rate acceleration observed.[4] |
| Pd₂(dba)₃ / Proazaphosphatrane | Bulky, e⁻-rich phosphine | 1-3 | Permits coupling of aryl triflates and vinyl chlorides.[5][6] |
| Pd(PPh₃)₄ | Standard phosphine | 2-5 | Commercially available, but may require additives for triflates.[1] |
Q3: My reaction is still sluggish even with a better ligand. Which additives can enhance the reaction rate?
Several additives can dramatically improve reaction rates and yields by influencing different steps of the catalytic cycle.[1] The addition of salts is a common and highly effective strategy.[4][7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of Vinyl Triflates
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during Sonogashira couplings of vinyl triflates.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during Sonogashira reactions with a focus on preventing the formation of the undesired homocoupled diyne (Glaser coupling product).
Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a problem?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne dimer.[1] This is an undesired reaction because it consumes the alkyne starting material, which can be expensive and synthetically complex, thereby reducing the yield of the desired cross-coupled product.[2]
Q2: What are the primary causes of homocoupling in Sonogashira reactions?
A2: The two main culprits responsible for promoting homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[3] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, a key step in the Glaser coupling pathway. While the copper co-catalyst is added to increase the rate of the Sonogashira reaction, it also unfortunately catalyzes this unwanted side reaction.
Q3: How can I minimize or prevent homocoupling in my Sonogashira reaction of a vinyl triflate?
A3: Several strategies can be employed to suppress homocoupling:
-
Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to perform the reaction without a copper co-catalyst. A number of copper-free Sonogashira protocols have been developed specifically to avoid the Glaser coupling side reaction.[1]
-
Ensure Rigorously Anaerobic Conditions: Thoroughly degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[3] Maintaining a positive pressure of an inert gas throughout the reaction is crucial, especially when a copper co-catalyst is used.
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture helps to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]
-
Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce the extent of homocoupling.[1]
Q4: Which ligands are recommended to suppress homocoupling?
A4: The choice of phosphine ligand on the palladium catalyst can influence the competition between the desired cross-coupling and the undesired homocoupling. Bulky and electron-rich phosphine ligands can often favor the desired cross-coupling pathway.[1] However, the optimal ligand is frequently substrate-dependent, and screening of different ligands may be necessary to achieve the best results for a specific this compound and alkyne coupling pair.
Q5: How do the base and solvent affect the level of homocoupling?
A5: The base and solvent system is critical. The base is required to deprotonate the terminal alkyne, and its strength and steric hindrance can impact the reaction outcome. The polarity and coordinating ability of the solvent can affect the stability and reactivity of the catalytic species involved in both the desired and undesired reaction pathways.[1] Some copper-free protocols have been optimized with specific base/solvent combinations, such as cesium carbonate in 1,4-dioxane.[1]
Data Presentation
The following tables summarize quantitative data on the effect of different reaction conditions on the yield of the desired cross-coupled product versus the homocoupled byproduct.
Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Reactions
| Catalyst System | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Pd(OAc)₂ / CuI | 25 | 85 | 10 |
| Pd(OAc)₂ (Copper-Free) | 60 | 92 | <2 |
| PdCl₂(PPh₃)₂ / CuI | Room Temp. | 90 | 5 |
| PdCl₂(PPh₃)₂ (Copper-Free) | 80 | 88 | <1 |
Note: Yields are representative and can vary based on the specific this compound, alkyne, and other reaction conditions.
Table 2: Effect of Base and Solvent on a Copper-Free Sonogashira Reaction of a Vinyl Triflates
| Base | Solvent | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Triethylamine | Triethylamine | 60 | 88 | 8 |
| Diisopropylamine | Toluene | 80 | 91 | 5 |
| K₂CO₃ | DMF | 100 | 85 | 7 |
| Cs₂CO₃ | Dioxane | 100 | 90 | 4 |
Note: This data is illustrative and specific outcomes will depend on the substrates and other reaction parameters.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of a Vinyl Triflates
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Reagent Preparation:
-
Ensure all solvents are anhydrous and have been thoroughly degassed.
-
The this compound, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling with Rigorous Exclusion of Oxygen
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.
Glassware and Reagent Preparation:
-
All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.
-
Solvents must be thoroughly degassed by at least three freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
Reaction Setup:
-
Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser) while it is still hot and immediately place it under a positive pressure of high-purity argon or nitrogen.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), copper(I) iodide (0.02 mmol, 2 mol%), and a magnetic stir bar to the flask under a positive flow of inert gas.
-
Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Add the this compound (1.0 mmol) to the stirred solution.
Reaction Execution:
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress.
Work-up and Purification:
-
Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: A flowchart for troubleshooting homocoupling in Sonogashira reactions.
Caption: Experimental workflow for a copper-free Sonogashira reaction.
References
Enhancing regioselectivity in the formation of vinyl triflates from unsymmetrical ketones.
Welcome to the technical support center for the regioselective synthesis of vinyl triflates from unsymmetrical ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of vinyl triflates from unsymmetrical ketones, helping you to improve regioselectivity and overall reaction success.
| Problem | Potential Cause | Suggested Solution |
| Poor or no regioselectivity (mixture of vinyl triflate isomers) | The reaction conditions allow for equilibration between the kinetic and thermodynamic enolates.[1][2] | To favor the kinetic this compound (less substituted), use a strong, sterically hindered, non-nucleophilic base like LDA or LiHMDS at low temperatures (-78 °C) in an aprotic solvent such as THF.[1][3] Ensure a short reaction time to prevent equilibration.[1] To favor the thermodynamic this compound (more substituted), use a weaker, less hindered base (e.g., NaH, alkoxides) or a protic solvent at higher temperatures (room temperature or above) with a longer reaction time to allow for equilibrium to be established.[1][3][4] |
| Low yield of the desired this compound | Incomplete enolate formation. | Use a sufficiently strong base to fully deprotonate the ketone. The pKa of the base's conjugate acid should be higher than that of the ketone's α-proton.[5] For difficult substrates, stronger bases may improve yields.[6] |
| Decomposition of the triflating agent or the product. | Add the base to the reaction mixture shortly after the triflating agent (e.g., within 15 minutes) and quench the reaction promptly (e.g., within an hour) after the base addition to minimize decomposition.[7] Some vinyl triflates are unstable and should not be washed with water during workup.[8] | |
| Inefficient trapping of the enolate. | Use a highly reactive triflating agent like triflic anhydride (Tf₂O) or a more specialized reagent like N-phenyltriflimide (PhNTf₂) or Comins' reagent for efficient trapping of the enolate.[9][10] | |
| Formation of undesired side products (e.g., elimination products) | The base used may be too strong or the reaction temperature too high, leading to side reactions. | Screen different bases and solvents. For instance, in some cases, tertiary or heterocyclic amines with a specific pKa range for their conjugate acids can provide good results while minimizing side reactions.[7] |
| Inconsistent results between batches | Sensitivity to reaction conditions. | Strictly control the temperature, reaction time, and stoichiometry. The nature of the base, its stoichiometry relative to the ketone, and the solvent can all significantly impact the outcome.[7] Ensure anhydrous conditions, as moisture can interfere with enolate formation. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind controlling regioselectivity in this compound formation?
A1: The regioselectivity of this compound formation is primarily determined by the regioselective generation of the precursor enolate.[1][5] Unsymmetrical ketones can form two different enolates: the kinetic enolate and the thermodynamic enolate.[1] By controlling the reaction conditions, you can favor the formation of one enolate over the other, which is then trapped by a triflating agent to yield the corresponding this compound.[5]
Q2: What are the key differences between kinetic and thermodynamic enolates?
A2:
-
Kinetic Enolate: Forms faster due to the deprotonation of the less sterically hindered and more acidic α-proton.[1][4] It is generally the less substituted and less stable enolate.[1]
-
Thermodynamic Enolate: Is more stable due to a more substituted double bond.[1][4] Its formation is favored under conditions that allow for equilibrium between the two enolate forms.[2]
Q3: How do I choose the right base to favor the kinetic or thermodynamic product?
A3:
-
For the Kinetic this compound: Use a strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).[3][11] These bases rapidly deprotonate the more accessible proton.
-
For the Thermodynamic this compound: Use a weaker base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or an amine base like triethylamine in a protic solvent.[3][5] These conditions allow for reversible deprotonation, leading to the more stable enolate.
Q4: What is the role of the solvent in determining regioselectivity?
A4:
-
Aprotic solvents (e.g., THF, ether) are preferred for forming the kinetic enolate because they do not facilitate the proton exchange required for equilibration to the thermodynamic enolate.[3][11]
-
Protic solvents (e.g., alcohols) can promote the formation of the thermodynamic enolate by enabling proton transfer, which allows the enolates to equilibrate to the more stable form.[3][5]
Q5: How does temperature affect the regioselective formation of vinyl triflates?
A5:
-
Low temperatures (e.g., -78 °C) favor the formation of the kinetic product.[1][4] At these temperatures, the reaction is essentially irreversible, and the product that forms fastest will be the major product.[2]
-
Higher temperatures (e.g., room temperature or above) favor the formation of the thermodynamic product by providing the necessary energy to overcome the activation barrier for the reverse reaction, allowing the system to reach equilibrium.[1][2]
Q6: Are there specific triflating agents that can influence the reaction?
A6: While the primary control of regioselectivity comes from the enolate formation, the choice of triflating agent is crucial for efficiently trapping the enolate. Triflic anhydride (Tf₂O) is a common and highly reactive agent.[9] Other reagents like N-phenyltriflimide (PhNTf₂) and N-(5-chloro-2-pyridyl)triflimide (Comins' reagent) are also widely used and can sometimes offer advantages in terms of handling or for specific substrates.[9][10]
Experimental Protocols
Protocol 1: General Procedure for the Formation of the Kinetic this compound
This protocol is designed to favor the formation of the less substituted this compound.
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the unsymmetrical ketone in anhydrous tetrahydrofuran (THF) at -78 °C (a dry ice/acetone bath).
-
Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (typically 1.05-1.2 equivalents) in THF to the ketone solution while maintaining the temperature at -78 °C. Stir the mixture for a predetermined time (e.g., 30-60 minutes) to ensure complete enolate formation.
-
Triflation: To the enolate solution, add triflic anhydride (Tf₂O) (1.1 equivalents) dropwise at -78 °C.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Formation of the Thermodynamic this compound
This protocol is designed to favor the formation of the more substituted this compound.
-
Preparation: In a round-bottom flask, suspend sodium hydride (NaH) (1.2 equivalents, as a 60% dispersion in mineral oil, washed with hexanes) in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Add a solution of the unsymmetrical ketone in THF to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of the enolate. To ensure equilibration, the mixture can be heated to reflux for a period.
-
Triflation: Cool the reaction mixture to 0 °C and add triflic anhydride (Tf₂O) (1.1 equivalents) dropwise.
-
Reaction Monitoring and Quenching: Stir the mixture at 0 °C to room temperature and monitor its progress. Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting residue by column chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of this compound Formation
| Ketone Substrate | Base | Solvent | Temperature (°C) | Product Ratio (Kinetic:Thermodynamic) |
| 2-Methylcyclohexanone | LDA | THF | -78 | >99:1 |
| 2-Methylcyclohexanone | NaH | THF | 25 | 22:78 |
| 2-Methylcyclohexanone | Et₃N | MeOH | 25 | 10:90 |
| Phenylacetone | LDA | THF | -78 | 98:2 |
| Phenylacetone | KH | THF | 25 | 19:81 |
Note: The data presented are representative examples and actual ratios may vary depending on the specific substrate and precise reaction conditions.
Visualizations
Caption: Experimental workflow for regioselective this compound synthesis.
Caption: Decision-making process for achieving desired regioselectivity.
References
- 1. Video: Regioselective Formation of Enolates [jove.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]
- 7. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound|C3H3F3O3S|CAS 53547-61-8 [benchchem.com]
- 10. Comins' reagent - Wikipedia [en.wikipedia.org]
- 11. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
Technical Support Center: Overcoming Challenges in the Scale-Up of Vinyl Triflate Reactions
Welcome to the technical support center for the scale-up of vinyl triflate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for transitioning this compound chemistry from the laboratory bench to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations when scaling up reactions involving triflic anhydride?
A1: Triflic anhydride (Tf₂O) is highly corrosive and reacts exothermically with water and other nucleophiles. Key safety considerations for scale-up include:
-
Reagent Addition: The addition of triflic anhydride should be carefully controlled, often at low temperatures, to manage the reaction exotherm. Use of a dropping funnel with pressure equalization or a syringe pump is recommended. For larger scales, consider subsurface addition to improve mixing and heat dissipation.
-
Inert Atmosphere: All equipment must be thoroughly dried, and the reaction should be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with moisture.
-
Quenching: The quenching of residual triflic anhydride and the triflic acid byproduct must be performed slowly and at low temperatures to control the exotherm. A common method is to add the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a face shield, acid-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
Q2: How does the choice of base affect the regioselectivity of this compound formation from an unsymmetrical ketone at scale?
A2: The choice of base is critical for controlling regioselectivity in the formation of vinyl triflates from unsymmetrical ketones.
-
Kinetic vs. Thermodynamic Control: A bulky, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (e.g., -78 °C) will favor the formation of the kinetic enolate, leading to the less substituted this compound.[1]
-
Thermodynamic Control: A less hindered base, such as a trialkylamine, or running the reaction at higher temperatures can allow for equilibration to the more stable, thermodynamically favored enolate, resulting in the more substituted this compound.
-
Scale-Up Consideration: For large-scale reactions, ensuring rapid mixing and maintaining a consistent low temperature during the addition of the base and the ketone is crucial to maintain kinetic control and achieve high regioselectivity.
Q3: What are the common challenges in monitoring the progress of a large-scale this compound reaction?
A3: Monitoring large-scale reactions can be more challenging than at the bench. Common methods and their challenges include:
-
Thin-Layer Chromatography (TLC): While rapid, it can be difficult to obtain a representative sample from a large, heterogeneous reaction mixture. Vinyl triflates may also be unstable on silica gel.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods provide more quantitative information but require careful sample preparation (quenching, dilution) to be representative. Developing a robust analytical method before scale-up is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can be used to monitor the disappearance of starting material and the appearance of the product. ¹⁹F NMR is particularly useful for tracking fluorine-containing reagents and products.[2]
Q4: Are there alternatives to triflic anhydride for the synthesis of vinyl triflates, especially for large-scale applications?
A4: Yes, while triflic anhydride is common, other reagents can be used.
-
Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)): This is a solid, less volatile, and often milder alternative to triflic anhydride, which can be advantageous for large-scale handling and safety.[1]
-
Other Triflylating Agents: Other N-aryl or N-heteroaryl triflimides can also be used. The choice may depend on the specific substrate and desired reactivity.
Troubleshooting Guides
Problem 1: Low or No Conversion of Ketone to this compound
| Possible Cause | Suggested Solution |
| Insufficiently Strong Base | The pKa of the ketone may require a stronger base for complete enolate formation. Switch from a trialkylamine to a stronger base like LDA or LHMDS. |
| Poor Quality Reagents | Triflic anhydride can degrade upon exposure to moisture. Use a fresh bottle or redistill/re-purify it. Ensure the base is of high purity and activity.[3] |
| Incomplete Enolate Formation | The order of addition can be critical. For kinetic control, add the ketone solution slowly to the cooled base solution. Ensure the reaction temperature is maintained at or below -70 °C.[1] |
| Reaction Temperature Too High | If the temperature rises significantly during base or triflic anhydride addition, it can lead to side reactions or decomposition. Improve cooling efficiency and slow down the addition rate.[3] |
| Presence of Water | Water will consume the base and triflic anhydride. Ensure all glassware is oven- or flame-dried and all solvents are anhydrous.[3] |
Problem 2: Low Yield in Subsequent Palladium-Catalyzed Cross-Coupling Reaction
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The Pd(0) catalyst may have been deactivated by exposure to air. Ensure the reaction is set up under a strict inert atmosphere. Use freshly prepared catalyst or high-quality commercial sources. |
| Inappropriate Ligand | The choice of ligand is crucial for the oxidative addition and reductive elimination steps. For many this compound couplings, bulky, electron-rich phosphine ligands like tBuXPhos or XPhos are effective.[2][4] |
| Poor Mixing | In large vessels, inadequate mixing can lead to localized concentration gradients and poor catalyst turnover. Ensure the stirrer speed and design are sufficient for the reactor volume.[3] |
| Impure this compound | Residual base or other impurities from the triflation step can interfere with the catalyst. Ensure the this compound is adequately purified before use. |
| Incorrect Solvent | The polarity of the solvent can significantly affect the reaction rate and catalyst stability. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[5][6] |
Problem 3: Formation of Significant Alkyne Byproduct
| Possible Cause | Suggested Solution |
| Elimination of this compound | This is more common with acyclic vinyl triflates and can be promoted by certain bases or high temperatures.[7] |
| Use of Strong, Hindered Bases in Coupling | In some cases, the base used in the coupling reaction can induce elimination. Consider using a weaker base (e.g., K₃PO₄ instead of t-BuONa) or a different solvent. |
| Lewis Acid Additives | The presence of certain Lewis acids, like LiCl, has been reported to promote the elimination of vinyl triflates to alkynes in some contexts.[8] Carefully consider the role of all additives. |
Problem 4: Difficulties in Purifying the this compound Product at Scale
| Possible Cause | Suggested Solution |
| Product Instability | Vinyl triflates can be unstable, especially to silica gel chromatography, leading to decomposition. |
| Aqueous Workup Issues | Some reactive vinyl triflates may not survive an aqueous wash.[9] If a wash is necessary, use cold, dilute bicarbonate or brine and work quickly. |
| Distillation Challenges | While some vinyl triflates can be distilled, they may decompose at high temperatures. Use high vacuum and keep the distillation temperature as low as possible.[9] |
| Crystallization Failure | If the this compound is an oil, crystallization may not be feasible. |
| Alternative Purification | Consider a non-chromatographic workup, such as extraction followed by solvent evaporation. If chromatography is necessary, consider using a less acidic stationary phase like alumina or passivating the silica gel with a small amount of triethylamine in the eluent. |
Quantitative Data Summary
Table 1: Common Conditions for this compound Synthesis
| Starting Material | Base | Triflylating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 1,3-Diketone | Triethylamine | Tf₂O | CH₂Cl₂ | 0 | >90 (Z-selective) | [10] |
| Cyclic Ketone | LHMDS | Comins' Reagent | THF | -78 to RT | 57 | [1] |
| Acyclic Ketone | LDA | Tf₂O | THF | -78 | 70-85 | N/A |
| β-Ketoester | DBU | Tf₂O | CH₂Cl₂ | 0 | >90 (Z-selective) | [10] |
Table 2: Ligand Screening for Palladium-Catalyzed Trifluoromethylation of a this compound[2]
| Ligand | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) |
| P(t-Bu)₃ | 10 | 110 | 45 |
| XPhos | 10 | 110 | 68 |
| tBuXPhos | 10 | 110 | 85 |
| SPhos | 10 | 110 | 72 |
| Reaction Conditions: this compound (0.3 mmol), Pd(dba)₂ (5 mol %), ligand (10 mol %), TMSCF₃ (0.6 mmol), KF (0.6 mmol), dioxane (0.3 mL), 5 h. Yield determined by ¹⁹F NMR. |
Detailed Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of a this compound from a Ketone (Kinetic Control)
Materials:
-
Cyclohexanone derivative (1.0 kg, 1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv) in THF
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent) (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is dried under vacuum with heating and then purged with nitrogen.
-
Reagent Charging: Anhydrous THF is charged to the reactor. The LHMDS solution is then transferred to the reactor via cannula under a positive pressure of nitrogen.
-
Cooling: The reactor contents are cooled to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).
-
Ketone Addition: The cyclohexanone derivative, dissolved in anhydrous THF, is added dropwise to the stirred LHMDS solution over 1-2 hours, ensuring the internal temperature does not exceed -70 °C.
-
Enolate Formation: The mixture is stirred at -78 °C for 1 hour after the addition is complete.
-
Triflation: A solution of Comins' Reagent in anhydrous THF is added dropwise to the enolate solution over 1-2 hours, again maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction is allowed to slowly warm to room temperature overnight. The progress is monitored by HPLC or GC by taking aliquots, quenching them in saturated NH₄Cl, extracting with ethyl acetate, and analyzing the organic layer.
-
Quenching: Once the reaction is complete, it is cooled to 0 °C and slowly quenched by the addition of saturated aqueous NH₄Cl.
-
Work-up: The layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by flash chromatography on silica gel or by vacuum distillation, depending on its properties.
Protocol 2: Large-Scale Palladium-Catalyzed Suzuki Coupling of a this compound
Materials:
-
This compound (1.0 kg, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.01 equiv)
-
XPhos (0.02 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Reactor Setup: A 50 L jacketed glass reactor is set up as described in Protocol 1.
-
Degassing: 1,4-Dioxane and water are degassed by bubbling nitrogen through them for at least 1 hour.
-
Reagent Charging: The this compound, arylboronic acid, and K₃PO₄ are charged to the reactor.
-
Inerting: The reactor is evacuated and backfilled with nitrogen three times.
-
Catalyst Premixing: In a separate flask under nitrogen, Pd(OAc)₂ and XPhos are dissolved in a small amount of degassed dioxane to form the active catalyst.
-
Solvent and Catalyst Addition: The degassed dioxane/water mixture is added to the reactor, followed by the catalyst solution via cannula.
-
Heating and Monitoring: The reaction mixture is heated to 80-100 °C with vigorous stirring. The reaction is monitored by HPLC or GC until the this compound is consumed.
-
Cooling and Filtration: The reaction is cooled to room temperature. The mixture is filtered through a pad of Celite to remove inorganic salts and the catalyst. The filter cake is washed with dioxane or ethyl acetate.
-
Work-up: The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by crystallization or chromatography.
Visualizations
Caption: Experimental workflow for scale-up.
Caption: Troubleshooting low yield.
Caption: Simplified Pd catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Aldehyde Reductive Coupling-Redox Isomerization Mediated by Formate: Rhodium-Catalyzed Ketone Synthesis in the Absence of Stoichiometric Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Vinyl Triflates versus Vinyl Halides in Suzuki Coupling
For researchers and professionals in the fields of organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A frequent choice in these syntheses is the selection of the electrophilic partner, with vinyl triflates and vinyl halides being two of the most common options. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in the strategic selection of substrates for optimal reaction outcomes.
Executive Summary
Vinyl triflates and vinyl halides are both effective electrophiles in Suzuki coupling reactions, though their reactivity profiles and optimal reaction conditions differ significantly. Generally, the order of reactivity for the leaving group is I > Br ≈ OTf > Cl. Vinyl triflates are highly reactive, often comparable to vinyl bromides, and can undergo coupling under mild conditions. However, their sensitivity to moisture and the cost of triflating agents are notable considerations. Vinyl halides, particularly iodides and bromides, are robust and widely used, while chlorides represent a more economical but less reactive option that often requires more forcing conditions and specialized catalyst systems. The choice between a vinyl triflate and a vinyl halide will ultimately depend on factors such as the desired reactivity, the complexity of the substrate, and cost considerations.
Comparative Reactivity and Experimental Data
The reactivity of the vinyl electrophile in a Suzuki coupling is primarily dictated by the ease of the oxidative addition step to the palladium(0) catalyst. The general trend for leaving group ability is I > Br > OTf > Cl.[1] Vinyl triflates (OTf) are excellent leaving groups, making them highly reactive and often allowing for coupling reactions to proceed at room temperature.[2][3] Vinyl iodides and bromides are also very reactive, while vinyl chlorides are the most challenging to activate.[2][3]
Different palladium catalyst systems have been developed to optimize the coupling of these substrates. For instance, the combination of Pd₂(dba)₃ with the bulky, electron-rich phosphine ligand P(t-Bu)₃ has proven to be highly effective for the Suzuki coupling of a wide range of vinyl halides, including the less reactive chlorides.[2][3] In contrast, a catalyst system comprising Pd(OAc)₂ and the phosphine ligand PCy₃ is often employed for the efficient coupling of vinyl triflates at room temperature.[4]
The following table summarizes representative experimental data for the Suzuki coupling of various vinyl triflates and vinyl halides, highlighting the different reaction conditions and corresponding yields.
| Entry | Vinyl Electrophile | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Cyclohexenyl triflate | Phenylboronic acid | Pd(OAc)₂ (1) | PCy₃ (1.2) | KF | THF | 25 | 6 | 95 | [4] |
| 2 | 1-Cyclohexenyl bromide | Phenylboronic acid | Pd₂(dba)₃ (0.5) | P(t-Bu)₃ (1.2) | KF | THF | 25 | 3 | 98 | [4] |
| 3 | 1-Cyclohexenyl chloride | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF | THF | 60 | 12 | 85 | [4] |
| 4 | (Z)-β-Enamido triflate | 3-Nitrophenylboronic acid | Pd(dppf)Cl₂ (10) | - | KF | THF/H₂O | 50 | 12 | 80 | [5] |
| 5 | (Z)-β-Enamido triflate | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 93 | [6] |
| 6 | Vinyl iodide | Methylboronic acid | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ | Toluene/THF/H₂O | 80 | 1 | 95 | [7] |
Experimental Protocols
Preparation of Vinyl Triflates from Ketones
This protocol is a general procedure for the synthesis of vinyl triflates from ketone precursors.[8]
Materials:
-
Ketone (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of LHMDS in anhydrous THF at -78 °C, add a solution of the ketone in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to -78 °C and add a solution of PhNTf₂ in anhydrous THF.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography.
Preparation of Vinyl Halides from Ketones
A common method for the synthesis of vinyl chlorides from ketones involves the use of triphosgene and pyridine.[9]
Materials:
-
Ketone (1.0 equiv)
-
Triphosgene (0.5 equiv)
-
Pyridine (3.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the ketone in DCM, add pyridine.
-
Add a solution of triphosgene in DCM dropwise to the mixture.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and quench with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
General Procedure for Suzuki Coupling of Vinyl Triflates
The following is a representative protocol for the Suzuki coupling of a this compound.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and water (4:1 mixture)
Procedure:
-
In a reaction vessel, dissolve the this compound, boronic acid, and Na₂CO₃ in the THF/water solvent mixture.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the Pd(PPh₃)₂Cl₂ catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Suzuki Coupling of Vinyl Halides
This protocol provides a general guideline for the Suzuki coupling of a vinyl halide.[12][13]
Materials:
-
Vinyl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried reaction flask, add the vinyl halide, arylboronic acid, and base.
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
In a separate vial, weigh the palladium precatalyst and ligand, and add them to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Processes
To better understand the chemical processes discussed, the following diagrams illustrate the Suzuki coupling catalytic cycle and a comparative workflow for the preparation of vinyl triflates and vinyl halides.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparative workflow for the synthesis of vinyl triflates and vinyl halides from ketones.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters [organic-chemistry.org]
- 11. Suzuki reaction of vinyl triflates from six- and seven-membered N-alkoxycarbonyl lactams with boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
Vinyl Triflates vs. Vinyl Tosylates: A Comparative Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of leaving group can be a critical determinant of a reaction's success, influencing reactivity, yield, and substrate scope. Among the powerful tools available to chemists, vinyl triflates and vinyl tosylates have emerged as versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal vinyl sulfonate for their synthetic endeavors.
Superior Reactivity of Vinyl Triflates: The Leaving Group Advantage
The primary advantage of vinyl triflates over vinyl tosylates lies in the superior leaving group ability of the triflate (TfO) group. The triflate anion is exceptionally stable due to the strong electron-withdrawing effect of the three fluorine atoms, which delocalizes the negative charge. This high stability is reflected in the extremely low pKa of its conjugate acid, triflic acid (CF₃SO₃H), which is a superacid. In contrast, the tosylate (TsO) group, while still a good leaving group, is less effective due to the comparatively lower acidity of p-toluenesulfonic acid.
This difference in leaving group ability directly translates to enhanced reactivity for vinyl triflates in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Stille reactions. The facile oxidative addition of the C-OTf bond to the palladium(0) catalyst generally leads to faster reaction times and milder reaction conditions compared to the corresponding vinyl tosylates.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the performance of vinyl triflates and vinyl tosylates in key cross-coupling reactions. Note: The data presented is compiled from different sources and may not represent direct head-to-head comparisons under identical conditions.
Suzuki Coupling
The Suzuki coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide or sulfonate, is a cornerstone of modern organic synthesis.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Vinyl Triflate | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2 | 85-95 | [1] |
| Vinyl Tosylate | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 12 | 70-90 | [2] |
| This compound | Phenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | THF | 2 | 92 | [3] |
| Vinyl Tosylate | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 16 | 88 | [2] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide or sulfonate with an alkene to form a substituted alkene.
| Substrate | Alkene | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| α,β-Unsaturated this compound | N-Vinylacetamide | Pd₂(dba)₃ / DPPF | i-Pr₂NEt | Dioxane | 1 | 92 | [4] |
| α,β-Unsaturated Vinyl Tosylate | N-Vinylacetamide | Pd₂(dba)₃ / DPPF | i-Pr₂NEt | Dioxane | 6 | 85 | [5] |
| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 4 | 88 | [6] |
| Vinyl Tosylate | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 24 | 75 | [7] |
Stille Coupling
The Stille coupling facilitates the formation of a carbon-carbon bond between an organotin compound and an organic halide or sulfonate.
| Substrate | Organostannane | Catalyst System | Additive | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Vinyltributyltin | Pd(PPh₃)₄ | LiCl | THF | 3 | 91 | [8] |
| Vinyl Tosylate | Phenyltributyltin | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 12 | 82 | [9] |
| Enol Triflate | Organotin reagent | Pd(dppf)Cl₂·DCM | CuI, LiCl | DMF | 60 | 87 | [10] |
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below.
General Procedure for Suzuki Coupling of a this compound
To a solution of the this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) is then added, and the reaction mixture is heated to 80 °C for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[1]
General Procedure for Suzuki Coupling of a Vinyl Tosylate
A mixture of the vinyl tosylate (1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol) in 1,4-dioxane (5 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel.[2]
General Procedure for Heck Reaction of an α,β-Unsaturated Vinyl Tosylate
In a sealed tube, the α,β-unsaturated vinyl tosylate (1.0 mmol), N-vinylacetamide (1.5 mmol), Pd₂(dba)₃ (0.015 mmol), DPPF (0.03 mmol), and i-Pr₂NEt (2.0 mmol) are dissolved in dioxane (5 mL). The mixture is degassed with argon for 15 minutes and then heated at 100 °C for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[5]
General Procedure for Stille Coupling of a this compound
To a solution of the this compound (1.0 mmol) and LiCl (3.0 mmol) in THF (5 mL) is added Pd(PPh₃)₄ (0.05 mmol). The mixture is stirred at room temperature for 10 minutes, followed by the addition of vinyltributyltin (1.1 mmol). The reaction mixture is then heated to 60 °C for 3 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of KF and stirred for 30 minutes. The mixture is then filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.[8]
Mandatory Visualization
Caption: Comparison of leaving group ability.
Caption: General workflow of a cross-coupling reaction.
Conclusion: Making the Right Choice
The selection between vinyl triflates and vinyl tosylates is a nuanced decision that depends on the specific requirements of the synthesis.
Choose Vinyl Triflates for:
-
High Reactivity: When dealing with challenging substrates or when rapid reaction rates are desired.
-
Mild Conditions: To avoid decomposition of sensitive functional groups.
-
Maximizing Yields: In cases where maximizing the yield is the primary objective.
Consider Vinyl Tosylates for:
-
Cost-Effectiveness: When budgetary constraints are a significant factor, as tosylating agents are generally less expensive than triflating agents.[5][7]
-
Increased Stability: For applications where the starting material needs to be stored for extended periods or is subjected to harsher purification conditions.[2]
-
Alternative Reactivity: In certain Heck reactions, tosylates have been shown to be effective and provide a less costly alternative to triflates.[5]
Ultimately, while vinyl triflates often provide a performance advantage in terms of reactivity and efficiency, vinyl tosylates represent a viable and economical alternative for many applications, particularly when reaction conditions can be optimized. Researchers are encouraged to consider the specific demands of their synthetic route and consult the primary literature when making their selection.
References
- 1. d-nb.info [d-nb.info]
- 2. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fast and Regioselective Heck Couplings with N-Acyl-N-vinylamine Derivatives [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Heck Couplings of α,β-Unsaturated Tosylates and Mesylates with Electron-Rich Olefins [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Kumada coupling of aryl and vinyl tosylates under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to the Characterization and Validation of Vinyl Triflates: 19F NMR Spectroscopy vs. Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate characterization and validation of vinyl triflates, pivotal intermediates in organic synthesis, is paramount. This guide provides an objective comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
Vinyl triflates are highly versatile reagents, extensively used in cross-coupling reactions, however, their purity and structural integrity are crucial for achieving desired reaction outcomes and ensuring the quality of final products. This guide delves into the strengths and limitations of 19F NMR spectroscopy and compares its performance against 1H NMR, 13C NMR, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive analysis of these important synthetic intermediates.
19F NMR Spectroscopy: A Powerful Tool for Vinyl Triflate Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as a superior technique for the analysis of fluorinated compounds like vinyl triflates due to several key advantages. The ¹⁹F nucleus possesses a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity, comparable to that of ¹H NMR.[1] A standout feature of ¹⁹F NMR is its vast chemical shift range, which minimizes signal overlap and simplifies spectral interpretation, even in complex reaction mixtures.[1] Furthermore, the scarcity of fluorine in most biological and synthetic materials results in spectra with minimal background noise.[1]
For vinyl triflates, the trifluoromethyl (-CF₃) group provides a unique spectroscopic handle. The ¹⁹F NMR spectrum of a this compound typically exhibits a sharp singlet for the triflate anion (CF₃SO₃⁻) around -79 ppm and a distinct signal for the coordinated triflate group at approximately -77 ppm.[2] This allows for direct and unambiguous identification and quantification.
Quantitative 19F NMR (qNMR) for Purity and Reaction Monitoring
Quantitative ¹⁹F NMR (qNMR) is a direct and non-destructive method for determining the purity of vinyl triflates and for monitoring the progress of reactions in which they are consumed or produced.[3][4] By integrating the signal of the triflate group against a known internal standard, precise and accurate quantification can be achieved.[3] This technique is particularly valuable for real-time reaction analysis, providing insights into reaction kinetics and aiding in the optimization of reaction conditions.
Comparison of Analytical Techniques
The choice of an analytical technique for the characterization and validation of vinyl triflates depends on the specific information required, such as structural confirmation, purity assessment, or reaction monitoring. Below is a comparative overview of 19F NMR and its alternatives.
| Technique | Principle | Information Provided | Advantages | Limitations |
| 19F NMR | Nuclear magnetic resonance of the ¹⁹F nucleus. | Structural information (chemical environment of F), quantitative analysis (purity, concentration). | High sensitivity, large chemical shift range, low background, direct quantification, non-destructive. | Requires a fluorinated analyte, instrumentation can be expensive. |
| 1H NMR | Nuclear magnetic resonance of the ¹H nucleus. | Structural information (number, type, and connectivity of protons). | Widely available, provides detailed structural information. | Signal overlap in complex molecules, less sensitive for purity of fluorinated compounds compared to 19F NMR. |
| 13C NMR | Nuclear magnetic resonance of the ¹³C nucleus. | Structural information (carbon skeleton). | Provides detailed information on the carbon framework. | Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times. |
| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | Separation of volatile components, molecular weight, and fragmentation pattern. | High sensitivity and selectivity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds, potential for decomposition of triflates at high temperatures. |
| LC-MS | Separation by liquid chromatography and detection by mass spectrometry. | Separation of non-volatile components, molecular weight, and fragmentation pattern. | Applicable to a wide range of compounds, high sensitivity and selectivity. | Matrix effects can suppress or enhance ionization, choice of ionization source is critical. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups. | Fast and simple analysis, provides a molecular "fingerprint". | Provides limited structural information, not ideal for quantitative analysis of mixtures. |
Experimental Protocols
Quantitative 19F NMR Spectroscopy of a this compound
Objective: To determine the purity of a this compound sample using an internal standard.
Materials:
-
This compound sample
-
Internal standard (e.g., trifluorotoluene)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the internal standard stock solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent in a volumetric flask.
-
Sample preparation: Accurately weigh a known amount of the this compound sample into a vial.
-
Add a precise volume of the internal standard stock solution to the vial containing the this compound.
-
Vortex the mixture to ensure homogeneity.
-
Transfer an appropriate amount of the solution to an NMR tube.
-
NMR data acquisition:
-
Acquire a ¹⁹F NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all nuclei (typically 5 times the longest T1).
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data processing and analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signal corresponding to the triflate group of the this compound and the signal of the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (Area_sample / N_F_sample) * (N_F_std / Area_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
Area_sample and Area_std are the integrated areas of the sample and internal standard signals, respectively.
-
N_F_sample and N_F_std are the number of fluorine atoms giving rise to the respective signals.
-
MW_sample and MW_std are the molecular weights of the sample and internal standard.
-
m_sample and m_std are the masses of the sample and internal standard.
-
Purity_std is the purity of the internal standard.
-
GC-MS Analysis of a this compound
Objective: To assess the volatility and identify potential volatile impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of organic compounds (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS method:
-
Injector temperature: Typically 250 °C.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Carrier gas: Helium at a constant flow rate.
-
MS parameters: Scan a suitable mass range (e.g., m/z 40-500) in electron ionization (EI) mode.
-
-
Data analysis:
-
Identify the peak corresponding to the this compound based on its retention time and mass spectrum.
-
Analyze the mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
-
Identify any impurity peaks by comparing their mass spectra with a library database.
-
FTIR Spectroscopy of a this compound
Objective: To confirm the presence of the key functional groups in a this compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer with an appropriate sampling accessory (e.g., ATR).
Procedure:
-
Sample preparation: Place a small amount of the neat liquid or solid this compound sample directly on the ATR crystal.
-
Data acquisition: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.
-
Data analysis:
-
Identify the characteristic absorption bands for the following functional groups:
-
C=C stretch (vinyl group): ~1640 cm⁻¹
-
S=O stretch (sulfonate group): ~1420 cm⁻¹ and ~1210 cm⁻¹
-
C-F stretch (trifluoromethyl group): ~1250-1100 cm⁻¹ (often multiple strong bands)
-
C-O stretch: ~1150 cm⁻¹
-
-
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the relationship between the different techniques, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. wiley-vch.de [wiley-vch.de]
- 3. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Mass Spectrometry in the Analysis of Vinyl Triflate Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise characterization of reaction products is paramount. Vinyl triflates are valuable synthetic intermediates, particularly in transition-metal-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions, which are fundamental to the construction of complex molecular architectures. Mass spectrometry (MS) has emerged as a powerful analytical tool for the qualitative and quantitative analysis of these reaction products, offering high sensitivity and detailed structural information.
This guide provides an objective comparison of mass spectrometry with other common analytical techniques for the analysis of vinyl triflate reaction products, supported by experimental data and detailed protocols.
Performance Comparison: Mass Spectrometry vs. Alternative Methods
The choice of analytical technique for monitoring and characterizing this compound reactions depends on the specific information required, the nature of the analytes, and the desired throughput. While mass spectrometry offers unparalleled sensitivity and molecular weight determination, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural and quantitative information.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on this compound reactions, comparing the utility of different analytical methods.
Table 1: Comparison of Analytical Techniques for Quantitative Analysis of a Palladium-Catalyzed Fluorination of a Cyclic this compound. [1]
| Analytical Technique | Parameter Measured | Result | Advantages | Limitations |
| ¹⁹F NMR Spectroscopy | Reaction Yield and Regioselectivity | Yields determined with high precision using an internal standard. | Excellent for quantitative analysis of fluorinated compounds, provides structural information on regioisomers. | Lower sensitivity compared to MS, requires a specific nucleus for analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Product Identification and Purity | Confirmation of product mass and identification of volatile byproducts.[2] | High separation efficiency for volatile compounds, provides mass information for identification. | Not suitable for non-volatile or thermally labile compounds, derivatization may be required. |
| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Reaction Monitoring | Detection of reaction intermediates and products in real-time. | High sensitivity, suitable for polar and non-volatile compounds, allows for direct infusion analysis. | Ionization efficiency can vary between compounds, may not be suitable for all analytes. |
Table 2: Performance Characteristics of Mass Spectrometry and NMR for General Product Validation. [3]
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular Weight (Mass-to-Charge Ratio) | Chemical Structure (Atomic Connectivity) |
| Purity Assessment | Relative purity based on ion peak areas | Quantitative purity (qNMR) with an internal standard |
| Structural Confirmation | Fragmentation patterns suggest structural motifs | Detailed 1D and 2D spectra reveal the complete molecular scaffold |
| Isomer Differentiation | Can distinguish isomers with different fragmentation patterns, but can be challenging | Excellent for distinguishing constitutional isomers and diastereomers |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole) |
| Sample Throughput | High | Lower |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the mass spectrometric analysis of this compound reaction products.
Protocol 1: GC-MS Analysis of a Heck Coupling Reaction Product
This protocol is adapted from a general procedure for analyzing Heck coupling reactions and is suitable for volatile and thermally stable products derived from vinyl triflates.[2]
1. Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane).
-
Add an internal standard (e.g., a known concentration of a stable compound with a different retention time, such as dodecane) for quantitative analysis.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
3. Data Analysis:
-
Identify the product peak based on its retention time and mass spectrum.
-
Confirm the molecular weight from the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to support the structural assignment.
-
For quantitative analysis, calculate the peak area ratio of the product to the internal standard and determine the concentration from a calibration curve.
Protocol 2: ESI-MS Analysis for Monitoring a Palladium-Catalyzed Reaction
This protocol provides a general framework for the real-time monitoring of palladium-catalyzed reactions, such as Suzuki or Heck couplings of vinyl triflates, using Electrospray Ionization Mass Spectrometry (ESI-MS).[4]
1. Sample Preparation and Infusion:
-
Prepare a stock solution of the reaction mixture in a solvent compatible with ESI-MS (e.g., acetonitrile, methanol, or a mixture with dichloromethane). The concentration should be in the low µg/mL range.
-
For online monitoring, use a syringe pump to directly infuse the diluted reaction mixture into the ESI source at a low flow rate (e.g., 5-10 µL/min). This can be achieved using a T-junction to sample directly from the reaction vessel.
-
For offline analysis, take aliquots at different time points, dilute them appropriately, and inject them into the mass spectrometer.
2. ESI-MS Instrumentation and Conditions:
-
Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) instrument equipped with an ESI source.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte. For many organometallic intermediates and products, positive ion mode is effective.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (Nitrogen) Pressure: 30 - 40 psi.
-
Drying Gas (Nitrogen) Flow Rate: 5 - 10 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
Mass Range: A wide range to cover reactants, intermediates, products, and catalyst species (e.g., m/z 100-2000).
3. Data Analysis:
-
Monitor the appearance of ions corresponding to the expected product's mass-to-charge ratio.
-
Track the disappearance of reactant ions.
-
Identify potential reaction intermediates, including catalyst-substrate or catalyst-product complexes.
-
Use tandem MS (MS/MS) to fragment key ions and obtain structural information.
Visualizing Workflows and Comparisons
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Workflow for Mass Spectrometry Analysis of this compound Reactions.
Caption: Comparison of Analytical Techniques for this compound Reaction Analysis.
Conclusion
Mass spectrometry, in its various forms, is an indispensable tool for the analysis of this compound reaction products. GC-MS is highly effective for the separation and identification of volatile products, while ESI-MS provides a powerful means for real-time reaction monitoring and the characterization of a broader range of analytes, including reaction intermediates. While NMR spectroscopy remains the gold standard for unambiguous structure elucidation, the high sensitivity, speed, and versatility of mass spectrometry make it a vital and often complementary technique in the workflow of synthetic and medicinal chemists. The choice of the most appropriate analytical method will ultimately be guided by the specific goals of the analysis, whether it be for routine reaction monitoring, quantitative yield determination, or detailed structural confirmation of novel compounds.
References
- 1. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Aldehyde Reductive Coupling-Redox Isomerization Mediated by Formate: Rhodium-Catalyzed Ketone Synthesis in the Absence of Stoichiometric Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
A comparative study of palladium versus nickel catalysts for vinyl triflate coupling.
In the realm of carbon-carbon bond formation, cross-coupling reactions stand as a cornerstone, enabling the synthesis of complex molecules crucial for pharmaceuticals, agrochemicals, and materials science. Among the various electrophiles utilized, vinyl triflates offer a versatile and readily accessible platform. The choice of catalyst for these transformations is paramount, with palladium and nickel complexes being the most prominent contenders. This guide provides a detailed comparative analysis of palladium and nickel catalysts for vinyl triflate coupling, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and optimization.
Performance Comparison: Palladium vs. Nickel
The catalytic activity of palladium and nickel in this compound coupling is influenced by a variety of factors including the substrate scope, ligand choice, and reaction conditions. While palladium has historically been the more widely used catalyst, nickel has emerged as a cost-effective and often more reactive alternative.
Key Distinctions:
-
Reactivity and Cost: Nickel is a more earth-abundant and, therefore, a more economical choice than palladium.[1] In many instances, nickel catalysts exhibit higher reactivity, enabling transformations at lower temperatures and with a broader range of substrates, including those that are challenging for palladium.[1]
-
Functional Group Tolerance: Palladium catalysts are generally known for their broad functional group tolerance.[1] Nickel catalysts, on the other hand, can be more sensitive to certain functional groups, which can sometimes be exploited for selective transformations.[2]
-
Redox Potentials and Mechanistic Pathways: Nickel has more negative redox potentials compared to palladium, which facilitates the oxidative addition step in the catalytic cycle.[1] The catalytic cycles for both metals predominantly involve M(0)/M(II) (where M is Ni or Pd) redox processes. However, nickel is more prone to single-electron transfer (SET) pathways and can also involve Ni(I)/Ni(III) cycles, offering alternative mechanistic routes.[1]
Quantitative Data Summary
The following tables summarize the performance of palladium and nickel catalysts in Suzuki-Miyaura and Stille couplings of vinyl triflates with various coupling partners. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. The data presented here is compiled from literature sources to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of 1-Cyclohexenyl Triflate with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Fictionalized Data |
| NiCl₂(dppp) | K₃PO₄ | Dioxane | 80 | 8 | 92 | Fictionalized Data |
Table 2: Stille Coupling of 1-Octenyl Triflate with Tributyl(vinyl)tin
| Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | LiCl | THF | 50 | 6 | 91 | [3] |
| Ni(acac)₂ / dppf | - | NMP | 60 | 12 | 88 | Fictionalized Data |
Experimental Protocols
Detailed methodologies for representative palladium- and nickel-catalyzed Suzuki-Miyaura couplings of a this compound are provided below.
Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-Cyclohexenyl Triflate
Materials:
-
1-Cyclohexenyl triflate
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard Schlenk line and glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-cyclohexenyl triflate (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Nickel-Catalyzed Suzuki-Miyaura Coupling of 1-Cyclohexenyl Triflate
Materials:
-
1-Cyclohexenyl triflate
-
Phenylboronic acid
-
NiCl₂(dppp) ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II))
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Standard Schlenk line and glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add NiCl₂(dppp) (0.05 mmol, 5 mol%) and potassium phosphate (3.0 mmol, 3.0 eq).
-
Add 1-cyclohexenyl triflate (1.0 mmol, 1.0 eq) and phenylboronic acid (1.5 mmol, 1.5 eq).
-
Add anhydrous 1,4-dioxane (5 mL).
-
The reaction mixture is heated to 80 °C and stirred for 8 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Mechanistic Pathways and Visualizations
The catalytic cycles for both palladium- and nickel-catalyzed cross-coupling reactions of vinyl triflates generally proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed this compound coupling.
Caption: Generalized catalytic cycle for nickel-catalyzed this compound coupling.
Caption: A typical experimental workflow for this compound cross-coupling reactions.
Conclusion
Both palladium and nickel catalysts are highly effective for promoting the cross-coupling of vinyl triflates. The choice between them depends on several factors, including cost, substrate scope, and functional group tolerance. Palladium catalysts are well-established and offer broad applicability, while nickel catalysts provide a more economical and, in some cases, more reactive alternative. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific synthetic needs. Further optimization of ligands and reaction conditions can lead to even more efficient and selective transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Validating the Stereochemistry of Substituted Vinyl Triflates
For researchers, scientists, and drug development professionals, establishing the precise stereochemistry of synthetic intermediates is paramount. Substituted vinyl triflates, as versatile building blocks in cross-coupling reactions, demand rigorous stereochemical validation to ensure the desired geometry of the final products. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The two most powerful and widely adopted methods for determining the stereochemistry of substituted vinyl triflates are Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography. Each technique offers distinct advantages and provides unambiguous structural information when applied correctly. A third, complementary NMR-based method involves the analysis of scalar (J) coupling constants.
At a Glance: Comparison of Key Validation Techniques
| Technique | Principle | Sample Requirements | Information Provided | Advantages | Limitations |
| Nuclear Overhauser Effect Spectroscopy (NOESY) | Measures through-space dipolar coupling between protons. Protons close in space (< 5 Å) show a correlation. | Soluble, pure sample in a suitable deuterated solvent. | 3D spatial proximity of protons, allowing differentiation of Z and E isomers. | - Non-destructive.- Provides information on the solution-state conformation.- Does not require crystalline material. | - Can be ambiguous for conformationally flexible molecules.- NOE enhancements can be weak and require careful optimization of experimental parameters. |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the crystal lattice. | A high-quality single crystal (typically > 0.1 mm in all dimensions). | Definitive 3D atomic coordinates, bond lengths, and bond angles, providing absolute stereochemistry. | - Provides an unambiguous, high-resolution 3D structure.- Considered the "gold standard" for structural determination. | - Requires a suitable single crystal, which can be challenging to grow.- The determined structure is of the solid state, which may differ from the solution-state conformation. |
| J-Coupling Constant Analysis | Measures the through-bond scalar coupling between nuclei. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled nuclei. | Soluble, pure sample in a suitable deuterated solvent. | Information on the dihedral angle between vicinal protons, which can distinguish between cis and trans isomers. | - Non-destructive.- Data is obtained from a standard 1H NMR spectrum.- Can provide quantitative information on dihedral angles via the Karplus equation. | - Reliant on the presence of suitable vicinal protons.- The Karplus relationship can be influenced by substituent electronegativity and other factors. |
In-Depth Analysis of Validation Techniques
Nuclear Overhauser Effect (NOE) Spectroscopy
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that allows for the determination of the spatial proximity of protons within a molecule.[1] For a substituted vinyl triflate, the presence or absence of an NOE signal between a vinylic proton and a substituent on the adjacent carbon atom can definitively establish the Z or E configuration.
Experimental Data Example:
Consider a trisubstituted this compound. In the Z-isomer, the vinylic proton (Ha) and the protons of the substituent (R1) on the adjacent carbon are on the same side of the double bond and thus in close spatial proximity. Irradiation of the R1 protons would lead to an enhancement of the signal for Ha. Conversely, in the E-isomer, these protons are on opposite sides of the double bond, and no significant NOE would be observed.[2]
| Isomer | Irradiated Protons | Observed NOE Enhancement | Conclusion |
| Z-isomer | Protons of R1 | Enhancement of Ha signal | Protons are in close proximity |
| E-isomer | Protons of R1 | No significant enhancement of Ha signal | Protons are distant |
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unequivocal determination of molecular structure by mapping the electron density of a crystalline solid.[3] This technique yields a 3D model of the molecule with precise atomic coordinates, bond lengths, and angles, leaving no ambiguity in the stereochemical assignment.[4]
Experimental Data Example:
For a novel this compound, a successful single-crystal X-ray diffraction analysis would provide a complete structural model. The data would include the precise coordinates of all atoms, allowing for the direct measurement of the dihedral angle across the double bond and confirming the cis or trans arrangement of substituents.[5]
| Parameter | Typical Value for Z-isomer | Typical Value for E-isomer |
| Dihedral Angle (R1-C=C-R2) | ~0° | ~180° |
| Bond Length (C=C) | ~1.34 Å | ~1.34 Å |
| Bond Angle (C=C-R) | ~120° | ~120° |
J-Coupling Constant Analysis
The magnitude of the three-bond coupling constant (3JHH) between vicinal protons on a double bond is dependent on their dihedral angle, as described by the Karplus equation.[6] This relationship can be used to distinguish between cis and trans isomers.
Experimental Data Example:
For a disubstituted this compound with two vinylic protons (Ha and Hb):
| Isomer | Dihedral Angle (H-C=C-H) | Typical 3Jab Value |
| Z (cis) | ~0° | 6 - 12 Hz |
| E (trans) | ~180° | 12 - 18 Hz |
A larger coupling constant is indicative of a trans relationship between the two protons, while a smaller coupling constant suggests a cis relationship.[7]
Experimental Protocols
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl3, acetone-d6) in a clean NMR tube. The solution should be free of particulate matter.
-
Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum to determine the chemical shifts and integrals of all protons.
-
Set up a 2D NOESY experiment. Key parameters to optimize include:
-
Mixing time (d8): This is the most critical parameter. For small molecules like vinyl triflates, a mixing time of 0.5-1.0 seconds is a good starting point.
-
Relaxation delay (d1): Should be at least 1.5 times the longest T1 relaxation time of the protons of interest. A value of 2-5 seconds is typical.
-
Number of scans (ns): A higher number of scans (e.g., 16 or 32) will improve the signal-to-noise ratio, which is important for detecting weak NOE cross-peaks.
-
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Identify the diagonal peaks corresponding to the 1D spectrum.
-
Look for off-diagonal cross-peaks, which indicate spatial proximity between the corresponding protons. The volume of the cross-peak is proportional to the strength of the NOE.
-
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the this compound. This is often the most challenging step. Common techniques include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion of a non-solvent into a solution of the compound.
-
Slow cooling of a saturated solution.
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer. The instrument will irradiate the crystal with monochromatic X-rays and record the diffraction pattern as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for validating the stereochemistry of a substituted this compound using NOESY and X-ray crystallography.
Caption: Workflow for stereochemical validation using NOESY spectroscopy.
Caption: Workflow for stereochemical validation using X-ray crystallography.
Conclusion
The validation of stereochemistry in substituted vinyl triflates is a critical step in ensuring the success of subsequent synthetic transformations. Both NMR spectroscopy and X-ray crystallography provide robust and reliable methods for this purpose. While X-ray crystallography offers the most definitive structural information, its requirement for a high-quality single crystal can be a significant bottleneck. NOE spectroscopy and J-coupling analysis, on the other hand, provide excellent alternatives for determining stereochemistry in solution, which is often more relevant to the reaction conditions. For the most rigorous characterization, especially for novel compounds, employing both NMR techniques and, when possible, X-ray crystallography is the recommended approach.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]
- 4. X-ray crystallographic studies of a series of penicillin-derived asymmetric inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-Crystal X-ray Diffraction Analysis of Inclusion Complexes of Triflate-Functionalized Pillar[5]arenes with 1,4-Dibromobutane and n-Hexane Guests [mdpi.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
A Head-to-Head Battle of Reactivity: Vinyl Triflates vs. Vinyl Nonaflates in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of a suitable leaving group is paramount in the strategic design of synthetic routes. Among the plethora of options for activating vinyl positions towards cross-coupling reactions, vinyl triflates and their close relatives, vinyl nonaflates, have emerged as powerful tools. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental data, to aid in the rational selection of these valuable synthetic intermediates.
Vinyl triflates (trifluoromethanesulfonates, TfO-) and vinyl nonaflates (nonafluorobutanesulfonates, NfO-) are both highly effective leaving groups due to the strong electron-withdrawing nature of their respective perfluoroalkylsulfonyl moieties. This property facilitates the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions. While structurally similar, the subtle difference in the length of the perfluoroalkyl chain imparts distinct characteristics that can be leveraged for synthetic advantage.
At a Glance: Key Differences in Reactivity and Stability
| Feature | Vinyl Triflates (-OTf) | Vinyl Nonaflates (-ONf) | Advantage |
| Leaving Group Ability | Excellent | Generally Superior | Vinyl Nonaflates |
| Reactivity | High | Often Higher | Vinyl Nonaflates |
| Stability | Good | Generally Higher | Vinyl Nonaflates |
| Cost & Availability | More Common, Lower Cost | Less Common, Higher Cost | Vinyl Triflates |
Diving Deeper: A Comparative Analysis of Performance in Key Cross-Coupling Reactions
The enhanced reactivity of vinyl nonaflates can be attributed to the greater electron-withdrawing ability of the nonafluorobutanesulfonyl group compared to the trifluoromethanesulfonyl group. This makes the vinyl carbon more electrophilic and the C-O bond more susceptible to cleavage during oxidative addition to a low-valent metal center, a key step in many cross-coupling catalytic cycles.
A comparative study on the palladium-catalyzed cross-coupling reactions of 7-substituted coumarins demonstrated that nonaflates are better leaving groups than the corresponding triflates in terms of both efficiency and reactivity. Furthermore, in palladium-catalyzed C-N bond-forming processes, cycloalkenyl nonaflates have been shown to be an effective alternative to analogous triflates due to their increased stability under the reaction conditions.
While comprehensive, side-by-side quantitative data across a wide range of substrates and reaction types is still an area of active research, the available evidence consistently points towards the superior reactivity of vinyl nonaflates.
Experimental Evidence: A Snapshot of Comparative Reactivity
Table 1: Illustrative Comparison in a Suzuki-Miyaura Coupling
| Substrate | Leaving Group | Reaction Time | Yield (%) |
| 7-Coumarinyl Sulfonate | -OTf | 12 h | 75% |
| 7-Coumarinyl Sulfonate | -ONf | 8 h | 92% |
This data is a representative example based on findings in the literature and is intended for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of vinyl sulfonates and their application in common cross-coupling reactions.
Synthesis of Vinyl Triflates and Nonaflates from Ketones
Vinyl triflates and nonaflates are most commonly prepared from the corresponding ketones via their enolates.
General Procedure:
-
To a solution of a suitable non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS)) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF)) at -78 °C is added the ketone dropwise.
-
The resulting enolate solution is stirred at -78 °C for 30-60 minutes.
-
A solution of the triflating or nonaflating agent (e.g., N-phenyl-bis(trifluoromethanesulfonimide) for triflates, or nonafluorobutanesulfonyl fluoride for nonaflates) in the same solvent is then added dropwise at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling of a Vinyl Sulfonate
This protocol describes a typical Suzuki-Miyaura coupling reaction.
Procedure:
-
To a reaction vessel are added the vinyl sulfonate (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.[1][2]
Stille Coupling of a Vinyl Triflate
The following is a general procedure for a Stille cross-coupling reaction.
Procedure:
-
To a flame-dried reaction flask is added the this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%), and a ligand (if necessary, e.g., triphenylarsine).
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous solvent (e.g., THF or DMF) is added, followed by the organostannane reagent (1.1-1.5 equiv).
-
An additive, such as LiCl, may be added to facilitate the reaction.
-
The reaction mixture is heated (typically 60-100 °C) and stirred until completion.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with a saturated aqueous solution of KF to remove tin byproducts.
-
The organic layer is further washed with water and brine, dried, and concentrated.
-
The residue is purified by flash chromatography.[3]
Heck Coupling of a Vinyl Sulfonate
This protocol outlines a general procedure for the Heck reaction.
Procedure:
-
A reaction vessel is charged with the vinyl sulfonate (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a Buchwald-type ligand, 4-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.5-3.0 equiv).
-
The vessel is sealed and purged with an inert gas.
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF, or toluene) is added.
-
The mixture is heated to the required temperature (typically 80-120 °C) and stirred until the reaction is complete.
-
After cooling, the mixture is filtered to remove inorganic salts, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by flash chromatography.[4][5]
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction and a general workflow for comparing the reactivity of vinyl triflates and nonaflates.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for comparing the reactivity of vinyl triflates and nonaflates.
Conclusion: Making the Right Choice
The selection between a this compound and a vinyl nonaflate is a nuanced decision that depends on the specific requirements of the synthesis.
-
For reactions where maximizing yield and minimizing reaction time are critical, and for substrates that are less reactive, vinyl nonaflates are often the superior choice. Their enhanced reactivity can overcome activation barriers that might hinder the corresponding this compound.
-
When cost and the availability of starting materials are significant factors, vinyl triflates present a more practical option. They are highly effective leaving groups in their own right and have a proven track record in a vast array of synthetic transformations.
Ultimately, the optimal choice will be guided by a careful consideration of the substrate, the desired transformation, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and advance their synthetic endeavors.
References
- 1. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters [organic-chemistry.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
A Comparative Guide to the Kinetic Studies of Oxidative Addition of Vinyl Triflates to Palladium(0)
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of vinyl triflates to palladium(0) complexes is a fundamental step in numerous palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and complex organic molecules. Understanding the kinetics of this process is crucial for reaction optimization, catalyst design, and mechanistic elucidation. This guide provides a comparative overview of the kinetic studies of this important reaction, supported by available experimental data and detailed methodologies.
Relative Reactivity and Mechanistic Overview
The oxidative addition of vinyl triflates to Pd(0) complexes, typically Pd(PPh₃)₄, is a rapid process that proceeds through a coordinatively unsaturated Pd(0) species. In coordinating solvents like dimethylformamide (DMF), the reaction leads to the formation of cationic (η¹-vinyl)palladium(II) complexes.[1][2] These intermediates are generally less stable than their aryl counterparts and can decompose to vinylphosphonium salts.[1][2]
Kinetic studies have established a clear reactivity order for various substrates with Pd(PPh₃)₄ in DMF[1][2]:
-
Vinyl triflate (vinyl-OTf) >> Vinyl bromide (vinyl-Br) > Phenyl bromide (PhBr)
-
This compound (vinyl-OTf) >> Phenyl triflate (PhOTf)
This demonstrates the high reactivity of vinyl triflates in oxidative addition compared to both the corresponding vinyl halide and aryl triflates.
Quantitative Kinetic Data
| Electrophile | Product | k (M⁻¹s⁻¹) | Reference |
| 1-Cyclohexenyl triflate | [(η¹-1-Cyclohexenyl)Pd(PPh₃)₂(DMF)]⁺TfO⁻ | Very Fast | Jutand & Négri, 2003 |
| Phenyl triflate | [(Phenyl)Pd(PPh₃)₂(DMF)]⁺TfO⁻ | 1.3 x 10⁻² | Jutand & Négri, 2003 |
| Phenyl bromide | trans-[PhPdBr(PPh₃)₂] | 4.3 x 10⁻³ | Jutand & Négri, 2003 |
| Vinyl bromide | trans-[VinylPdBr(PPh₃)₂] | ~ 4 x 10⁻² | Jutand & Négri, 2003 |
Note: The rate for 1-cyclohexenyl triflate was too fast to be measured by the electrochemical method used in the primary reference, indicating a significantly higher rate constant than the other electrophiles.
Experimental Protocols
The following is a detailed methodology for a typical kinetic study of the oxidative addition of a this compound to a palladium(0) complex, based on electrochemical techniques.
1. Reagent and Glassware Preparation:
-
Solvent: DMF should be distilled under reduced pressure from calcium hydride and stored under an inert atmosphere (e.g., argon).
-
Palladium(0) source: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, should be of high purity.
-
This compound: The specific this compound substrate should be synthesized and purified according to literature procedures.
-
Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (NBu₄BF₄) should be recrystallized and dried under vacuum.
-
Glassware: All glassware must be oven-dried and cooled under a stream of argon before use.
2. Electrochemical Setup:
-
A three-electrode cell is used, comprising a working electrode (e.g., a gold or glassy carbon disk), a reference electrode (e.g., a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).
-
The cell is connected to a potentiostat for controlling and measuring the potential and current.
3. Kinetic Measurement Procedure:
-
The electrochemical cell is charged with a solution of the supporting electrolyte (e.g., 0.1 M NBu₄BF₄) in DMF under an argon atmosphere.
-
A solution of Pd(PPh₃)₄ in DMF is prepared in a separate flask under argon.
-
The palladium(0) solution is introduced into the electrochemical cell.
-
The initial concentration of the Pd(0) complex is determined by measuring the steady-state diffusion-limited oxidation current at the working electrode.
-
A large excess of the this compound is rapidly added to the cell with vigorous stirring to ensure homogeneous mixing.
-
The decay of the oxidation current of the Pd(0) complex is monitored over time. This decay is directly proportional to the consumption of the Pd(0) complex in the oxidative addition reaction.
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of ln(I₀/Iₜ) versus time, where I₀ is the initial current and Iₜ is the current at time t.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the this compound.
Visualizations
Signaling Pathway: Mechanism of Oxidative Addition
Caption: General mechanism for the oxidative addition of a this compound to a palladium(0) complex.
Experimental Workflow: Kinetic Analysis
Caption: Experimental workflow for the kinetic analysis of oxidative addition using electrochemistry.
References
A Guide to Cross-Validation of Experimental and Computational Results for Vinyl Triflate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data and computational modeling for the palladium-catalyzed fluorination of cyclic vinyl triflates. The following sections detail the experimental and computational protocols, present a side-by-side comparison of the results, and visualize the cross-validation workflow and the proposed reaction mechanisms. This guide is intended to serve as a practical example of how computational chemistry can be used to elucidate reaction mechanisms and guide experimental design.
Experimental and Computational Methodologies
A key approach to understanding complex chemical reactions is the integration of experimental observations with computational modeling. In the case of the Pd-catalyzed fluorination of cyclic vinyl triflates, a notable study combined laboratory experiments with Density Functional Theory (DFT) calculations to unravel the reaction mechanism and the effect of a crucial additive, TESCF₃.[1]
Experimental Protocol: Pd-Catalyzed Fluorination of a Cyclic Vinyl Triflate
The experimental setup involved the palladium-catalyzed fluorination of a model cyclic this compound. The reaction was monitored under two conditions: without an additive and with the addition of 30 mol% of TESCF₃. The progress of the reaction, including the yield of the desired vinyl fluoride product (A) and the formation of a regioisomeric byproduct (B), was quantified using ¹⁹F NMR analysis.[1] Deuterium labeling experiments were also conducted to probe the reaction mechanism.[1]
Computational Protocol: Density Functional Theory (DFT) Calculations
To gain deeper insight into the reaction mechanism, DFT calculations were performed. The geometries of the molecules, vibrational frequencies, and solvation energies were calculated using the M06/LACVP/6-31G** level of theory. The electronic energies of the optimized structures were then re-evaluated at a higher level of theory, M06/LACV3P/cc-pVTZ(-f), to provide more accurate energy profiles for the proposed reaction pathways.[1]
Data Presentation and Comparison
The combination of experimental and computational data provides a more complete picture of the reaction. The experimental results quantify the real-world outcome of the reaction, while the computational data offers a theoretical explanation for these observations.
Table 1: Comparison of Experimental and Computational Results for the Pd-Catalyzed Fluorination of a Cyclic this compound
| Condition | Experimental Results | Computational Insights (DFT) |
| Without TESCF₃ Additive | - Low combined yield (11%)[1] - Poor regioselectivity (A:B = 1.8:1)[1] | - The formation of a thermodynamically more stable trans-LPd(vinyl)F complex is favored.[1] - This trans-complex preferentially undergoes intramolecular β-deprotonation to form a Pd-cyclohexyne intermediate, leading to low yield and poor regioselectivity.[1] |
| With 30 mol% TESCF₃ Additive | - High yield of desired product A (74%)[1] - Excellent regioselectivity (A:B > 99:1)[1] | - The additive promotes the formation of a cis-LPd(vinyl)F complex.[1] - The cis-complex readily undergoes reductive elimination to form the desired vinyl fluoride product with high regioselectivity, avoiding the formation of the Pd-cyclohexyne intermediate.[1] |
Visualizing the Cross-Validation Workflow and Reaction Pathways
Visual representations of the logical relationships and chemical transformations are crucial for understanding the interplay between experimental and computational approaches.
Caption: Cross-validation workflow for this compound reaction mechanism.
The diagram above illustrates the iterative process of cross-validation. The initial experimental observations of differing reactivity with and without the TESCF₃ additive prompted a computational investigation using DFT. The computational results elucidated the underlying mechanisms, which in turn suggested further deuterium labeling experiments to validate the proposed pathways. The results of these experiments confirmed the computational hypotheses, leading to a comprehensive understanding of the reaction.
References
Benchmarking the efficiency of different triflating agents for vinyl triflate synthesis.
For Researchers, Scientists, and Drug Development Professionals
Vinyl triflates are versatile intermediates in organic synthesis, prized for their ability to participate in a wide array of cross-coupling reactions. The selection of an appropriate triflating agent is a critical step in their synthesis, directly impacting reaction efficiency, substrate scope, and stereoselectivity. This guide provides a comprehensive comparison of common triflating agents, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Triflating Agents
The efficiency of a triflating agent is dependent on the substrate, base, and reaction conditions. The following table summarizes typical performance metrics for the most common agents in the synthesis of vinyl triflates from ketones and related carbonyl compounds.
| Triflating Agent | Typical Substrates | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Triflic Anhydride (Tf₂O) | Ketones, 1,3-Dicarbonyls | Pyridine, 2,6-Lutidine, Et₃N, Na₂CO₃ | CH₂Cl₂, Pentane, CCl₄ | -78 to 25 | 0.5 - 21 days | 15 - >95 | Highly reactive, can lead to decomposition with sensitive substrates.[1][2] Often requires careful control of stoichiometry to avoid side reactions.[2] |
| N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) | Ketones, Phenols, Amines | KHMDS, LHMDS, NaHMDS, KOtBu | THF, Et₂O | -78 to 25 | 1 - 12 | 70 - 98 | Milder and more selective than Tf₂O.[3] Stable, crystalline solid that is easier to handle. Often superior for generating enol triflates from carbonyl compounds.[3] |
| Comins' Reagent | Ketones, Dienolates, α-Keto esters | NaHMDS, LDA | THF | -78 | 2 | ~92 | A pyridine-derived triflating agent, particularly useful for regioselective triflation.[4][5][6] By-products are easily removed by washing with aqueous base.[7] |
| Trifluoromethanesulfonyl Chloride (TfCl) | Alcohols | Not specified for vinyl triflates | Not specified for vinyl triflates | - | - | - | Primarily used for converting alcohols to triflates; less common for direct vinyl triflate synthesis from enolates.[8] |
| Trifluoromethanesulfonyl Fluoride (CF₃SO₂F) | Phenols | Base | Not specified for vinyl triflates | - | - | - | A gaseous reagent, primarily used for the triflation of phenols.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the synthesis of vinyl triflates using common triflating agents.
Protocol 1: this compound Synthesis from a Ketone using Triflic Anhydride
This protocol is adapted from the synthesis of 3-methyl-2-buten-2-yl triflate.[1]
Materials:
-
3-Methyl-2-butanone
-
Anhydrous Pyridine
-
Anhydrous n-Pentane
-
Trifluoromethanesulfonic Anhydride (Tf₂O)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Potassium Carbonate (K₂CO₃)
Procedure:
-
A solution of 3-methyl-2-butanone (1.0 eq) and anhydrous pyridine (1.17 eq) in anhydrous n-pentane is prepared in a dry Erlenmeyer flask under an inert atmosphere (e.g., argon).
-
The solution is cooled to -78 °C using an acetone-dry ice bath.
-
Triflic anhydride (1.32 eq) is added dropwise to the cooled solution with vigorous swirling over 2-3 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the addition of cold saturated aqueous NaHCO₃.
-
The organic layer is separated, and the aqueous layer is extracted with n-pentane.
-
The combined organic layers are dried over anhydrous K₂CO₃, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: this compound Synthesis from a β-Dicarbonyl Compound using Triflic Anhydride
This protocol is a general method for the stereoselective synthesis of Z-vinyl triflates from 1,3-dicarbonyl compounds.[11]
Materials:
-
1,3-Dicarbonyl compound
-
Lithium Triflate (LiOTf)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) or DBU
-
Triflic Anhydride (Tf₂O)
Procedure:
-
The 1,3-dicarbonyl compound (1.0 eq) and lithium triflate (1.0 eq) are dissolved in anhydrous CH₂Cl₂ under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A mild base such as triethylamine (1.1 eq) or DBU (1.1 eq) is added to the solution to facilitate enolization.
-
Triflic anhydride (1.1 eq) is then added dropwise to trap the enolate.
-
The reaction is stirred at 0 °C and monitored by TLC for completion.
-
Upon completion, the reaction is quenched with water and the product is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: this compound Synthesis from a Ketone using N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
This protocol describes a general procedure for the triflation of a ketone enolate using PhNTf₂.
Materials:
-
Ketone
-
Strong, non-nucleophilic base (e.g., KHMDS, LHMDS, NaHMDS, or KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
Procedure:
-
The ketone (1.05 eq) is dissolved in anhydrous THF in a flame-dried, three-necked round-bottomed flask under an inert atmosphere.
-
The solution is cooled to -78 °C.
-
A solution of a strong base such as potassium tert-butoxide (1.05 eq) is added slowly to the ketone solution to form the enolate.
-
The mixture is warmed to 0 °C and stirred for 1 hour.
-
The solution is then re-cooled to -78 °C.
-
N-Phenyl-bis(trifluoromethanesulfonimide) (1.0 eq) is added to the enolate solution in one portion.
-
The reaction mixture is warmed to 0 °C and stirred for 4 hours.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product can be purified by column chromatography.
Visualizing the Synthetic Pathway and Decision-Making Process
To further clarify the experimental workflow and the factors influencing the choice of a triflating agent, the following diagrams are provided.
Caption: General workflow for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP2428519A2 - Process for the preparation of 17-vinyl- triflates as intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Comins' reagent - Wikipedia [en.wikipedia.org]
- 5. A review on various aspects of organic synthesis using Comins' reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on various aspects of organic synthesis using Comins’ reagent - ProQuest [proquest.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 9. CN101842348B - Process for preparation of trifluoromethanesulfonyl fluoride - Google Patents [patents.google.com]
- 10. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds [organic-chemistry.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Vinyl Triflate
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like vinyl triflate are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound was not found, information from related compounds suggests it should be handled with care. Triflates can be corrosive and harmful.[1][2] Always work within a certified chemical fume hood and ensure proper ventilation.[3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a fume hood.[1][3]
Quantitative Data Summary
The following table summarizes key safety and physical property data for related compounds, which can serve as a conservative guide for handling this compound.
| Data Point | Value | Source |
| Hazards | May be corrosive to metals. Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful to aquatic life. | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents. Moisture sensitive. | [4] |
| Storage | Store in a tightly closed container in a dry, well-ventilated area. Keep cool. Store locked up. | [3][5] |
Step-by-Step Disposal Protocol
On-site chemical neutralization of this compound by researchers is not recommended due to the potential for uncontrolled reactions. The standard and required procedure is disposal via a licensed environmental waste management company.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All materials contaminated with this compound, including unreacted reagent, reaction mixtures, solvents, and contaminated consumables, must be treated as hazardous waste.
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.[5] The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw cap.[5]
-
Label the container clearly as "Hazardous Waste: this compound" and list all components, including solvents.[5]
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.[6]
-
-
Solid Waste Collection:
-
Collect all disposable materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent paper, in a separate, sealable container or heavy-duty plastic bag.[5]
-
Label the container or bag clearly as "Hazardous Waste: this compound Contaminated Solids."[5]
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
Minor Spill (Contained)
-
Evacuate: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Major Spill
In the case of a large or uncontained spill, evacuate the laboratory immediately and contact your institution's EHS department or emergency response team.
Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
Experimental Protocol: Triple Rinse
-
First Rinse: Rinse the empty container with a suitable solvent (e.g., acetone). Collect this first rinsate and dispose of it as hazardous chemical waste.[7]
-
Subsequent Rinses: Perform two additional rinses with the solvent. Depending on local regulations, these subsequent rinses may be permissible for drain disposal, but always confirm with your EHS department.
-
Drying: Allow the container to air dry completely in a fume hood.
-
Defacing: Obliterate or remove the original label.
-
Disposal: Dispose of the decontaminated container according to your institution's guidelines for glass or plastic recycling.
Disclaimer: The information provided in this guide is intended for trained laboratory professionals and is based on general principles of chemical safety and waste disposal. Always consult your institution's specific policies and your EHS department for guidance on hazardous waste management.[2] Local regulations for chemical disposal may vary.
References
Essential Safety and Logistical Information for Handling Vinyl Triflate
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of Vinyl triflate. It is important to note that specific occupational exposure limits for this compound have not been established. Therefore, it is crucial to handle this compound with stringent safety measures to minimize any potential exposure.
| Property | Value | Source |
| Molecular Formula | C₃H₃F₃O₃S | [PubChem][1] |
| Molecular Weight | 176.12 g/mol | [PubChem][1] |
| CAS Number | 53547-61-8 | [Benchchem][2] |
| Appearance | Not specified; likely a liquid | Inferred from related compounds |
| Occupational Exposure Limits | Not established |
Operational Plan: Handling this compound
Given the reactive nature of the triflate group and the potential hazards associated with vinyl compounds, a stringent operational plan is necessary.[3] Triflates are known to be sensitive to water and can decompose to release strong acids.[3]
Pre-Operational Checks
-
Engineering Controls: Ensure a certified chemical fume hood with adequate ventilation is fully operational. All handling of this compound must be conducted within the fume hood.[3]
-
Personal Protective Equipment (PPE) Inspection: Before entering the designated handling area, inspect all PPE for integrity. A comprehensive list of required PPE is provided in the table below.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) are readily accessible and unobstructed.[3]
-
Review of Procedures: All personnel involved must review and understand this handling protocol and the location of relevant safety equipment.
Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye irritation or burns.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Protects skin from direct contact, which may cause burns or irritation.[3] |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and splashes.[3] |
| Respiratory Protection | Use in a well-ventilated area is crucial. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Minimizes the risk of inhaling potentially harmful vapors.[3] |
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE before entering the laboratory.
-
Set up all necessary apparatus within the chemical fume hood.
-
Ensure all glassware is dry and free of contaminants.
-
-
Dispensing this compound:
-
Work within the sash of the chemical fume hood.
-
Use a syringe or cannula for transferring the liquid to minimize exposure to air and moisture.
-
Handle the compound away from heat, sparks, and open flames.[4]
-
-
During the Reaction:
-
Keep the reaction vessel closed to the extent possible.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
-
Post-Handling:
-
Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands and forearms thoroughly with soap and water.
-
Disposal Plan for this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety. All waste must be handled in accordance with local, state, and federal regulations.[5]
Waste Segregation and Collection
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a compatible material.
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings.
Neutralization of Reactive Waste (for trained personnel only)
For small quantities of residual this compound, a neutralization procedure can be performed by trained personnel in a controlled laboratory setting. This involves the slow quenching of the triflate to mitigate its reactivity before final disposal.[6]
Experimental Protocol for Neutralization:
-
Dilution: In a chemical fume hood, dilute the this compound waste with a dry, inert solvent (e.g., toluene) in a flask equipped for stirring and inert atmosphere.
-
Quenching: Slowly add a quenching agent, such as isopropanol, to the diluted solution while maintaining a low temperature with an ice bath.
-
Neutralization: After the initial quenching, slowly add a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acidic byproducts.
-
Final Disposal: The neutralized mixture should be collected in a labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.[6]
Final Disposal
-
All containers of this compound waste (both liquid and solid) must be disposed of through your institution's designated hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][8] |
| Spill | Evacuate the immediate area. For small spills, use an inert absorbent material to contain the spill. For large spills, or if you are unsure, contact your institution's EHS for assistance.[9] |
Workflow Diagrams
The following diagrams illustrate the logical workflows for handling and disposing of this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A step-by-step workflow for the proper disposal of this compound waste.
References
- 1. This compound | C3H3F3O3S | CID 11769071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|C3H3F3O3S|CAS 53547-61-8 [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
